B1579992 L-THREONINE (15N)

L-THREONINE (15N)

Cat. No.: B1579992
M. Wt: 120.11
Attention: For research use only. Not for human or veterinary use.
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Description

L-THREONINE (15N) is a useful research compound. Molecular weight is 120.11. The purity is usually 98%.
BenchChem offers high-quality L-THREONINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-THREONINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

120.11

Purity

98%

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 15N-Labeled L-Threonine Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing ¹⁵N-labeled L-threonine as a tracer to elucidate metabolic pathways. We will delve into the core principles, experimental design, advanced analytical methodologies, and data interpretation, moving beyond a simple recitation of protocols to explain the causal reasoning behind critical experimental choices.

Section 1: Foundational Principles

The Significance of L-Threonine Metabolism

L-threonine is an essential amino acid, meaning it must be obtained from the diet.[1] It serves not only as a fundamental building block for protein synthesis but also as a crucial substrate for multiple metabolic pathways.[2][] Its catabolism contributes to central carbon metabolism and the synthesis of other vital biomolecules. Dysregulation of threonine metabolism has been implicated in various pathological states, including neurodegenerative diseases, making its study critical for understanding cellular health and disease progression.[2]

Key metabolic roles of L-threonine include:

  • Protein Synthesis: A primary fate for L-threonine is incorporation into nascent polypeptide chains.

  • Precursor to Other Amino Acids: L-threonine is a significant precursor for the synthesis of glycine and serine, which are themselves involved in a myriad of cellular processes, including one-carbon metabolism.[1][2]

  • Energy Production: The carbon skeleton of threonine can be catabolized to enter the tricarboxylic acid (TCA) cycle as intermediates like acetyl-CoA and pyruvate, contributing to cellular ATP production.[1]

Why Use ¹⁵N-Labeled L-Threonine as a Tracer?

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique for tracing the flow of atoms through metabolic networks.[4][5] By introducing a molecule enriched with a heavy, non-radioactive isotope, we can track its transformation into downstream metabolites.

Causality Behind the Choice of ¹⁵N:

  • Safety and Stability: ¹⁵N is a stable, non-radioactive isotope of nitrogen, making it safe for use in a wide range of experimental systems, from cell cultures to in vivo human studies, without the concerns associated with radioactive tracers.[5][6]

  • Tracing Nitrogen Fates: L-threonine contains one nitrogen atom. By labeling this position with ¹⁵N, we can specifically track the fate of the amino group. This is particularly insightful for studying transamination reactions and the synthesis of other nitrogen-containing compounds like amino acids and nucleotides.

  • Analytical Detection: The mass difference between ¹⁴N and ¹⁵N is readily detectable by mass spectrometry (MS), allowing for the precise quantification of isotopic enrichment in various metabolites.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also distinguish between the isotopes.[6][8][9]

Section 2: L-Threonine Metabolic Pathways

Understanding the canonical pathways of L-threonine metabolism is essential for designing tracing experiments and interpreting the resulting data. In mammals, threonine is primarily catabolized through two main pathways.[10]

  • Threonine Dehydrogenase (TDH) Pathway: This mitochondrial pathway converts threonine to 2-amino-3-oxobutyrate, which is then cleaved into acetyl-CoA and glycine.[10] This pathway directly links threonine catabolism to both the TCA cycle and one-carbon metabolism via glycine.

  • Serine/Threonine Dehydratase (SDH) Pathway: This cytosolic pathway converts threonine to α-ketobutyrate and ammonia.[10] α-ketobutyrate can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, another TCA cycle intermediate.

The relative flux through these pathways can vary depending on the physiological state and tissue type.[10] Tracing with ¹⁵N-L-threonine allows for the empirical determination of the nitrogen atom's fate, revealing which downstream pathways are most active under specific experimental conditions. For instance, the appearance of ¹⁵N in glycine is a strong indicator of flux through the TDH pathway.[2][11]

Threonine_Metabolism cluster_TDH TDH Pathway (Mitochondria) cluster_SDH SDH Pathway (Cytosol) Thr 15N-L-Threonine Protein Protein Synthesis Thr->Protein TDH Threonine Dehydrogenase Thr->TDH SDH Serine/Threonine Dehydratase Thr->SDH AOB 2-Amino-3-oxobutyrate TDH->AOB Gly 15N-Glycine AOB->Gly AcCoA Acetyl-CoA AOB->AcCoA Ser 15N-Serine Gly->Ser SHMT OneC One-Carbon Metabolism Gly->OneC TCA TCA Cycle AcCoA->TCA Ser->OneC AKB α-Ketobutyrate SDH->AKB NH3 15NH3 SDH->NH3 PropCoA Propionyl-CoA AKB->PropCoA SuccCoA Succinyl-CoA PropCoA->SuccCoA TCA2 TCA Cycle SuccCoA->TCA2

Caption: Major catabolic pathways of ¹⁵N-L-Threonine.

Section 3: Experimental Design & Core Protocols

A well-designed experiment is crucial for obtaining meaningful and reproducible results. The following sections outline the key considerations and provide validated protocols.

Experimental System Selection

The choice of system—cell culture, tissue slices, or whole organisms—depends entirely on the research question.

  • In Vitro (Cell Culture): Offers a highly controlled environment to study cell-autonomous metabolism. It is ideal for high-throughput screening of drug candidates or genetic perturbations.[4]

  • Ex Vivo (Tissue Slices): Preserves the 3D cellular architecture and the tumor microenvironment, providing a more physiologically relevant context than 2D cell culture.[12] This is an excellent platform for pre-clinical assessment of therapeutic agents.[12]

  • In Vivo (Animal Models/Human Subjects): Provides the most complete picture of systemic metabolism, accounting for inter-organ metabolic cross-talk.[4][5]

Protocol: ¹⁵N-L-Threonine Labeling in Mammalian Cell Culture

This protocol provides a self-validating workflow for tracing ¹⁵N-L-threonine in adherent mammalian cells.

Objective: To quantify the incorporation of ¹⁵N from L-threonine into downstream metabolites like glycine and serine.

Materials:

  • ¹⁵N-L-Threonine (≥99% purity)

  • Culture medium deficient in L-threonine

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

  • 6-well culture plates

  • Adherent mammalian cells of interest

  • Extraction Solvent: 80% Methanol (-80°C)

  • LC-MS grade water and solvents

Step-by-Step Methodology:

  • Cell Seeding & Acclimation:

    • Seed cells in standard growth medium in 6-well plates at a density that ensures they reach ~70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours. Causality: This ensures cells are in a healthy, exponential growth phase, leading to active and consistent metabolism.

  • Preparation of Labeling Medium:

    • Prepare the custom culture medium by supplementing threonine-deficient base medium with the desired concentration of ¹⁵N-L-Threonine and dFBS.

    • Expert Insight: The concentration of the tracer should mimic physiological levels to avoid artifacts. For threonine, this is typically in the range of 100-800 µM.

  • Labeling Experiment (Time-Course):

    • Gently aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to the cells.

    • Incubate for different time points (e.g., 0, 1, 4, 8, 24 hours). A time-course is critical to capture the kinetics of label incorporation.[13][14] Causality: Short time points reveal direct product-precursor relationships, while longer time points show the propagation of the label through the entire network.

  • Metabolite Extraction (Quenching):

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the plate on dry ice to quench all enzymatic activity. Causality: This is the most critical step for preserving the metabolic state of the cell. Any delay can lead to significant changes in metabolite levels.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of LC-MS grade water/methanol.

    • Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A HILIC or reversed-phase column suitable for polar metabolite separation is recommended.

    • The mass spectrometer should be operated in a mode that allows for the detection of both the unlabeled (M+0) and labeled (M+1 for ¹⁵N) isotopologues of target metabolites.

Caption: Experimental workflow for ¹⁵N-L-Threonine tracing in cell culture.

Section 4: Data Analysis & Interpretation

Isotopologue Distribution and Enrichment

The raw data from the mass spectrometer will consist of intensity measurements for different mass-to-charge (m/z) ratios for each metabolite. For threonine catabolism, we are primarily interested in glycine (C₂H₅NO₂) and serine (C₃H₇NO₃).

  • Unlabeled (M+0): Contains only ¹⁴N.

  • Labeled (M+1): Contains one ¹⁵N atom, resulting in a mass shift of +1 Da.[7]

Fractional Enrichment Calculation: The percentage of a metabolite pool that is labeled is calculated as:

Fractional Enrichment (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100

This calculation must be corrected for the natural abundance of ¹³C and other isotopes. Specialized software can automate these calculations.[15]

Data Presentation and Interpretation

Plotting the fractional enrichment of key metabolites over time provides a dynamic view of metabolic flux.

Time Point¹⁵N-L-Threonine Enrichment (%)¹⁵N-Glycine Enrichment (%)¹⁵N-Serine Enrichment (%)
0 hr~0% (Control)~0%~0%
1 hr>95%15%5%
4 hr>95%45%25%
8 hr>95%60%48%
24 hr>95%75%70%
Table 1: Example time-course data showing the fractional enrichment of ¹⁵N in key metabolites after introducing ¹⁵N-L-Threonine. The rapid labeling of glycine followed by serine is consistent with the TDH pathway and subsequent conversion by serine hydroxymethyltransferase (SHMT).

Expert Interpretation:

  • A rapid increase in ¹⁵N-glycine enrichment strongly suggests high flux through the threonine dehydrogenase pathway.[11]

  • The subsequent rise in ¹⁵N-serine enrichment indicates the activity of SHMT, a key enzyme in one-carbon metabolism.[2]

  • The rate of label incorporation is a proxy for the metabolic flux through that specific pathway. A drug that inhibits the TDH pathway would be expected to significantly reduce the rate of ¹⁵N incorporation into glycine.

Section 5: Applications in Research and Drug Development

Tracing with ¹⁵N-L-threonine is not merely an academic exercise; it has profound applications in understanding disease and developing novel therapeutics.[6][14]

  • Target Identification & Validation: By identifying key metabolic nodes and pathways that are altered in disease (e.g., cancer, neurodegeneration), SIRM can uncover novel drug targets.[2][6]

  • Mechanism of Action Studies: Researchers can use ¹⁵N-L-threonine tracing to determine how a drug candidate impacts a specific metabolic pathway, providing crucial mechanistic insights.[6]

  • Pharmacodynamic Biomarkers: The degree of ¹⁵N enrichment in a downstream metabolite can serve as a pharmacodynamic biomarker, indicating whether a drug is engaging its target and having the desired metabolic effect in preclinical models.

References

  • Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial.
  • L-Threonine-15N | Stable Isotope. MedchemExpress.com.
  • Stable Isotope Labeling in Mammals with 15N Spirulina. Thermo Fisher Scientific.
  • An Ion Chromatography-Ultrahigh resolution-MS1/Data Independent-high resolution MS2 Method for Stable Isotope-Resolved Metabolomics (SIRM) Reconstruction of Central Metabolic Networks. PubMed Central.
  • Overview of Threonine Metabolism.
  • Revolutionizing Proteomics: A Detailed Protocol for 15N Metabolic Labeling in Mammalian Cells. Benchchem.
  • L-Threonine-15N,d5 | Stable Isotope. MedchemExpress.com.
  • Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed Central.
  • 15N Stable Isotope Labeling Data Analysis.
  • Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substr
  • L-Threonine | C4H9NO3. PubChem.
  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Benchchem.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii.
  • Threonine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.
  • Glycine, serine and threonine metabolism - Reference p
  • Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices. PubMed Central.
  • Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to NonSmall Cell Lung Cancer. PubMed Central.
  • The biosynthesis pathway of L-threonine.
  • Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli.
  • Multiprotein Complexes: 15N Metabolic Labeling & Quantit
  • Stable isotope-resolved metabolomics and applications for drug development. PubMed Central.
  • Catabolism of Threonine, Serine, & Glycine to Pyruv
  • Threonine c

Sources

High-Resolution Metabolic Tracing: Nitrogen-15 Labeled Threonine for Biomarker Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of metabolic biomarkers has shifted from static metabolite profiling to dynamic flux analysis. Nitrogen-15 (


N) labeled threonine represents a high-precision probe for interrogating amino acid catabolism, specifically the divergence between the glycine-serine-one-carbon (SGOC) axis and the tricarboxylic acid (TCA) cycle anaplerosis. Unlike radioactive tracers, 

N-threonine is non-toxic and compatible with clinical translation. This guide details the mechanistic utility, experimental workflows, and mass spectrometry (LC-MS/MS) protocols for leveraging

N-threonine to identify biomarkers in oncology and stem cell biology.

Part 1: Mechanistic Foundation

The Threonine Bifurcation

Threonine metabolism is a critical checkpoint in cellular fate. In mammalian systems, threonine is an essential amino acid, meaning its intracellular pool is governed by uptake (SLC transporters) and catabolism. Tracking the


N label allows researchers to distinguish between two competing catabolic pathways, which often shift during disease states like glioblastoma or colon cancer.
  • Threonine Dehydrogenase (TDH) Pathway:

    • Mechanism: Converts Threonine to 2-amino-3-ketobutyrate, which spontaneously cleaves into Glycine and Acetyl-CoA .

    • 
      N Fate:  The 
      
      
      
      N label is transferred to Glycine . This fuels the One-Carbon (1C) cycle, supporting nucleotide synthesis and epigenetic methylation (via SAM).
    • Biomarker Potential: High TDH activity is a hallmark of embryonic stem cells (mESCs) and certain cancer stem cells, driving rapid proliferation [1].

  • Threonine Dehydratase (TD) Pathway:

    • Mechanism: Dehydrates Threonine to

      
      -ketobutyrate (
      
      
      
      -KB) and ammonia (
      
      
      ).
    • 
      N Fate:  The 
      
      
      
      N label is released as free ammonia, eventually incorporating into Glutamate or Urea .
    • Biomarker Potential:

      
      -KB enters the TCA cycle (as Succinyl-CoA), supporting bioenergetics rather than proliferation.
      
Pathway Visualization

The following diagram illustrates the divergence of


N-Threonine and how isotope tracing identifies the dominant metabolic phenotype.

Threonine_Metabolism Thr 15N-Threonine (Tracer) TDH Threonine Dehydrogenase (TDH) Thr->TDH Stemness/Cancer TD Threonine Dehydratase (TD) Thr->TD Bioenergetics Gly 15N-Glycine TDH->Gly AcetylCoA Acetyl-CoA TDH->AcetylCoA aKB alpha-Ketobutyrate TD->aKB NH4 15N-Ammonia TD->NH4 OneCarbon 1C Metabolism (Purines/SAM) Gly->OneCarbon Proliferation TCA TCA Cycle (Energy) aKB->TCA

Figure 1: Metabolic fate of


N-Threonine. The tracer distinguishes between the proliferation-driving TDH pathway (producing 

N-Glycine) and the energy-driving TD pathway (releasing

N-Ammonia).

Part 2: Experimental Protocol (Fluxomics)

Phase 1: Tracer Administration

To achieve isotopic steady state (ISS) or measure fractional enrichment, the delivery method must be tailored to the model system.

ParameterIn Vitro (Cell Culture)In Vivo (Mouse Model)
Tracer Form L-Threonine (

N, 99%)
L-Threonine (

N, 99%)
Concentration Replace natural Thr (0.4 - 0.8 mM) 1:1 in custom media20-50 mg/kg bolus (IP/IV) or continuous infusion
Labeling Time 6 - 24 hours (Steady State) 15 - 60 mins (Dynamic Flux)2 - 4 hours (Tissue uptake)
Control Unlabeled media (Natural abundance)Saline or Unlabeled Thr vehicle

Critical Insight: For cancer cell lines (e.g., HCT116), threonine depletion induces cell death. Do not use threonine-free media for starvation prior to labeling; instead, perform a rapid "wash and switch" to


N-media to maintain viability while resetting the isotopic pool [2].
Phase 2: Sample Preparation (Metabolite Extraction)

Rapid quenching is essential to stop metabolic activity and prevent isotope scrambling.

  • Quenching: Wash cells 2x with ice-cold PBS.

  • Extraction: Add 500 µL of 80:20 Methanol:Water (pre-chilled to -80°C) . This solvent mixture precipitates proteins while extracting polar metabolites (amino acids).

  • Lysis: Scrape cells and transfer to microcentrifuge tubes. Vortex 1 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Derivatization (Optional but Recommended): While HILIC columns can analyze underivatized amino acids, derivatization with Benzoyl Chloride (BzCl) or Butanol-HCl improves retention on C18 columns and sensitivity for low-abundance isotopologues [3].

Phase 3: LC-MS/MS Acquisition

Instrument: Triple Quadrupole (QqQ) or High-Resolution Orbitrap. Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

LC Parameters (HILIC Method - Underivatized)
  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 85% B to 40% B over 10 mins.

MS Transitions (SRM Table)

The following transitions track the parent (


N-Thr) and its primary metabolic daughter (

N-Gly).
AnalyteIsotopePrecursor (

)
Product (

)
Collision Energy (V)Note
Threonine

N (M+0)
120.174.115Loss of HCOOH
Threonine

N (M+1)
121.1 75.1 15Label retained in fragment
Glycine

N (M+0)
76.130.110Immonium ion
Glycine

N (M+1)
77.1 31.1 10Proof of TDH activity
Serine

N (M+1)
107.161.112Downstream of Glycine

Note: The +1 Da shift in the Product ion confirms the nitrogen label is retained in the fragment.

Part 3: Data Analysis & Interpretation[2]

Calculating Fractional Enrichment

Raw peak areas must be corrected for natural isotope abundance (e.g., naturally occurring


C).


Workflow Diagram

The following DOT diagram outlines the analytical pipeline from cell culture to flux calculation.

Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Informatics Cell Cell Culture (Steady State) Pulse Pulse with 15N-Threonine Cell->Pulse Quench Metabolism Quench (-80°C MeOH) Pulse->Quench LCMS LC-MS/MS (HILIC / QqQ) Quench->LCMS PeakPick Peak Integration (M+0 vs M+1) LCMS->PeakPick Correct Natural Isotope Correction PeakPick->Correct Flux Flux Calculation (Thr -> Gly Ratio) Correct->Flux

Figure 2: End-to-end workflow for


N-Threonine fluxomics.

Part 4: Case Applications in Drug Development

Oncology: Glioblastoma & t6A Modification

Recent studies indicate that glioblastoma stem cells accumulate threonine to support the synthesis of


-threonylcarbamoyladenosine (

), a critical tRNA modification catalyzed by the enzyme YRDC.[2]
  • Biomarker Strategy: Administer

    
    N-Thr and isolate tRNA. Hydrolyze tRNA to nucleosides and quantify 
    
    
    
    N-incorporation into
    
    
    via LC-MS.
  • Insight: High

    
    N-
    
    
    
    turnover correlates with poor prognosis and resistance to chemotherapy [4].
Stem Cell Pluripotency

Mouse embryonic stem cells (mESCs) rely heavily on the TDH pathway.[3] Upon differentiation, TDH expression drops, and threonine catabolism shifts.

  • Biomarker Strategy: Measure the ratio of

    
    N-Glycine / 
    
    
    
    N-Threonine in intracellular extracts.
  • Threshold: A ratio > 0.5 indicates a high-flux pluripotent state; a drop suggests differentiation or loss of stemness [1].

References

  • Wang, J., et al. (2009). Dependence of mouse embryonic stem cells on threonine catabolism. Science, 325(5939), 435-439. Link

  • Rydzewski, N.R., et al. (2018). Threonine metabolism in cancer. Cancer Cell, 34(3), 453-465.[4] Link

  • Yuan, M., et al. (2012). A targeted metabolomics approach to quantify amino acids in biological samples. Nature Protocols, 7, 872–881. Link

  • Sun, J., et al. (2022). Threonine fuels glioblastoma through YRDC-mediated codon-biased translational reprogramming. Nature Neuroscience, 25, 145–157. Link

  • Fan, J., et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510, 298–302. Link

Sources

stable isotope properties of L-threonine (15N)

Introduction: The Strategic Value of N-Threonine

L-Threonine (




  • Structural Elucidation: As an NMR probe, it reports on the local electronic environment of the threonine backbone, which is often located at critical active sites or phosphorylation motifs (e.g., MAPK pathways).

  • Metabolic Tracing: It elucidates nitrogen partitioning between protein synthesis, gluconeogenesis, and the glycine/serine hydroxymethyltransferase (SHMT) pathways.

Physicochemical Profile

The substitution of


Table 1: Comparative Properties of Natural vs.


N-Labeled L-Threonine
PropertyNatural L-ThreonineL-Threonine (

N)
Molecular Formula


Molecular Weight 119.12 g/mol ~120.11 g/mol
Isotopic Enrichment 99.63%

N (natural abundance)
>98%

N (commercial grade)
Spin Quantum Number (I) 1 (Quadrupolar)1/2 (Dipolar - NMR Active)
Gyromagnetic Ratio (

)
1.93

10

rad

T


s

-2.71

10

rad

T


s

Solubility (H

O)
~90 g/L (20°C)~90 g/L (20°C)
Melting Point 256°C (decomposes)256°C (decomposes)
pKa values

-COOH: 2.09;

-NH

: 9.10
Negligible shift (

)

Technical Note: The negative gyromagnetic ratio of


N results in a negative Nuclear Overhauser Effect (NOE), which must be accounted for in pulse sequence design (e.g., using refocused INEPT transfers) to avoid signal cancellation.

Production and Synthesis

High-purity L-Threonine (

microbial fermentation
Fermentation Workflow
  • Strain Selection: High-yield Escherichia coli or Corynebacterium glutamicum auxotrophs are selected.

  • Nitrogen Source: The culture media uses

    
    NH
    
    
    Cl or (
    
    
    NH
    
    
    )
    
    
    SO
    
    
    (>98% enrichment) as the sole nitrogen source.
  • Purification: Post-fermentation, the supernatant undergoes cation-exchange chromatography to isolate amino acids, followed by crystallization.

  • QC Validation: Chiral HPLC ensures >99% enantiomeric excess (ee), and Isotope Ratio Mass Spectrometry (IRMS) confirms

    
    N enrichment.
    

Application I: Structural Biology (NMR Spectroscopy)

In protein NMR, Threonine is unique due to its hydroxyl group and



The Threonine "Fingerprint"
  • Chemical Shift: The backbone

    
    N resonance for Threonine typically falls between 105–125 ppm  (referenced to liquid NH
    
    
    ).
  • Secondary Structure Sensitivity: The

    
    N shift is sensitive to the 
    
    
    torsion angle, making it a reporter for
    
    
    -sheet vs.
    
    
    -helix conformation.
  • Phosphorylation: Phosphorylation of the side-chain hydroxyl induces a distinct chemical shift perturbation (CSP) in the backbone

    
    N signal, allowing real-time monitoring of kinase activity.
    
Experimental Workflow: 2D HSQC

The following diagram illustrates the workflow for assigning Threonine residues in a labeled protein.

NMR_WorkflowSample15N-Labeled Protein(0.1 - 1.0 mM)MagnetHigh-Field NMR(600-900 MHz)Sample->MagnetInsert ProbePulse2D 1H-15N HSQCPulse SequenceMagnet->PulseExcitationSpectrumSpectrum Acquisition(Chemical Shift Mapping)Pulse->SpectrumINEPT TransferAnalysisData Analysis(Peak Assignment)Spectrum->AnalysisFFT & PhasingAnalysis->SampleIterative Optimization

Figure 1: Standard workflow for acquiring

Application II: Metabolic Flux Analysis (MFA)

In drug development, tracing the fate of Threonine nitrogen is vital for understanding cancer metabolism (which often upregulates amino acid catabolism) and liver function.

Key Metabolic Pathways

Threonine catabolism in mammals occurs via two primary routes, both traceable via

  • Threonine Deaminase (TD): Converts Threonine to

    
    -Ketobutyrate and 
    
    
    NH
    
    
    .[3] The ammonia is sequestered into the Urea Cycle.
  • Threonine Dehydrogenase (TDG): Converts Threonine to 2-Amino-3-ketobutyrate, which spontaneously cleaves into Acetyl-CoA and Glycine-(

    
    N) .
    

Critical Insight: The TDG pathway is the primary route for Threonine-to-Glycine conversion in mitochondria. Monitoring the appearance of


N-Glycine provides a direct readout of mitochondrial folate metabolism integrity.

Thr_MetabolismThrL-Threonine (15N)TDThreonineDeaminaseThr->TDTDGThreonineDehydrogenaseThr->TDGKBalpha-KetobutyrateTD->KBNH415N-AmmoniumTD->NH4DeaminationAKB2-Amino-3-ketobutyrate(Unstable)TDG->AKBGlyGlycine (15N)AKB->GlySpontaneousCleavageAcCoAAcetyl-CoAAKB->AcCoA

Figure 2: Divergent catabolic pathways of L-Threonine (

Experimental Protocols

Protocol: Sample Preparation for NMR

Objective: Prepare a stable, high-concentration sample for backbone assignment.

  • Buffer Selection: Use 50 mM Phosphate or Tris-HCl (pH 6.5–7.5). Avoid amine-based buffers (like Tris) if performing nitrogen-detection experiments without decoupling, though Phosphate is generally preferred for minimal proton interference.

  • Solvent: Dissolve protein/metabolite in 90% H

    
    O / 10% D
    
    
    O. The D
    
    
    O provides the lock signal.
  • Concentration: Aim for 0.1–1.0 mM of the

    
    N-labeled analyte.
    
  • Reference Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

  • Tube: Transfer 500-600 µL into a high-precision 5mm NMR tube.

Protocol: Mass Spectrometry Standard Preparation

Objective: Use L-Threonine (

4
  • Stock Solution: Dissolve 10 mg L-Threonine (

    
    N) in 10 mL of 0.1 M HCl to create a 1 mg/mL stock. Store at -20°C.
    
  • Spiking: Add the IS to biological samples before extraction (e.g., protein precipitation) to account for recovery losses.

  • Detection: Monitor the mass transition

    
     121.1 
    
    
    75.1 (for
    
    
    N) vs. 120.1
    
    
    74.1 (natural) in LC-MS/MS (positive mode).

Storage and Handling

  • Hygroscopicity: L-Threonine is slightly hygroscopic. Store desicated at Room Temperature (RT) or 4°C.

  • Stability: Stable for >5 years if protected from moisture.

  • Light Sensitivity: Not light-sensitive, but amber vials are recommended for long-term storage to prevent any potential photochemical degradation of impurities.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Reference Chemical Shifts for Amino Acids. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for L-Threonine. [Link]

  • Darling, P. B., et al. "Threonine dehydrogenase is a minor pathway of threonine catabolism in humans." American Journal of Physiology-Endocrinology and Metabolism 278.5 (2000): E877-E884.[5] [Link]

Precision Isotope Labeling: L-Threonine-15N in Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Advanced NMR Applications

Executive Summary

This guide details the biophysical rationale, production methodologies, and spectroscopic applications of L-threonine-15N (


-Thr) selective labeling.[1] While uniform labeling (

-U) is the standard for small proteins, selective labeling is indispensable for systems exceeding 50 kDa, membrane proteins, and intrinsically disordered regions (IDRs) where spectral crowding renders standard assignment impossible.[1]

Threonine is unique among amino acids due to its


-hydroxyl group and chiral center, making it a critical residue at protein-protein and protein-nucleic acid interfaces.[1] However, its metabolic instability in Escherichia coli—specifically its rapid conversion to glycine and isoleucine—presents a significant barrier to high-fidelity labeling.[1] This guide provides a self-validating protocol to overcome these metabolic shunts.

The Biophysical Basis: Why Target Threonine?

Structural Significance

Threonine (Thr, T) residues are statistically over-represented in the active sites of kinases and at DNA-protein interfaces due to their capacity for bidentate hydrogen bonding (via the backbone amide and side-chain hydroxyl).[1]

  • Helix Capping: Thr is a preferred N-cap residue in

    
    -helices.[1]
    
  • Phosphorylation Switches: In signaling proteins, Thr phosphorylation induces significant chemical shift perturbations (CSP) in the backbone

    
     resonance, acting as a clear reporter of activation states.[1]
    
The NMR Advantage

In a


-

HSQC spectrum of a uniformly labeled large protein (e.g., >80 kDa), signal overlap is severe.[1] By labeling only Threonine residues:
  • Spectral Simplification: You reduce the visible peaks to ~5-6% of the total residue count.

  • Topology Mapping: Because Thr distributions are rarely random, the remaining peaks often serve as sequence-specific landmarks.[1]

Metabolic Engineering & Production Protocols

The primary challenge in


-Thr labeling is metabolic scrambling .[1] In wild-type E. coli, exogenous Threonine is rapidly catabolized, leading to "isotope dilution" (loss of signal) and "scrambling" (appearance of label in Gly, Ile, and Ser).[1]
The Scrambling Pathways

To achieve high isotopic purity (>95%), one must block two primary enzymatic pathways:[1]

  • Threonine Deaminase (ilvA): Converts Thr

    
    
    
    
    
    -ketobutyrate
    
    
    Isoleucine.[1]
  • Threonine Aldolase (ltaE): Cleaves Thr

    
     Glycine + Acetaldehyde.[1]
    
Visualization: Metabolic Scrambling Logic

The following diagram illustrates the metabolic fate of


-Thr and the necessary blockades.

Thr_Metabolism Thr_Ex Exogenous 15N-Threonine Thr_Int Intracellular 15N-Threonine Thr_Ex->Thr_Int Transport Protein Target Protein (Specific Labeling) Thr_Int->Protein Translation IlvA Threonine Deaminase (ilvA) Thr_Int->IlvA LtaE Threonine Aldolase (ltaE) Thr_Int->LtaE Ile Isoleucine (Scrambled Label) Gly Glycine (Scrambled Label) IlvA->Ile Major Shunt LtaE->Gly Minor Shunt Inhib1 Inhibition via Exogenous Ile Inhib1->IlvA

Caption: Metabolic flux of 15N-Threonine in E. coli. Red paths indicate scrambling routes that must be blocked via auxotrophic strains or feedback inhibition.[1]

Protocol: Scramble-Free Expression System[1]

Objective: Express a 60 kDa protein with >95%


-Thr incorporation and <1% scrambling to Gly/Ile.

Materials:

  • Strain: E. coli auxotroph (e.g., DL39 or specific ilvA-/ltaE- deletion strains like "Stablelabel").[1]

  • Base Medium: M9 Minimal Media.

  • Isotopes:

    
    -L-Threonine (98%+).[1]
    
  • Supplements (The "Anti-Scramble" Cocktail): Unlabeled L-Isoleucine, L-Glycine, L-Serine.[1]

Step-by-Step Workflow:

PhaseStepTechnical Detail & Causality
1. Pre-Culture InoculationInoculate ilvA- strain into LB media.[1] Grow to OD600 ~0.[1][2]6. Note: Do not use minimal media yet to avoid lag phase.
2. Wash Media ExchangeCentrifuge (3000xg, 10 min). Resuspend pellet in M9 salts (no Nitrogen). Repeat 2x. Reason: Removes rich media traces that contain unlabeled Thr.
3. Adaptation ResuspensionResuspend in M9 Minimal Media containing unlabeled NH4Cl (1 g/L) and Glucose.[1][3] Add unlabeled amino acid mix (minus Thr). Incubate 30 min.
4. Induction Label AdditionAdd

-L-Threonine (100 mg/L)
. CRITICAL: Simultaneously add unlabeled L-Isoleucine (200 mg/L) and L-Glycine (200 mg/L) . Reason: High concentrations of Ile induce feedback inhibition on the biosynthetic pathway, preventing the cell from trying to convert your expensive 15N-Thr into Ile.[1]
5. Expression IPTG InductionInduce with 1 mM IPTG.[1][2][3] Run at 25°C for 12-16 hours. Reason: Lower temperatures reduce metabolic rates, further minimizing scrambling.[1]
6. QC Mass SpecPurify protein. Perform intact mass spectrometry. A shift corresponding exactly to the number of Thr residues x 1 Da confirms specificity.

NMR Spectroscopy Workflows

Data Acquisition

For large systems (>50 kDa), standard HSQC is insufficient due to rapid transverse relaxation (


).[1]
  • Pulse Sequence: 2D [

    
    , 
    
    
    
    ]-TROSY (Transverse Relaxation-Optimized Spectroscopy).
  • Temperature: 310K - 315K (Higher temperatures sharpen peaks for large complexes, provided the protein is stable).[1]

Spectral Analysis & Assignment

In a selective Thr spectrum, you will observe distinct chemical shift tendencies:

  • Random Coil: ~113-116 ppm (

    
    ).[1]
    
  • 
    -Sheet:  Downfield shift (higher ppm).
    
  • 
    -Helix:  Upfield shift (lower ppm).
    

Assignment Strategy: Since you cannot "walk" the backbone using standard triple resonance (HNCA, etc.) on a sample labeled only with Thr, assignment relies on:

  • Mutagenesis: Point mutations (Thr

    
     Ala) to make specific peaks disappear.[1]
    
  • Dual Labeling: Prepare a second sample with

    
    -Thr and 
    
    
    
    -Carbonyl-Val (if Val precedes Thr in sequence) to establish connectivity via HN(CO) experiments.

Advanced Applications: Drug Discovery (SAR)

Selective labeling is a powerful tool for Structure-Activity Relationship (SAR) studies, particularly for allosteric modulators.[1]

Experimental Design: Ligand Titration
  • Reference Spectrum: Acquire TROSY of

    
    -Thr labeled target (Apo state).[1]
    
  • Titration: Add ligand at ratios 0.5:1, 1:1, 2:1.

  • Analysis: Monitor Chemical Shift Perturbations (CSP).

    • Fast Exchange: Peak moves continuously.[1]

    • Slow Exchange:[1] Apo peak disappears, Holo peak appears.[1]

Why Thr? Many drug binding pockets are hydrophobic but require specific polar anchors.[1] Threonine often serves this role.[1] A shift in a Thr peak often indicates direct binding or a conformational shift in the


-helix capping the active site.

References

  • Lazarova, M., et al. (2018). Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy.[1] Journal of Biomolecular NMR.[1][4]

    • [Link]

    • Grounding: Defines the metabolic pathways and "Stablelabel" strains for preventing Thr scrambling.
  • Yabuki, T., et al. (1998). Dual amino acid-selective and site-directed stable-isotope labeling of the human c-Ha-Ras protein by cell-free synthesis.[1][4] Journal of Biomolecular NMR.[1][4]

    • [Link]

    • Grounding: Establishes cell-free synthesis as a viable alternative to avoid metabolic scrambling entirely.[1][4]

  • Kainosho, M., et al. (2006). SAIL: Stereo-Array Isotope Labeling.[1] Nature Methods.[1]

    • [Link]

    • Grounding: While broader than just Thr, this establishes the foundational logic for reducing spectral crowding via selective isotope usage.[1]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[1] Wiley-Interscience.[1]

    • [Link][1]

    • Grounding: The authoritative text on chemical shift statistics and secondary structure tendencies of residues like Threonine.

Sources

difference between 15N and 13C labeled L-threonine

Technical Guide: Differential Utility of N and C Labeled L-Threonine in Structural Biology and Metabolomics

Executive Summary

This technical guide delineates the physicochemical and experimental distinctions between Nitrogen-15 (


  • 
    N-L-Threonine  is the gold standard for probing backbone dynamics and amide connectivity in protein NMR, and for tracking nitrogen assimilation (transamination) in metabolomics.
    
  • 
    C-L-Threonine  is essential for determining side-chain rotameric states (due to the unique hydroxylated 
    
    
    -carbon) and for tracing carbon skeleton fate into the TCA cycle via acetyl-CoA or propionyl-CoA.

Part 1: Fundamental Nuclear & Physical Properties

The choice between ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">





Table 1: Comparative Nuclear Properties
Property

N (Nitrogen-15)

C (Carbon-13)
Impact on L-Threonine Analysis
Spin Quantum Number 1/21/2Both are NMR active; no quadrupolar broadening.
Natural Abundance 0.37%1.1%

C has higher background noise in MS if not highly enriched.[]
Gyromagnetic Ratio (

)
-27.116 MHz/T67.262 MHz/T

C is ~4x more sensitive than

N.
Chemical Shift Range ~900 ppm~200 ppm

N offers superior dispersion for backbone amides.
Threonine Specificity Labels

-amino group only.
Labels backbone (

) and sidechain (

).

C is required to see the threonine hydroxyl effect on

.

Part 2: Application in NMR Spectroscopy (Structural Biology)

The N Paradigm: Backbone Fingerprinting

In protein NMR,


  • Mechanism: The

    
    N label enables the detection of the amide bond vector (
    
    
    ).
  • Limitation:

    
    N labeling alone is "blind" to the side chain. It cannot distinguish Threonine from Serine or Alanine based solely on the nitrogen shift without correlation to the carbon frequencies.
    
The C Paradigm: Side-Chain Rotamers & Assignment



67–72 ppm

  • Pulse Sequence Logic:

    • HNCA: Correlates the amide

      
      N and 
      
      
      to the intra-residue
      
      
      .
    • HNCACB: The critical experiment for Threonine. It correlates the amide to both ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and 
      
      
      . The sign of the peak (positive/negative) allows immediate identification of Threonine due to its distinctively high frequency
      
      
      .
Visualization: NMR Assignment Workflow

The following diagram illustrates the decision logic for assigning Threonine residues using dual or single labeling strategies.

NMR_AssignmentSampleIsotope Labeled Protein SampleExp_15N15N-Only LabelingSample->Exp_15NExp_13C15N13C/15N Dual LabelingSample->Exp_13C15NHSQC2D 1H-15N HSQC(Backbone Fingerprint)Exp_15N->HSQCExp_13C15N->HSQCHNCACB3D HNCACB Experiment(Sidechain Connection)Exp_13C15N->HNCACBAmbiguityAmbiguity:Cannot distinguish Thr from Ser/AlaHSQC->AmbiguityC_BetaDetect C-Beta Shift(Thr: ~67-72 ppm)HNCACB->C_BetaCorrelate N to CbStructureSecondary Structure(Chemical Shift Indexing)C_Beta->StructureRotameric State

Figure 1: NMR Assignment Logic. Note that


Part 3: Application in Metabolomics (Metabolic Flux Analysis)[3][4]

In drug development and metabolic research, the choice of isotope dictates which metabolic pathway is visible. Threonine catabolism bifurcates into two major pathways, distinguishable only by specific labeling.

N-L-Threonine: Tracing Nitrogen Fate
  • Pathway: Threonine Dehydratase.[2][3][4][5]

  • Observation: The

    
    N label is released as 
    
    
    , which is subsequently incorporated into Glutamate (via Glutamate Dehydrogenase) or Urea.
  • Utility: Assessing hepatic nitrogen clearance and amino acid transamination rates.

C-L-Threonine: Tracing Carbon Skeleton
  • Pathway A (Aldolase): Cleaves Threonine into Glycine (2 carbons) and Acetaldehyde (2 carbons).

    • Result: Label appears in Glycine and Acetyl-CoA.[2]

  • Pathway B (Dehydratase): Converts Threonine to

    
    -Ketobutyrate.
    
    • Result: Label appears in Propionyl-CoA , eventually entering the TCA cycle as Succinyl-CoA.

  • Utility: This is critical for distinguishing gluconeogenic flux (via Succinyl-CoA) from ketogenic flux (via Acetyl-CoA).

Visualization: Threonine Catabolic Pathways

Thr_CatabolismThrL-Threonine(13C or 15N)AldolaseThr AldolaseThr->AldolaseDehydrataseThr DehydrataseThr->DehydrataseGlycineGlycine(Contains 13C & 15N)Aldolase->GlycineC1, C2 + NAcetaldehydeAcetaldehyde(Contains 13C only)Aldolase->AcetaldehydeC3, C4AlphaKBalpha-Ketobutyrate(Contains 13C)Dehydratase->AlphaKBCarbon SkeletonAmmoniaAmmonia (NH4+)(Contains 15N)Dehydratase->AmmoniaNitrogen ReleasePropionylPropionyl-CoA(TCA Entry)AlphaKB->Propionyl

Figure 2: Divergent Metabolic Fates.


Part 4: Experimental Protocols

Protocol A: Production of Double-Labeled ( C/ N) Protein

Objective: Express L-Threonine rich protein in E. coli for NMR assignment. Causality: Minimal media is used to force the bacteria to utilize the provided isotopes as the sole source of C and N.

  • Pre-Culture: Inoculate E. coli (BL21-DE3) in 5mL LB media (unlabeled) for 6 hours.

  • Wash Step: Centrifuge cells (3000xg, 10 min). Resuspend pellet in M9 salts (no C/N source) to remove rich media traces. Critical: Failure to wash results in isotope dilution.

  • M9 Media Preparation (1L):

    • Nitrogen Source: 1.0 g

      
       (99% enriched).
      
    • Carbon Source: 2.0 g

      
      -Glucose (99% enriched). Note: Glucose is preferred over Threonine for uniform labeling unless specific residue labeling is required.
      
    • Buffer:

      
       (6g), 
      
      
      (3g), NaCl (0.5g).
    • Supplements: 1 mM

      
      , 0.1 mM 
      
      
      , Thiamine (10 mg).
  • Induction: Grow to

    
    . Induce with IPTG (1 mM). Incubate 16h at 25°C.
    
  • Harvest: Centrifuge and proceed to purification.

Protocol B: Mass Spectrometry Sample Prep for Metabolic Flux

Objective: Quantify

  • Quenching: Rapidly wash cells with ice-cold PBS. Add 80% Methanol (pre-chilled to -80°C). Causality: Immediate quenching stops metabolic turnover, preserving the isotopic snapshot.

  • Extraction: Scrape cells and transfer to tube. Vortex 30s. Freeze-thaw cycle (Liquid

    
     / 37°C bath) x3.
    
  • Clarification: Centrifuge at 15,000xg for 10 min at 4°C. Collect supernatant.

  • Derivatization (for GC-MS):

    • Dry supernatant under

      
       gas.
      
    • Add 50

      
      L MOX (Methoxyamine HCl in pyridine). Incubate 30°C, 90 min.
      
    • Add 50

      
      L MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide). Incubate 37°C, 30 min.
      
    • Why: Threonine is polar; trimethylsilylation makes it volatile for GC separation.

References

  • Wishart, D. S., et al. (1995).[6] "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.

  • Sattler, M., et al. (1999). "Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution employing pulsed field gradients." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • BenchChem. (2025).[7][8] "Dual Isotope Labeling with 13C and 15N: An In-depth Technical Guide." BenchChem Technical Library.

  • Fan, T. W-M., et al. (2012). "Metabolic profiling and stable isotope tracer analysis in cancer research." Nature Protocols.

  • Bird, M. I., & Nunn, P. B. (1983). "Metabolic homeostasis of L-threonine in the developing rat." Biochemical Journal.

L-threonine (15N) role in gut microbiota metabolism

Precision Tracing of Host-Microbiota Nitrogen Exchange: The N-L-Threonine Protocol

Executive Summary

The gut microbiota does not exist in a vacuum; it is deeply entrenched in a trophic network with the host. While carbon flux (via

L-Threonine (

N)
mucin

This guide outlines the mechanistic rationale, experimental workflow, and data interpretation framework for using

Mechanistic Foundations: The Threonine-Mucin Axis

The "Mucin Trap"

Unlike other amino acids that are rapidly oxidized or incorporated into somatic muscle, a disproportionate fraction (up to 60%) of dietary L-threonine is extracted by the splanchnic bed. The primary sink is the synthesis of MUC2 , the gel-forming mucin secreted by goblet cells.

  • Structural Logic: MUC2 contains P-T-S (Proline-Threonine-Serine) domains that are heavily O-glycosylated. Threonine constitutes up to 30% of the amino acid backbone of mucin.

  • The Nitrogen Bridge: By labeling the host threonine pool, researchers effectively "paint" the mucus layer with

    
    N. Bacteria that can degrade mucin (e.g., Akkermansia muciniphila, Bacteroides thetaiotaomicron) liberate this labeled nitrogen as free amino acids or ammonia (
    
    
    NH
    
    
    ), which then cross-feeds the broader microbial community.
Why N and Not C?

While


amino group


Experimental Strategy: Intravenous vs. Dietary Labeling

To accurately distinguish between dietary nitrogen and host-secreted nitrogen (endogenous), the route of administration is the critical variable.

FeatureIntravenous (IV) Infusion Dietary Supplementation
Primary Target Host Proteins (Mucins, Enzymes)Luminal Content & Host Proteins
Microbial Signal Indicates utilization of Endogenous sources (Mucin)Indicates utilization of Dietary sources
Experimental Time Short-term (6–24 hours)Long-term (Days–Weeks)
Key Application Quantifying "Mucin Foraging" ratesAssessing total threonine bioavailability

The "Gold Standard" Protocol: To isolate the host-microbiota interaction, researchers should use IV infusion of


N-L-Threonine

Visualization: The Threonine-Mucin Nitrogen Flux

The following diagram illustrates the pathway of nitrogen transfer from the host bloodstream to the microbial ecosystem.

ThreonineFluxcluster_HostHost Compartmentcluster_LumenGut Lumen EcosystemIV_ThrIV 15N-ThreonineGobletGoblet Cells(Mucin Synthesis)IV_Thr->GobletUptakeMucusMucus Layer(15N-Labeled MUC2)Goblet->MucusSecretionPrimaryPrimary Degraders(A. muciniphila)Mucus->PrimaryForagingPrimary->GobletStimulationPoolFree 15N-Amino Acids& 15N-AmmoniaPrimary->PoolProteolysisSecondarySecondary Consumers(Butyrate Producers)Pool->SecondaryCross-feeding

Caption: Figure 1: Nitrogen flux pathway.

Detailed Protocol: In Vivo Stable Isotope Probing (SIP)

Phase 1: Preparation and Infusion

Objective: Achieve steady-state enrichment of precursor pools without perturbing physiology.

  • Catheterization: Implant a jugular vein catheter in mice (e.g., C57BL/6) 5–7 days prior to the experiment to allow recovery.

  • Tracer Solution: Dissolve L-Threonine (

    
    N, 98%+) in sterile saline.
    
    • Dosage Calculation: Target an infusion rate of ~10–15

      
      mol/kg/h. This replaces catabolic loss without flooding the pool.
      
  • Infusion: Connect conscious, unrestrained mice to a swivel infusion system. Infuse continuously for 12–18 hours .

    • Why 12+ hours? Mucin turnover is rapid, but sufficient labeling of the colonic mucus layer requires transit time.

Phase 2: Sampling and Fractionation

Objective: Physically separate host tissue, luminal fluid, and bacterial cells.

  • Harvest: Euthanize mice. Immediately collect cecal and colonic contents.

  • Differential Centrifugation (The "Clean-Up"):

    • Step A: Centrifuge at 700 x g for 5 mins to pellet food debris and host cells. Keep the supernatant.

    • Step B: Centrifuge supernatant at 14,000 x g for 10 mins to pellet bacteria.

    • Step C: Wash bacterial pellet 3x with PBS to remove free (unassimilated)

      
      N-Threonine.
      
  • Host Control: Collect distal colon tissue. Scrape mucosa to measure host mucin enrichment (Precursor Enrichment,

    
    ).
    
Phase 3: Analytical Workflows

Two paths exist depending on the granularity required:

  • Path A: Bulk Flux (EA-IRMS)

    • Use Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) on the bulk bacterial pellet.

    • Output: Total nitrogen transfer from host to microbiome.

  • Path B: Taxon-Specific Flux (Metaproteomics / NanoSIMS)

    • Metaproteomics: Digest bacterial pellet; analyze peptides via LC-MS/MS. Identify bacterial species based on unique peptide sequences containing

      
      N.
      
    • NanoSIMS-FISH: Hybridize bacteria with taxon-specific fluorescent probes (FISH). Use NanoSIMS to image

      
      N hotspots at the single-cell level.
      

Experimental Workflow Diagram

SIP_Workflowcluster_InVivoPhase 1: In Vivo Labelingcluster_ProcessingPhase 2: Sample Processingcluster_AnalysisPhase 3: QuantificationStep1Jugular Catheterization(Recovery 5-7 days)Step2Continuous IV Infusion(15N-Thr, 12-18h)Step1->Step2Step3Tissue/Lumen HarvestStep2->Step3Step4Differential Centrifugation(Separate Bacteria from Debris)Step3->Step4Step5Bacterial Pellet Washing(Remove Free Tracer)Step4->Step5Analysis1Bulk EA-IRMS(Total N Flux)Step5->Analysis1Analysis2LC-MS/MS Proteomics(Species-Specific Flux)Step5->Analysis2

Caption: Figure 2: Step-by-step workflow for

Data Interpretation & Calculations

To validate the experiment, you must calculate the Atom Percent Excess (APE) .

Where


Key Metric: Fractional Synthesis Rate (FSR) This determines how much of the bacterial protein pool was synthesized using host-derived nitrogen during the infusion window.

  • 
    : Enrichment of the bacterial pellet (or specific peptide).
    
  • 
    : Enrichment of the host mucin (measured from mucosal scrapings).
    
  • 
    : Duration of infusion (hours).
    

Interpretation Guide:

  • High FSR in Akkermansia: Indicates healthy mucin turnover and active foraging.

  • High FSR in E. coli / Salmonella: May indicate barrier dysfunction or "blooms" of opportunistic pathogens exploiting liberated nitrogen during inflammation.

  • Low Overall Transfer: Could suggest a rigid mucus barrier or competitive exclusion by high dietary protein intake.

References

  • Faure, M., et al. (2005). Specific roles of threonine in intestinal mucosal integrity and barrier function.[1][2] ResearchGate.[3] Link

  • Mao, X., et al. (2011). The physiological functions of threonine in animals: Beyond nutrition metabolism.[4] MDPI. Link

  • Berry, D., et al. (2015).[5] Tracking heavy water (D2O) incorporation for identifying active bacteria. NIH. Link

  • Holmes, A. J., et al. (2017).[5] Gut bacterial nutrient preferences quantified in vivo. Cell Metabolism / NIH. Link

  • Tailford, L. E., et al. (2015). Mucin utilization by gut microbiota: recent advances on characterization of key enzymes.[6] NIH. Link

  • Newsome, P. N., et al. (2020). Isotopic and genetic methods reveal the role of the gut microbiome in mammalian host essential amino acid metabolism. Royal Society Publishing. Link

The Dynamic Proteome in Focus: A Technical Guide to 15N-Threonine for Amino Acid Turnover Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Static Concentrations to Dynamic Flux

In the landscape of modern biomedical research and drug development, a fundamental shift is underway. We are moving beyond static snapshots of protein and amino acid concentrations to a more dynamic and functionally relevant understanding of metabolic flux. It is the rates of synthesis, breakdown, and transport—the turnover of these vital molecules—that truly dictate cellular function, tissue homeostasis, and the organism's response to physiological challenges and therapeutic interventions. Stable isotope tracers are the cornerstone of this dynamic approach, offering a powerful and safe window into the intricate dance of metabolism in vivo.

This guide provides a deep dive into the theory and application of one such tracer, L-[¹⁵N]-Threonine, for the study of amino acid and protein turnover. Threonine, an essential amino acid, is not merely a building block for proteins; it plays a critical role in gut health, immune function, and as a precursor for other vital molecules.[1] By labeling threonine with the stable, non-radioactive isotope ¹⁵N, we can trace its journey through the body, enabling precise quantification of protein synthesis and breakdown rates in various tissues. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into their areas of investigation. We will move beyond a simple recitation of protocols to explain the "why" behind the "how," empowering you to design, execute, and interpret these sophisticated metabolic studies with confidence.

The Rationale for 15N-Threonine in Turnover Studies: A Multi-faceted Tracer

The choice of a tracer is a critical decision in any metabolic study, as it must accurately reflect the biological processes of interest. While tracers like ¹³C-leucine are widely used and highly valuable, ¹⁵N-threonine offers a unique set of advantages that make it particularly well-suited for a range of applications.

Direct Assessment of Nitrogen Metabolism

Unlike carbon-labeled tracers, which primarily track the flow of carbon skeletons, ¹⁵N-labeled amino acids directly trace the fate of nitrogen. This is of paramount importance as nitrogen is a fundamental component of amino acids and proteins, and its metabolism is central to protein turnover. The use of ¹⁵N-threonine allows for the direct measurement of nitrogen incorporation into newly synthesized proteins and its release during protein breakdown, providing a more direct assessment of the nitrogen economy of the body.

Threonine's Unique Physiological Roles

Threonine is not just a ubiquitous amino acid; it has specific and vital functions that make it an attractive target for tracer studies:

  • Gut Mucosal Health: A significant portion of dietary threonine is utilized by the gut for the synthesis of mucin proteins, which form the protective mucus layer of the intestine.[1] This makes ¹⁵N-threonine an exceptional tool for investigating gut protein synthesis and the impact of disease or therapeutic interventions on intestinal integrity.

  • Immune Function: Threonine is crucial for the synthesis of immunoglobulins and other immune-related proteins. Studies using ¹⁵N-threonine can therefore provide insights into the metabolic response to inflammation and infection.

  • Minimal Transamination: In muscle tissue, threonine undergoes minimal transamination, meaning the ¹⁵N label is less likely to be transferred to other amino acids.[2] This simplifies the interpretation of tracer data when assessing muscle protein synthesis.

Comparison with Other Common Tracers

The selection of a tracer is context-dependent. Here's a comparative overview to guide your decision-making:

TracerPrimary MeasurementKey AdvantagesKey Considerations
¹⁵N-Threonine Nitrogen kinetics, protein synthesisDirectly traces nitrogen metabolism, excellent for gut protein studies, minimal transamination in muscle.Less commonly used than leucine, requiring specialized analytical expertise.
¹³C-Leucine Carbon skeleton kinetics, protein synthesisExtensively validated, robust methods, reflects essential amino acid metabolism.Indirectly measures nitrogen metabolism, extensive transamination can complicate precursor pool definition.
¹⁵N-Glycine Whole-body nitrogen turnoverNon-essential amino acid, useful for end-product methods (urea, ammonia) to assess whole-body turnover.[3]Not ideal for tissue-specific protein synthesis studies due to its involvement in numerous metabolic pathways.
²H₂O (Heavy Water) Long-term, integrated protein synthesisMeasures synthesis over days to weeks, less invasive (oral administration), reflects average synthesis rates.Does not provide information on protein breakdown, requires long study durations.

Experimental Design: From Concept to Data

A well-designed ¹⁵N-threonine tracer study is a self-validating system. Every step, from subject preparation to sample collection, is meticulously planned to ensure the integrity and interpretability of the data.

The Primed, Constant Infusion Technique

The gold-standard method for determining protein kinetics in vivo is the primed, constant infusion of a stable isotope tracer. This approach aims to achieve and maintain a steady-state isotopic enrichment in the precursor pool for protein synthesis, which is a critical assumption for many kinetic models.

Figure 1: General workflow for a primed, constant infusion study.

Step-by-Step Protocol: In Vivo Human Study

  • Subject Recruitment and Screening: Recruit healthy volunteers or a specific patient population based on the research question. Obtain informed consent and perform a thorough medical screening.

  • Dietary Control: For several days prior to the study, subjects should consume a standardized diet to ensure they are in a metabolic steady state.

  • Overnight Fast: Subjects should arrive at the clinical research unit in the morning after an overnight fast (typically 10-12 hours).

  • Catheter Placement: Insert an intravenous catheter into a forearm vein for tracer infusion. For arterialized venous blood sampling, insert a second catheter in a contralateral hand or wrist vein, and keep the hand in a heated box (~60°C) to arterialize the venous blood. For direct arterial sampling, an arterial line can be placed.

  • Baseline Sampling: Collect baseline blood and, if applicable, tissue biopsy samples before the tracer infusion begins.

  • Priming Dose: Administer a bolus injection of ¹⁵N-threonine to rapidly raise the isotopic enrichment in the body's free amino acid pools. The priming dose is calculated based on the subject's body weight and the desired target enrichment.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of ¹⁵N-threonine. The infusion rate is carefully controlled to maintain a stable isotopic enrichment in the plasma.

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period (e.g., every 30-60 minutes) to monitor the isotopic enrichment of free ¹⁵N-threonine in the plasma.

  • Tissue Biopsy: At the end of the infusion period, a second tissue biopsy is taken from a location near the initial biopsy site.

  • Sample Processing and Storage: Blood samples are immediately centrifuged to separate plasma, which is then deproteinized and stored at -80°C. Tissue samples are flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Precursor Pool Selection: The Key to Accurate Calculations

The accurate determination of protein synthesis rates hinges on the precise measurement of the isotopic enrichment of the true precursor for protein synthesis: the aminoacyl-tRNA pool. However, direct measurement of aminoacyl-tRNA enrichment is technically challenging and often not feasible in human studies. Therefore, surrogate precursor pools are used, and the choice of which to use has significant implications for the final calculated synthesis rates.

G Plasma Plasma Free Amino Acid Pool Intracellular Intracellular Free Amino Acid Pool Plasma->Intracellular Transport tRNA Aminoacyl-tRNA Pool (True Precursor) Intracellular->tRNA Charging Protein Protein-Bound Amino Acid Pool tRNA->Protein Translation Protein->Intracellular Breakdown G Dietary_Intake Dietary Protein Intake (I) Free_AA_Pool Free Amino Acid Pool Dietary_Intake->Free_AA_Pool Protein_Pool Body Protein Pool Free_AA_Pool->Protein_Pool Protein Synthesis (S) Oxidation Amino Acid Oxidation (E) (Urinary 15N excretion) Free_AA_Pool->Oxidation Protein_Pool->Free_AA_Pool Protein Breakdown (B)

Sources

Technical Guide: Chemical Structure and Isotopic Enrichment of L-Threonine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Threonine-15N ([(2S,3R)-2-amino-3-hydroxybutanoic acid]-


N) is a high-value stable isotope-labeled amino acid critical to structural biology and pharmaceutical research.[1] By substituting the natural 

N isotope (99.63% abundance) with the stable

N isotope (>98% enrichment), this compound serves as a non-radioactive tracer and a spectral probe.

Its primary utility lies in multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, where it enables the assignment of protein backbone resonances (HSQC, HNCA), and in Metabolic Flux Analysis (MFA) , where it tracks nitrogen assimilation pathways in drug development and toxicology studies. This guide details the physicochemical properties, biosynthetic production, and analytical validation of L-Threonine-15N.

Part 1: Chemical Structure and Physical Properties

Molecular Architecture

L-Threonine is one of two proteinogenic amino acids possessing two chiral centers (the other being Isoleucine). The


N label is located on the 

-amino group.
  • IUPAC Name: (2S,3R)-2-Amino-3-hydroxybutanoic acid-

    
    N[1]
    
  • Chemical Formula:

    
    
    
  • Molecular Weight: 120.11 g/mol (approx. 1 Da shift from natural L-Threonine: 119.12 g/mol )

  • Stereochemistry:

    • 
      -Carbon: S-configuration
      
    • 
      -Carbon: R-configuration
      
Physicochemical Specification Table

The following specifications represent the industry standard for high-fidelity research applications (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich standards).

PropertySpecificationNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Isotopic Enrichment

Critical for NMR signal-to-noise ratio.
Chemical Purity

(CP)
Impurities (e.g., allo-threonine) must be minimized.
Melting Point

(decomposes)
Consistent with unlabeled variant.
Solubility Soluble in water (

,

)
~90 g/L at 20°C.
Optical Rotation

(

)
Verification of enantiomeric purity (L-form).

Part 2: Synthesis and Enrichment Methodologies

While chemical synthesis (e.g., Strecker synthesis) is possible, it often yields racemic mixtures requiring complex resolution. Microbial fermentation is the dominant industrial and laboratory method for producing high-purity L-Threonine-15N. This process ensures the correct stereochemistry ((2S, 3R)) and allows for cost-effective uniform labeling.

Biosynthetic Pathway (Aspartate Family)

L-Threonine is derived from L-Aspartate. The nitrogen atom is incorporated early in the pathway, typically originating from the ammonium ion (


) in the growth medium.

Key Enzymatic Steps:

  • Aspartokinase (AK): Phosphorylates Aspartate.

  • Aspartate Semialdehyde Dehydrogenase (ASD): Reduces the phosphate to an aldehyde.

  • Homoserine Dehydrogenase (HSD): Reduces the aldehyde to Homoserine.

  • Homoserine Kinase (HK): Phosphorylates Homoserine.

  • Threonine Synthase (TS): Converts O-Phosphohomoserine to L-Threonine.

Visualization of Biosynthesis & Labeling Flow

The following diagram illustrates the flow of


N from the inorganic salt to the final amino acid.

ThreonineBiosynthesis cluster_medium Fermentation Medium cluster_cell E. coli Cell Cytosol N_Source 15N-Ammonium Chloride (>98% 15N) GDH Glutamate Dehydrogenase N_Source->GDH Uptake Glucose Glucose (Carbon Source) Glutamate L-Glutamate-15N TransAm Aspartate Transaminase Glutamate->TransAm N-Donor Aspartate L-Aspartate-15N Asp_Phos L-Aspartyl-4-phosphate Aspartate->Asp_Phos Asp_Semi L-Aspartate-semialdehyde Asp_Phos->Asp_Semi Homoserine L-Homoserine Asp_Semi->Homoserine Phospho_Homo O-Phosphohomoserine Homoserine->Phospho_Homo Thr_Synth Threonine Synthase Phospho_Homo->Thr_Synth GDH->Glutamate 15N Incorporation TransAm->Aspartate Transamination Enz_Pathway AK / ASD / HSD / HK Enz_Pathway->Asp_Phos Final_Product L-Threonine-15N (Purified) Thr_Synth->Final_Product

Figure 1: Biosynthetic workflow showing the incorporation of


N from ammonium salts into the Aspartate family pathway, culminating in L-Threonine-15N.

Part 3: Analytical Validation (QC)

Trustworthiness in isotopic labeling requires rigorous Quality Control (QC). The two pillars of validation are Isotopic Enrichment (how much


N is present) and Chiral Purity  (is it the L-isomer?).
NMR Spectroscopy

NMR is the gold standard for verifying isotopic enrichment.

  • 1H-NMR: In

    
    , the 
    
    
    
    -proton of L-Threonine appears as a doublet (due to coupling with the
    
    
    -proton). If
    
    
    N is present, this resonance may show additional splitting (
    
    
    Hz) or broadening, though this is often subtle in
    
    
    due to exchange.
  • 15N-NMR: This is definitive.

    • Chemical Shift:

      
       ppm (relative to liquid 
      
      
      
      ). Note: This is distinct from the backbone amide region (100–130 ppm) seen in proteins.
    • Signal: A single sharp peak indicates a clean product. The absence of satellite peaks confirms high purity.

    • Quantification: Integration of the

      
      N signal against an internal standard (e.g., 
      
      
      
      N-Urea) can quantify absolute concentration.
Mass Spectrometry (LC-MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Shift: The molecular ion

    
     will shift from 120.1  (unlabeled) to 121.1  (
    
    
    
    N-labeled).
  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the ion peak.

Part 4: Applications in Drug Development & Research

Structural Biology (Protein NMR)

L-Threonine-15N is a precursor for cell-free protein expression or minimal media growth.

  • Mechanism: When incorporated into a protein, the

    
    N creates a magnetically active nucleus at every Threonine residue.
    
  • Experiment:

    
     HSQC (Heteronuclear Single Quantum Coherence).
    
  • Result: Each Threonine residue yields a distinct peak in the 2D spectrum (typically in the 110–120 ppm

    
    N range for the backbone amide). This allows researchers to map the protein backbone and detect ligand binding (chemical shift perturbation) at Threonine sites.
    
Metabolic Flux Analysis (MFA)

In drug development, determining how a drug alters cellular metabolism is vital.

  • Tracer: Cells are fed L-Threonine-15N.

  • Tracking: The

    
    N label is tracked into downstream metabolites (e.g., Glycine via Threonine Aldolase, or Isoleucine biosynthesis).
    
  • Outcome: Changes in flux rates indicate mitochondrial toxicity or enzyme inhibition caused by the drug candidate.

Part 5: Experimental Protocols

Protocol A: Preparation of N-Labeled Minimal Media (M9)

For the production of


N-labeled proteins using E. coli.

Reagents:

  • 
     (98%+) [Sole Nitrogen Source]
    
  • 
    , 
    
    
    
    ,
    
    
  • Glucose (unlabeled or

    
    C-labeled if double labeling is required)
    
  • Trace Elements (

    
    , 
    
    
    
    , Thiamine)

Procedure:

  • Buffer Base: Dissolve 6.0 g

    
    , 3.0 g 
    
    
    
    , and 0.5 g
    
    
    in 900 mL Milli-Q water. Autoclave.
  • Nitrogen Addition: Aseptically add 1.0 g of

    
      (dissolved in 10 mL water, filter-sterilized). Note: Do not use standard 
    
    
    
    .
  • Carbon/Nutrient Addition: Add 10 mL of 20% Glucose (filter-sterilized), 2 mL of 1M

    
    , and 0.1 mL of 1M 
    
    
    
    .
  • Threonine Supplementation (Optional): If the host strain is auxotrophic for Threonine (e.g., specific reporter strains), add L-Threonine-15N directly to the media at 50 mg/L.

Protocol B: Quality Control via LC-MS

To verify the isotopic enrichment of a purchased or synthesized batch.

Workflow Visualization:

QC_Workflow Sample L-Threonine-15N Sample (1 mg) Dilution Dilute to 10 µM in 0.1% Formic Acid Sample->Dilution LCMS Inject into LC-MS (C18 Column, ESI+) Dilution->LCMS Data Extract Ion Chromatogram (m/z 120 vs 121) LCMS->Data Calc Calculate Ratio I(121) / [I(120)+I(121)] Data->Calc Decision Is Enrichment > 98%? Calc->Decision Pass Release Lot Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Figure 2: QC workflow for verifying isotopic enrichment using Liquid Chromatography-Mass Spectrometry.

Step-by-Step:

  • Sample Prep: Dissolve 1 mg of L-Threonine-15N in 1 mL of HPLC-grade water containing 0.1% formic acid.

  • Dilution: Dilute 1:100 to reach a concentration of ~10 µg/mL (approx 80 µM).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 50% B over 10 minutes.

  • MS Detection: Set ESI to Positive Mode. Scan range m/z 100–150.

  • Analysis: Extract ion chromatograms for m/z 120.1 (M+H, unlabeled) and 121.1 (M+H,

    
    N). Compare peak areas.
    

References

  • Cambridge Isotope Laboratories. (2024). L-Threonine (15N, 98%) Product Specification. Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB). (2024). L-Threonine Chemical Shift Statistics. Retrieved from

  • Sigma-Aldrich. (2024). L-Threonine-15N Technical Data Sheet. Retrieved from

  • Yang, Q., et al. (2022).[2] "Combined metabolic analyses for the biosynthesis pathway of L-threonine in Escherichia coli." Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Beste, D. J., et al. (2013). "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology. Retrieved from

Sources

Methodological & Application

Precision Protocol: High-Efficiency L-Threonine-15N Incorporation in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Stable isotope labeling with L-Threonine-


N is a specialized variant of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Unlike lysine or arginine labeling—used primarily for tryptic peptide quantification—threonine labeling is often employed for specific NMR structural studies or metabolic flux analysis.

The Core Challenge: Threonine is an essential amino acid for most mammalian cell lines, making it an ideal candidate for labeling. However, it is metabolically active. The primary risk to data integrity is metabolic scrambling , where the


N label is enzymatically transferred to Glycine via Threonine Dehydrogenase (TDH) or Threonine Aldolase, potentially confounding NMR spectra or mass isotopomer distributions.

This guide provides a validated workflow to maximize incorporation efficiency (>95%) while monitoring and mitigating metabolic scrambling.

Experimental Design & Causality

Media Formulation Strategy

Standard media formulations (DMEM, RPMI) contain high levels of unlabeled threonine. To force the cell to utilize the exogenous


N-Threonine, we must eliminate all "light" (

N) sources.
ComponentCritical RequirementThe "Why" (Causality)
Basal Media Custom "Drop-out" (Thr-deficient)Prevents dilution of the isotope label by endogenous light threonine.
Serum Dialyzed FBS (10 kDa cutoff)Standard FBS contains ~200-400 µM free amino acids. Dialysis removes these small molecules while retaining growth factors, preventing "light" contamination.
L-Threonine-

N
>98% Isotopic PurityHigh purity is required to achieve the signal-to-noise ratio needed for NMR or quantitative MS.
Concentration Match Basal FormulationDMEM: ~0.8 mM (95 mg/L)RPMI: ~0.17 mM (20 mg/L)Mismatched concentrations cause metabolic stress and alter growth rates.
Metabolic Scrambling Risk Assessment

Before beginning, researchers must understand the metabolic fate of Threonine. The diagram below illustrates the primary scrambling pathway. If you observe unexpected


N-Glycine signals, this pathway is the cause.

ThreonineMetabolism Thr L-Threonine-15N TDH Threonine Dehydrogenase (TDH) Thr->TDH Catabolism Prot Incorporation into Protein (Target) Thr->Prot Translation KB 2-Amino-3-ketobutyrate TDH->KB Gly Glycine-15N (Scrambled Product) KB->Gly CoA dependent cleavage AcetylCoA Acetyl-CoA KB->AcetylCoA

Figure 1: Metabolic fate of L-Threonine. The green path represents the desired incorporation. The red/yellow path represents the "scrambling" risk where the nitrogen label is transferred to Glycine.

Detailed Protocol

Phase 1: Reagent Preparation
  • Stock Solution Preparation (100x):

    • Calculate the target concentration based on your cell line's standard media (e.g., for DMEM, target 0.8 mM final).[1]

    • Dissolve L-Threonine-

      
      N (CIL or Sigma-Aldrich) in PBS.
      
    • Sterile filter using a 0.22 µm PVDF syringe filter.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Labeling Media Assembly:

    • Thaw 500 mL of Threonine-deficient medium (e.g., DMEM -Thr).

    • Add 50 mL (10%) Dialyzed FBS.

    • Add 5 mL (1%) Penicillin/Streptomycin.

    • Add 5 mL of the 100x L-Threonine-

      
      N stock.
      
    • Crucial Step: Filter the complete media again (0.22 µm) if the FBS was added non-sterilely, though usually, aseptic addition is sufficient.

Phase 2: Adaptation & Labeling (The "5-Doubling Rule")

Cells cannot be instantly switched to 100% labeled media without checking for stress, although Threonine is generally well-tolerated. To ensure >95% incorporation, cells must undergo at least 5-6 cell divisions (doublings).

Workflow Visualization:

ProtocolWorkflow cluster_expansion Expansion Phase (5-6 Doublings) Start Thaw Cells (Standard Media) Passage0 Passage 0: Seeding 20% Confluence Start->Passage0 MediaSwitch Switch to 15N-Thr Media (100% Replacement) Passage0->MediaSwitch 24h post-seed P1 Passage 1 (2 Doublings) MediaSwitch->P1 P2 Passage 2 (4 Doublings) P1->P2 P3 Passage 3 (Target >95% Inc.) P2->P3 QC QC Aliquot: Check Incorporation (MS) P3->QC QC->P3 If <95% (Continue) Harvest Final Harvest (Lysis/Extraction) QC->Harvest If >95%

Figure 2: Step-by-step adaptation and expansion workflow to ensure full proteome labeling.

Step-by-Step Procedure:

  • Seeding (Day 0): Seed cells at 20-30% confluence in standard media to allow firm attachment.

  • Media Exchange (Day 1): Aspirate standard media. Wash cells twice with warm PBS to remove residual light threonine. Add the prepared L-Threonine-

    
    N Labeling Media.
    
  • Passaging (Days 3-7):

    • Allow cells to reach 80% confluence.

    • Detach using Trypsin (or Accutase for sensitive lines).

    • Note: Trypsin contains amino acids.[2] Minimize exposure time or use recombinant enzyme alternatives if ultra-high purity is required (rarely necessary for Thr).

    • Reseed into Labeling Media.

    • Repeat for 3 passages (approx. 6 doublings).

  • Harvest (Day 8+):

    • Wash cells 3x with ice-cold PBS.

    • Lyse using RIPA buffer or specific buffer for NMR/MS.

    • Centrifuge at 14,000 x g for 15 min at 4°C to clear debris.

Quality Control & Validation

You must validate incorporation before running expensive downstream assays.

Mass Spectrometry Validation

Digest a small aliquot (10 µg) of the lysate with trypsin and analyze via LC-MS/MS.

Calculation of Incorporation Efficiency (


): 


  • Target: >95%

  • Check for Scrambling: Specifically look for Threonine-containing peptides. Then, look for Glycine-containing peptides.

    • If Glycine residues show a +1 Da mass shift (or +15N shift), metabolic scrambling has occurred via the TDH pathway [1].

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Incorporation (<90%) Residual Light ThrIncrease wash steps during passaging; Ensure FBS is fully dialyzed (check MWCO).
Cell Growth Arrest Auxotrophy/StarvationConfirm 15N-Thr concentration matches the specific cell line requirements (RPMI vs DMEM).
High 15N-Glycine Signal Metabolic ScramblingThis is biological, not technical. Use a cell line with low TDH expression (e.g., HEK293 is often better than liver lines) [2].
Protein Precipitation Isotope Effect (Rare)Unlikely with 15N. Check lysis buffer compatibility.

References

  • Metabolic Scrambling of 15N Amino Acids

    • Source: The National Institutes of Health (NIH) / PMC.
    • Title: A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy.
    • Link:[Link]

    • Relevance: Defines the scrambling rates of Threonine (T) vs other amino acids in HEK293 cells.
  • SILAC Methodology & Media

    • Source: Cambridge Isotope Labor
    • Title: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4][5][6]

    • Relevance: Authoritative source for media formul
  • Threonine Metabolism Context

    • Source: Journal of Biological Chemistry (via PubMed).
    • Title: L-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells.[7]

    • Link:[Link]

    • Relevance: Provides context on the signaling role of Threonine in cell cycle progression, explaining why "drop-out" media can cause temporary arrest if not supplemented immedi

Sources

L-threonine (15N) internal standard preparation for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of L-Threonine via LC-MS/MS using


N-Isotope Dilution 

Introduction: The Necessity of Isotope Dilution

In quantitative metabolomics and pharmacokinetic studies, L-Threonine presents specific challenges due to its high polarity and low molecular weight (119.12 Da). Traditional Reversed-Phase (RP) chromatography often fails to retain Threonine adequately, necessitating the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents. These methods, while effective for separation, are highly susceptible to matrix effects —the suppression or enhancement of ionization by co-eluting compounds (salts, phospholipids) in complex matrices like plasma or cell culture media.

This guide details the preparation and application of L-Threonine-(


N)  as an internal standard (IS). By introducing a stable isotope-labeled analog early in the workflow, we utilize Isotope Dilution Mass Spectrometry (IDMS) . The 

N-labeled standard co-elutes with the endogenous analyte, experiencing the exact same ionization suppression and extraction losses, thereby providing a self-correcting quantitation system.

Technical Background & Chemical Strategy

The N Isotope Choice

While


C

-labeled standards provide a larger mass shift (+4 Da),

N (+1 Da) is frequently used due to cost-effectiveness and availability. However, using a +1 Da shift requires strict attention to isotopic crosstalk (see Section 6: Scientific Integrity & QC).
  • Analyte: L-Threonine (

    
    N) | MW: 119.12 | Precursor: 120.1 
    
    
    
  • Internal Standard: L-Threonine-(

    
    N) | MW: 120.12 | Precursor: 121.1 
    
    
    
Solubility & Stability

L-Threonine is highly soluble in water (~90 g/L) but insoluble in non-polar organic solvents.

  • Critical Constraint: Stock solutions should not be prepared in 100% methanol or acetonitrile, as Threonine may precipitate or fail to dissolve completely, leading to concentration errors.

  • Stability Agent: NIST protocols (SRM 2389a) recommend 0.1 M Hydrochloric Acid (HCl) as the solvent.[1][2][3] This ensures full protonation of the amine group, preventing bacterial growth and enhancing long-term stability at -80°C.

Protocol: Stock & Working Solution Preparation

Reagents Required
  • L-Threonine-(

    
    N) (Isotopic purity 
    
    
    
    98 atom %
    
    
    N).
  • Water (LC-MS Grade).[4]

  • Hydrochloric Acid (Concentrated, Analytical Grade)

    
     Dilute to 0.1 M.
    
  • Volumetric Flasks (Class A).

Step 1: Primary Stock Solution (10 mM)

Target Concentration: 10 mM (approx. 1.20 mg/mL).

  • Equilibrate the L-Threonine-(

    
    N) solid to room temperature to prevent condensation.
    
  • Weigh 12.01 mg of L-Threonine-(

    
    N) into a tared weighing boat.
    
    • Note: Weighing <10 mg increases relative error. If material allows, weigh larger amounts.

  • Transfer quantitatively to a 10 mL volumetric flask .

  • Add approx. 5 mL of 0.1 M HCl . Swirl gently until fully dissolved.

    • Observation: Solution should be clear and colorless.[5]

  • Dilute to volume with 0.1 M HCl .

  • Transfer to cryovials (200 µL aliquots) and store at -80°C .

    • Stability:[3][6] Valid for 2 years at -80°C. Avoid repeated freeze-thaw cycles.[7]

Step 2: Working Internal Standard (WIS) Solution

Target: This concentration depends on the expected biological range. For human plasma (Threonine ~100-200 µM), a 50 µM WIS is recommended to maintain a signal ratio close to 1:1 or 1:2.

  • Thaw one aliquot of Primary Stock (10 mM).

  • Dilute 50 µL of Stock into 9.95 mL of LC-MS Grade Water (or Mobile Phase A).

  • Final Concentration: 50 µM.

  • Storage: Prepare fresh weekly or store at 4°C for up to 1 month.

Protocol: Sample Preparation (Protein Precipitation)

This workflow ensures the IS compensates for extraction efficiency.

  • Aliquot Sample: Transfer 50 µL of plasma/media to a centrifuge tube.

  • Spike IS: Add 10 µL of 50 µM WIS (

    
    N-Threonine) .
    
    • Crucial Step: Vortex immediately for 10 seconds to equilibrate the IS with the endogenous protein-bound Threonine.

  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

    • Ratio: 4:1 Organic:Aqueous ensures >95% protein removal.

  • Extract: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes (optional, enhances precipitation).

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC-MS vial.

    • Dilution:[2][7][8] If using HILIC, injection of high organic content is acceptable. If using RP, dilute supernatant 1:5 with water to prevent peak distortion.

LC-MS/MS Method Setup

Chromatographic Conditions
  • Column: HILIC is superior for Threonine retention.

    • Recommended: Waters BEH Amide or Phenomenex Luna NH2 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

  • Gradient (HILIC): Start at 90% B. Ramp down to 50% B over 5 minutes. Re-equilibrate for 3 minutes.

Mass Spectrometry Parameters (MRM)

Threonine forms a stable


 ion. The primary fragment involves the loss of water and CO (formic acid equivalent), retaining the amine group.

Table 1: MRM Transitions

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Note
L-Threonine (Native) 120.1 74.1 15Quantifier (Amine fragment)
L-Threonine (Native)120.156.125Qualifier
L-Threonine (

N)
121.1 75.1 15IS Quantifier

Mechanism: The transition


 corresponds to 

. Since the nitrogen is retained in the

fragment, the

N label shifts the product mass from 74 to 75.

Visualization of Workflows

Figure 1: Internal Standard Preparation & Extraction Logic

ThreonineWorkflow cluster_stock Stock Preparation cluster_sample Sample Processing Solid Solid L-Thr(15N) (Weigh ~12 mg) Stock Primary Stock 10 mM (-80°C) Solid->Stock Dissolve Solvent 0.1 M HCl (Stability Agent) Solvent->Stock WIS Working IS (50 µM) Stock->WIS Dilute in Water Plasma Biological Sample (50 µL) Spike Spiked Matrix (Equilibration) Plasma->Spike WIS->Spike Add BEFORE Extraction PPT Protein Precipitation (MeOH 4:1) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Caption: Step-by-step workflow ensuring the Internal Standard equilibrates with the matrix before protein precipitation.

Figure 2: MRM & Isotopic Logic

MRMLogic Native Native Threonine Precursor: 120.1 FragNative Fragment 74.1 m/z Native->FragNative Collision Cell (- H2O - CO) Iso 15N-Threonine Precursor: 121.1 FragIso Fragment (15N) 75.1 m/z Iso->FragIso Collision Cell (- H2O - CO) Detector Detector Ratio (Area 120/121) FragNative->Detector FragIso->Detector

Caption: Mass transition logic demonstrating the retention of the


N label in the product ion.

Scientific Integrity & Quality Control (E-E-A-T)

The "M+1" Cross-talk Challenge

Because


N adds only +1 Da, it falls on the exact mass of the natural 

C isotope of native Threonine (approx. 4.4% of the native signal).
  • Risk: High concentrations of endogenous Threonine will generate a signal in the 121.1 channel, artificially inflating the Internal Standard area.

  • Mitigation:

    • Concentration: Ensure the IS concentration (50 µM) is high enough that the contribution from the native M+1 isotope is negligible (<1%).

    • Blank Check: Inject a "Native Only" standard. If a peak appears in the 121.1

      
       75.1 channel, calculate the % crossover and subtract it mathematically if necessary.
      
System Suitability Criteria
  • Retention Time: The

    
    N IS must elute at the exact same time as the native analyte. Any shift suggests a deuterium isotope effect (rare with 
    
    
    
    N) or chromatographic instability.
  • Precision: Replicate injections of the Standard Mix should yield an RSD < 2.0% for the Area Ratio (Native/IS).

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material® 2389a - Amino Acids in 0.1 mol/L Hydrochloric Acid.[1][2][Link][10]

  • Restek Corporation. Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.[Link]

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids using the MIDAS Workflow.[Link]

  • PubChem. L-Threonine Compound Summary (Solubility and Physical Properties).[Link][9]

Sources

NMR pulse sequences for 15N-labeled threonine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Pulse Sequences for 15N-Labeled Threonine Detection

Executive Summary

Threonine (Thr, T) plays a pivotal role in protein function, often residing at active sites or acting as a "switch" via phosphorylation. For researchers in drug discovery and structural biology, unambiguous detection of threonine is critical. However, its signals often overlap with Serine in standard 2D spectra. This guide details the specific NMR pulse sequences and labeling strategies required to isolate, assign, and monitor 15N-labeled threonine residues. We move beyond basic HSQC acquisition to triple-resonance assignment logic and phosphorylation tracking, grounded in the unique scalar topology of the threonine sidechain.

Theoretical Basis: The Threonine Signature[1]

To detect threonine, one must exploit its unique chemical shift topology. Unlike most amino acids where the


-carbon (

) resonates between 28–45 ppm, threonine’s hydroxyl group deshields the

, shifting it downfield to 65–70 ppm .
  • The "Negative Peak" Validator: In standard HNCACB experiments,

    
     peaks have the opposite phase (negative) to 
    
    
    
    peaks (positive). Threonine is immediately identifiable as a strong negative peak in the 65–70 ppm region, distinct from Serine (60–64 ppm) and Alanine (16–22 ppm).
Table 1: Chemical Shift Statistics for Threonine vs. Common Overlaps

Values derived from BMRB statistics and random coil libraries.

Residue Type

(ppm)

(ppm)

(ppm)
HNCACB Signature
Threonine (Thr) 59.0 – 63.066.0 – 71.0 19.0 – 22.0Negative (

)
at ~68 ppm
Serine (Ser) 55.0 – 59.060.0 – 64.0N/ANegative (

)
at ~62 ppm
Alanine (Ala) 48.0 – 52.016.0 – 22.0N/ANegative (

)
at ~19 ppm
Valine (Val) 58.0 – 62.029.0 – 34.018.0 – 22.0Negative (

)
at ~32 ppm

Pulse Sequence Selection Guide

The choice of pulse sequence depends on the experimental goal: Detection (Fingerprinting), Assignment (Identity), or State Monitoring (Phosphorylation).

Workflow Logic Diagram

Thr_Detection_Workflow Start Start: 15N-Labeled Sample Goal_Detect Goal: Fingerprint/Fold Check Start->Goal_Detect Goal_Assign Goal: Sequence Assignment Start->Goal_Assign Goal_Phospho Goal: Monitor Phosphorylation Start->Goal_Phospho HSQC 2D 1H-15N HSQC (Standard or TROSY) Goal_Detect->HSQC Fast (<1 hr) HNCACB 3D HNCACB (The 'Gold Standard') Goal_Assign->HNCACB Essential CBCA_CO_NH 3D CBCA(CO)NH (Link to i-1) Goal_Assign->CBCA_CO_NH Complementary Goal_Phospho->HSQC Goal_Phospho->HNCACB HSQC->HNCACB If peaks resolved Analysis_Thr Look for Negative Peak @ 67-70 ppm (Cb) HNCACB->Analysis_Thr Phase Check Phospho_Shift Observe Downfield Shift (pThr Cb > 72 ppm) HNCACB->Phospho_Shift Compare WT vs Phos CBCA_CO_NH->Analysis_Thr Sequential Link

Caption: Decision matrix for selecting NMR experiments based on specific analytical goals for Threonine detection.

Detailed Protocols

Protocol A: Sample Preparation (Selective vs. Uniform)

Objective: To maximize Threonine signal intensity while minimizing spectral crowding.

1. Uniform Labeling (Standard):

  • Medium: M9 Minimal Media.

  • Nitrogen Source:

    
    NH
    
    
    
    Cl (1 g/L).
  • Carbon Source: D-Glucose (unlabeled for HSQC,

    
    C-labeled for Triple Resonance).
    
  • Validation: Threonine signals will appear in the HSQC but are indistinguishable from other residues without 3D data.

2. Selective Threonine Labeling (Reverse Labeling Strategy):

  • Context: Used when the HSQC is too crowded (e.g., IDPs or >30 kDa proteins).

  • Method: Grow cells in M9 media with

    
    NH
    
    
    
    Cl. When
    
    
    reaches 0.6, add a "chase" cocktail of unlabeled amino acids (100 mg/L each) except Threonine.
  • Mechanism: The bacteria preferentially import the unlabeled amino acids from the media, suppressing their

    
    N signals. Threonine, being absent in the supplement, must be synthesized de novo using the 
    
    
    
    NH
    
    
    Cl, resulting in selective labeling.
  • Result: An HSQC spectrum containing only Threonine peaks (and potentially Glycine due to metabolic scrambling, which can be filtered).

Protocol B: The "Gold Standard" Assignment (HNCACB)

Objective: Unambiguous identification of Thr residues via


 chemical shift.

Experimental Setup:

  • Pulse Sequence: hncacbgp3d (Bruker) or gHNCACB (Varian/Agilent).

  • Magnetization Transfer:

    
    .
    
  • Parameters (600 MHz):

    • 
      N SW:  30–35 ppm (centered at 118 ppm).
      
    • 
      C SW:  70–75 ppm (centered at 40 ppm to capture Ala at 18 ppm and Thr at 70 ppm). Critical:  Ensure the sweep width extends to at least 75 ppm to avoid aliasing the Threonine 
      
      
      
      .
    • Non-uniform Sampling (NUS): Recommended (25–30% sampling) to resolve the sign of the peaks.

Data Analysis Step-by-Step:

  • Phase Correction: Adjust phases such that

    
     peaks are positive  (black) and 
    
    
    
    peaks are negative (red/green).
  • Strip Picking: Navigate to the

    
    -
    
    
    
    plane of a suspected residue.
  • The "Thr Filter":

    • Look for a negative peak.[1][2]

    • If the shift is 60–64 ppm , it is Serine .

    • If the shift is 66–71 ppm , it is Threonine .

    • If the shift is 16–22 ppm , it is Alanine .

  • Validation: Confirm with CBCA(CO)NH.[1][2][3] This experiment shows only the

    
     residues. If residue 
    
    
    
    is Thr, the HNCACB strip for residue
    
    
    will show the characteristic 68 ppm negative peak, while the strip for residue
    
    
    in the CBCA(CO)NH spectrum will also show this peak (linking
    
    
    to
    
    
    ).

Application: Detecting Threonine Phosphorylation

Phosphorylation is a common regulatory mechanism involving Threonine. NMR is superior to Mass Spec here as it is non-destructive and quantitative.

Mechanism: Adding a phosphate group (


) to the hydroxyl oxygen of Threonine creates a distinct electronic environment.
  • 
     Effect:  The 
    
    
    
    resonance shifts downfield by ~2–4 ppm (moving from ~68 ppm to ~70–72 ppm).
  • 
     Effect:  The 
    
    
    
    resonance shifts upfield by ~2 ppm.
  • Amide Proton: Often shifts downfield due to hydrogen bonding with the phosphate.

Protocol:

  • Acquire a Reference HSQC of the wild-type (WT) protein.

  • Treat the sample with the specific Kinase (in-tube or pre-incubation).

  • Acquire a Time-Course HSQC series (e.g., every 30 mins).

  • Observation:

    • The original Thr peak will decrease in intensity (slow exchange).

    • A new peak will appear (phosphorylated state).

  • Verification: Run a quick 3D HNCACB or a selective 1D Carbon filter centered at 72 ppm to confirm the new peak possesses the hyper-shifted

    
    .
    

References

  • Sattler, M., Schleucher, J., & Griesinger, C. (1999). Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution: An introduction to the basics. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[2][4] (Standard reference for HNCACB magnetization transfer). Link

  • Wishart, D. S., & Sykes, B. D. (1994). The 13C chemical-shift index: a simple method for the identification of protein secondary structure using 13C chemical-shift data. Journal of Biomolecular NMR. (Source of random coil shifts). Link

  • Landrieu, I., et al. (2006). NMR spectroscopy of the neuronal tau protein: normal function and implication in Alzheimer's disease. Molecular Neurobiology. (Application of pThr detection). Link

  • Kay, L. E. (2011). Solution NMR spectroscopy of biological macromolecules. Journal of Biomolecular NMR. (TROSY and large protein applications).[1][5][6][7] Link

Sources

preparing 15N threonine standards for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for preparing and utilizing 15N-L-Threonine as a stable isotope-labeled internal standard (SIL-IS) for Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge: Threonine is a polar, non-volatile amino acid containing multiple active hydrogens (hydroxyl, amine, carboxyl). Direct GC analysis is impossible without derivatization. Furthermore, threonine is susceptible to oxidative degradation and bacterial consumption in aqueous solutions.

The Solution:

  • Stability: We utilize 0.1 M HCl as the solvent for stock solutions.[1] This protonates the amine (

    
    ), preventing nucleophilic attack and inhibiting bacterial growth, which ensures long-term titer stability.
    
  • Derivatization: We employ MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[2][3][4] Unlike TMS derivatives, TBDMS (tert-butyldimethylsilyl) derivatives are hydrolytically stable and produce a characteristic

    
     fragment ion (loss of a tert-butyl group), which significantly improves sensitivity and specificity in Selected Ion Monitoring (SIM) mode.
    
  • Quantification: Isotope Dilution Mass Spectrometry (IDMS) is used, relying on the mass shift of +1 Da provided by the

    
     label.
    

Critical Pre-Analytical Considerations

  • Solvent Choice: Never store amino acid standards in pure water for extended periods. The pH near the isoelectric point promotes zwitterionic forms that can aggregate or be consumed by ubiquitous microbes. 0.1 M HCl is mandatory for stock stability.

  • Moisture Control: MTBSTFA is moisture-sensitive.[5] Any residual water in the sample will hydrolyze the reagent, resulting in incomplete derivatization and poor peak shape. The drying step described below is the "make-or-break" point of the assay.

  • Glassware: Use silanized glass inserts if trace-level analysis (<1 µM) is required to prevent adsorption of the charged amino acid to active sites on the glass.

Protocol A: Preparation of 15N-Threonine Stock Solutions

Objective: Create a stable, verified primary stock solution.

Materials:

  • 
    -L-Threonine (Isotopic purity >98%)
    
  • 0.1 M Hydrochloric Acid (HCl), HPLC grade

  • Volumetric flask (10 mL or 25 mL)

  • Analytical balance (0.01 mg precision)

Procedure:

  • Calculation: Target a concentration of 10 mM .

    • MW of

      
      -Threonine 
      
      
      
      120.12 g/mol (Natural Thr is 119.12).
    • For 10 mL: Weigh

      
       mg.
      
  • Dissolution: Transfer the weighed solid into the volumetric flask. Add approx. 8 mL of 0.1 M HCl . Swirl gently until fully dissolved.

  • Volume Adjustment: Dilute to the mark with 0.1 M HCl. Stopper and invert 10 times.

  • Aliquot & Storage: Transfer 200 µL aliquots into cryovials.

    • Store at -80°C: Stable for >12 months.

    • Store at -20°C: Stable for 6 months.

    • Note: Avoid repeated freeze-thaw cycles.[6][7] Discard aliquot after use.

Protocol B: Sample Preparation & Derivatization (MTBSTFA)

Objective: Convert non-volatile Threonine into volatile Tri-TBDMS-Threonine.

Reagents:

  • MTBSTFA + 1% TBDMCS (Catalyst)

  • Acetonitrile (ACN) , Anhydrous

  • Pyridine (Optional, acts as acid scavenger)

Workflow Diagram (Graphviz):

G cluster_0 Preparation cluster_1 Derivatization (Critical) Stock 15N-Thr Stock (10 mM in HCl) Dilution Working Std (50 µM) Stock->Dilution Spike Spike IS (10 µL) Dilution->Spike Sample Biological Sample Sample->Spike Dry Evaporate to Dryness (SpeedVac/N2) Spike->Dry Combine Reagent Add 50µL ACN + 50µL MTBSTFA Dry->Reagent Must be anhydrous Heat Incubate 60°C for 60 min Reagent->Heat Inject GC-MS Injection (1 µL) Heat->Inject

Caption: Workflow for IDMS analysis of Threonine. The drying step is critical to prevent MTBSTFA hydrolysis.

Step-by-Step:

  • Spiking: Add 10 µL of Working Standard (e.g., 50 µM

    
    -Thr) to 50 µL of sample.
    
  • Drying: Evaporate the mixture to complete dryness using a SpeedVac or gentle Nitrogen stream at 40°C.

    • Checkpoint: The tube must be free of any visible liquid droplets. Residual water = Failed derivatization.

  • Reagent Addition: Add 50 µL Acetonitrile and 50 µL MTBSTFA .

    • Expert Tip: Adding ACN first helps dissolve the residue before the silylation agent attacks.

  • Incubation: Cap tightly. Heat at 60°C for 60 minutes .

    • Chemistry: This forms the N,O,O-tris-TBDMS derivative.[8]

  • Transfer: Transfer to a GC vial with a glass insert. Inject immediately or store at -20°C (stable for 1 week if kept dry).

Protocol C: GC-MS Method Parameters

Instrument: Agilent 7890/5977 (or equivalent single quadrupole). Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

ParameterSettingRationale
Inlet Temp 280°CEnsure rapid volatilization of high MW derivative.
Injection Mode Split (1:10)Prevents column overload; improves peak shape.
Carrier Gas Helium, 1.0 mL/minConstant flow for reproducible retention times.
Transfer Line 290°CPrevent condensation before MS source.
Source Temp 230°CStandard for EI source.
Oven Program 100°C (1 min)

20°C/min

300°C (3 min)
Threonine elutes mid-run; fast ramp clears matrix.

Data Analysis & Ion Selection

For TBDMS derivatives, the molecular ion (


) is rarely seen. The base peak is almost exclusively 

, resulting from the loss of a tert-butyl group

.

Derivative Structure: Threonine (Tri-TBDMS)[8]

  • Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: ~461 Da[8]

SIM Table (Selected Ion Monitoring):

AnalyteLabelDerivativeQuant Ion (m/z)Qual Ion (m/z)Mass Shift
L-Threonine Natural (

)
Tri-TBDMS404.3 302.2-
L-Threonine Internal Std (

)
Tri-TBDMS405.3 303.2+1 Da

Note: The Nitrogen atom is retained in the [M-57] fragment, preserving the mass shift.

Troubleshooting & Quality Control

  • Issue: Low Response for Threonine.

    • Cause: Moisture in the sample.

    • Fix: Increase drying time; add 10 µL dry pyridine before MTBSTFA.

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner.

    • Fix: Change liner (use deactivated wool) and clip 5 cm from the column guard.

  • Self-Validation Check:

    • Inject a "Blank" (Reagents only). If m/z 404 appears, your system is contaminated.

    • Calculate the Signal-to-Noise (S/N) ratio for the 15N-Thr peak. It should be >100:1 for a valid internal standard signal.

References

  • NIST Chemistry WebBook. "L-Threonine, 3TBDMS derivative Mass Spectrum."[8] National Institute of Standards and Technology. [Link]

  • Hofmann, A., et al. "Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by GC-C-IRMS." Journal of Chromatography B, 2003. [Link]

  • Agilent Technologies. "Amino Acid Analysis: How-To Guide." [Link]

Sources

Application Note: L-Threonine-15N Dosing Strategies for In Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

L-Threonine metabolism represents a critical bifurcation point in cellular bioenergetics and fate determination. Unlike other amino acids, threonine catabolism is split between two distinct, mutually exclusive pathways that signal different metabolic states:

  • Threonine Dehydrogenase (TDH): Converts Threonine

    
     Glycine + Acetyl-CoA.[1][2] This pathway is highly active in pluripotent stem cells  and certain cancer models to support rapid proliferation and one-carbon metabolism (SAM cycle).
    
  • Threonine Dehydratase (TD): Converts Threonine

    
    
    
    
    
    -Ketobutyrate + Ammonia (
    
    
    ). This pathway feeds the TCA cycle via Propionyl-CoA/Succinyl-CoA and is dominant in the liver for gluconeogenesis.

Why


N-Threonine? 
While 

C-Threonine traces the carbon skeleton (energy), L-Threonine-

N
is the superior tracer for distinguishing these two pathways.
  • TDH Pathway: The

    
    N label is conserved and transferred to Glycine-
    
    
    
    N
    .
  • TD Pathway: The

    
    N label is released as free ammonia, eventually incorporating into Urea-
    
    
    
    N
    .

This guide provides the "Gold Standard" protocols for distinguishing these fluxes in vivo, essential for drug development programs targeting metabolic switches in oncology and regenerative medicine.

Metabolic Pathway Visualization

To interpret the data correctly, one must understand the fate of the


N label.

ThreonineFate Thr L-Threonine-15N (Tracer) TDH Threonine Dehydrogenase (TDH) Thr->TDH Stem Cell/Cancer Dominant TD Threonine Dehydratase (TD) Thr->TD Liver/Gluconeogenic Dominant Keto 2-Amino-3-ketobutyrate TDH->Keto aKB α-Ketobutyrate (Unlabeled) TD->aKB Carbon Fate NH3 15NH3 (Ammonia) TD->NH3 Label Loss Gly Glycine-15N (One-Carbon Metabolism) Keto->Gly Label Retention Acetyl Acetyl-CoA (TCA Cycle) Keto->Acetyl Carbon Fate Urea Urea-15N (Excretion) NH3->Urea Urea Cycle

Figure 1: The metabolic bifurcation of L-Threonine-


N. The detection of 

N-Glycine vs.

N-Urea provides a readout of pathway activity.

Strategic Planning: Dosing Calculations

Before experimentation, you must calculate the Rate of Appearance (


)  to determine the infusion rate. The goal is to achieve a steady-state enrichment (APE: Atom Percent Excess) of 5–10% in the plasma. Over-enrichment (>20%) perturbs the system; under-enrichment (<2%) challenges detection limits.
The "Prime-Constant" Strategy

A continuous infusion without a priming dose takes 4–5 half-lives to reach isotopic steady state (often 6+ hours). A priming bolus instantly raises the pool enrichment, allowing steady state in ~90–120 minutes.

Calculation Reference Table (Murine Models - 25g Mouse)
ParameterFormula / Standard ValueRecommended Starting Point
Est. Threonine Flux (

)
Literature: 100–150

mol/kg/h
Use 120

mol/kg/h
for calculation
Target Enrichment (

)
5% to 10% (0.05 - 0.10)5% (0.05)
Infusion Rate (

)

6

mol/kg/h
Priming Dose (

)

~2.5

mol/kg
(Bolus)
Concentration (

)
Depends on pump speed (e.g., 2

L/min)
2.5 mM solution

Critical Note: Threonine turnover is rapid. If studying tumor-bearing mice, the


 may be significantly higher. Perform a pilot study with 

to validate enrichment.

Protocol A: Continuous Infusion (Steady-State Flux)

Best for: Quantitative flux analysis (


, 

) and pathway contribution.
Materials
  • Tracer: L-Threonine-

    
    N (99 atom % 
    
    
    
    N).
  • Vehicle: Sterile Saline (0.9% NaCl).

  • Surgical: Jugular vein catheter (JVC) - surgically implanted with 3-5 days recovery.

  • Equipment: Tethered infusion swivel system (e.g., Instech) or micro-osmotic pumps (Alzet) for chronic studies.

Step-by-Step Procedure
  • Preparation (T minus 1 week):

    • Implant JVC catheters. Allow mice to recover to regain pre-surgery weight.

    • Acclimate mice to the tether system to prevent stress-induced cortisol spikes, which alter amino acid catabolism.

  • Tracer Solution Prep:

    • Dissolve L-Threonine-

      
      N in sterile saline to a concentration of 2.5 mM  (adjust based on pump flow rate).
      
    • Filter sterilize (0.22

      
      m).
      
  • The "Prime" (Time 0):

    • Administer the Priming Dose (2.5

      
      mol/kg ) intravenously via the catheter.
      
    • Why? This instantly fills the threonine pool with labeled tracer.

  • The "Infusion" (Time 0 to 120 min):

    • Immediately start the continuous infusion at 6

      
      mol/kg/h  (approx. 0.15 
      
      
      
      mol/mouse/h).
    • Maintain for 120–180 minutes.

  • Blood Sampling (Steady State Check):

    • Collect microsamples (10

      
      L) from the tail vein at 90, 120, and 150 minutes.
      
    • Validation: Enrichment should be flat (plateau) across these time points.

  • Terminal Tissue Collection:

    • At the final time point, anesthetize and rapidly harvest tissues (Liver, Tumor, Muscle).

    • Freeze Clamp: Tissues must be liquid nitrogen-clamped within 10 seconds of excision to stop enzymatic interconversion.

Protocol B: IP Bolus Injection (Turnover/Synthesis)

Best for: High-throughput screening or when catheterization is not feasible.

Methodology
  • Dose: 30 mg/kg L-Threonine-

    
    N (Mass-based dosing is easier here).
    
  • Route: Intraperitoneal (IP).

  • Time Course: Sacrifice cohorts at 15, 30, 60, and 120 minutes post-injection.

  • Analysis: Plot the decay of L-Threonine-

    
    N enrichment over time.
    
    • Limitation: This creates a non-steady state. You must use "Area Under the Curve" (AUC) calculations for flux, which increases error margins compared to infusion.

Analytical Workflow (GC-MS)[3]

To distinguish the


N fate, Gas Chromatography-Mass Spectrometry is preferred for its sensitivity to small amino acids.
  • Extraction:

    • Homogenize tissue in cold Methanol:Water (80:20).

    • Add Norvaline as an internal standard.

    • Centrifuge (14,000 x g, 10 min) to pellet protein.

  • Derivatization (TBDMS Method):

    • Dry the supernatant.

    • Add MTBSTFA + 1% TBDMSCl (50

      
      L) and Acetonitrile (50 
      
      
      
      L).
    • Incubate at 60°C for 60 minutes.

    • Chemistry: This adds tert-butyl dimethylsilyl groups to amine and carboxyl hydrogens, making them volatile.

  • MS Monitoring (SIM Mode):

    • Threonine: Monitor m/z 404 (M) and 405 (M+1).

    • Glycine: Monitor m/z 218 (M) and 219 (M+1).

    • Urea: Monitor m/z 231 (M) and 232 (M+1).

Data Interpretation & Flux Calculation[4][5][6][7]

Calculating Flux ( )

For the Continuous Infusion protocol (Protocol A), use the steady-state equation:



  • 
    : Rate of Appearance (Total Threonine Flux).
    
  • 
    : Infusion rate of tracer.[3][4]
    
  • 
    : Enrichment of the infusate (usually 99% or 0.99).
    
  • 
    : Enrichment measured in plasma at plateau (e.g., 5% or 0.05).
    
Distinguishing Pathways (The "TDH Index")

To determine if your drug inhibited the stem-cell-associated TDH pathway:



  • High Ratio (>0.5): Indicates significant flux through TDH (Threonine

    
     Glycine). Common in embryonic stem cells.
    
  • Low Ratio (<0.1): Indicates Threonine is primarily being deaminated (TD pathway) or incorporated into protein.

References

  • Wang, J., et al. (2009). Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism. Science, 325(5939), 435-439.

  • Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature, 551, 115–118. (Reference for infusion/flux methodology).

  • Fan, T.W., et al. (2012). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research. Trends in Pharmacological Sciences. (Reference for

    
    N vs 
    
    
    
    C utility).
  • Wolfe, R.R., & Chinkes, D.L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

    
     calculations). 
    

Sources

solid-state NMR sample preparation with 15N threonine

Application Note: Precision Solid-State NMR Sample Preparation with N-Threonine

Abstract

Threonine (Thr) residues are critical probes in solid-state NMR (ssNMR) due to their sensitivity to secondary structure (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


12ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

selective ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

N-labeling of Threonine
3

Part 1: Biosynthetic Labeling Strategy (The "Anti-Scrambling" Protocol)[1]

The Metabolic Challenge

In standard E. coli expression, Threonine is not a metabolic dead-end.[3] It is actively converted into:

  • Isoleucine via Threonine Deaminase (TD).[3]

  • Glycine via Threonine Aldolase (TA).[3]

If you simply add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


feedback inhibitionisotopic dilution3
Metabolic Control Diagram

The following diagram illustrates the scrambling pathways and the specific inhibitors (in red) required to block them.

metabolic_controlcluster_legendLegendThr15N-Threonine(Input)AlphaKBalpha-KetobutyrateThr->AlphaKBThr DeaminaseGlyGlycineThr->GlyThr AldolaseProteinTarget Protein(15N-Thr Labeled)Thr->ProteinTranslationIleIsoleucineAlphaKB->IleIle->ThrFeedback Inhibition(Blocks Deaminase)Gly->ThrIsotopic Dilution(Swamps Aldolase)keyBlue: Labeled Input | Red: Unlabeled Suppressors | Green: Desired Product

Caption: Metabolic flow of Threonine. Adding unlabeled Isoleucine inhibits Threonine Deaminase.[3] Adding unlabeled Glycine dilutes any scrambled label, rendering it NMR-silent.[3]

Media Preparation Protocol (1 Liter Culture)

This protocol uses M9 minimal media supplemented for selective labeling.[3]

Reagents:

  • Base: 1L Standard M9 Salts (Na

    
    HPO
    
    
    , KH
    
    
    PO
    
    
    , NaCl).
  • Carbon Source: 4g Glucose (Natural Abundance).[3]

  • Nitrogen Source: 1g ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    NH
    
    
    Cl (Natural Abundance) – Crucial to prevent background labeling.
  • Target Label: 100–150 mg ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    N-L-Threonine.
    
  • Suppressors (Unlabeled):

    • L-Isoleucine (100 mg): Inhibits Threonine Deaminase.[3]

    • L-Glycine (200 mg): Dilutes label scrambling.[3]

    • L-Methionine (50 mg): Downregulates aspartate pathway enzymes.[3]

    • L-Lysine (50 mg): Downregulates aspartokinase.[3]

Step-by-Step Procedure:

  • Inoculation: Inoculate a 50 mL starter culture (LB media) from a fresh colony. Grow at 37°C to ODngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ~ 0.8.
    
  • Wash: Centrifuge cells (3,000 x g, 10 min). Resuspend pellet in 20 mL M9 salts (no nitrogen/carbon) to wash away rich media. Repeat once.

  • Adaptation: Resuspend cells in the 1L M9 media containing Glucose and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    NH
    
    
    Cl, but NOT the amino acids yet. Grow for 30 minutes to adapt metabolism.[3]
  • Induction & Labeling:

    • Add the Suppressor Amino Acid Mix (Ile, Gly, Met, Lys).[3]

    • Add the

      
      N-Threonine .
      
    • Induce expression (IPTG) immediately after amino acid addition.[3]

  • Harvest: Harvest cells after 4–12 hours (protein dependent).

Part 2: Solid-State Sample Preparation (Rotor Packing)[1]

Successful ssNMR depends on the "Filling Factor." A loosely packed rotor results in poor signal-to-noise ratio (SNR) and potential rotor imbalance (crashes).[3] We use centrifugal packing for hydrated protein precipitates/crystals.[3]

Pre-Packing Checklist
  • Sample State: Microcrystalline or sedimented precipitate.[3]

  • Quantity: ~30 mg wet pellet for a 3.2 mm rotor; ~10 mg for a 1.9 mm rotor.

  • Tools: Ultracentrifuge packing funnel (e.g., Bruker or custom 3D printed), 3.2 mm ZrO

    
     rotor.
    
Centrifugal Packing Workflow

This method ensures the protein is compressed into a dense, hydrated solid at the bottom of the rotor, maximizing coil filling.[3]

rotor_packingStartPurified Protein SolutionPrecipPrecipitation/Crystallization(PEG/MPD/Salt)Start->PrecipFunnelLoad into Packing Funnel(Rotor attached at bottom)Precip->FunnelSpin1Centrifuge: 10,000 x g(30 mins, 4°C)Funnel->Spin1SupernatantRemove Supernatant(Keep hydrated!)Spin1->SupernatantRepeatAdd more sample?Supernatant->RepeatRepeat->FunnelYesCapInsert Drive Cap(Seal tightly)Repeat->CapNo (Rotor Full)CheckWeigh Rotor & Spin TestCap->Check

Caption: Iterative centrifugal packing workflow. Maintaining hydration during supernatant removal is critical for spectral resolution.

Detailed Protocol
  • Assembly: Insert the empty open rotor into the packing tool funnel. Ensure the bottom cap is glued/seated firmly.

  • Loading: Pipette the protein slurry into the funnel.

  • Spin 1: Centrifuge at 10,000–15,000

    
     for 30 minutes using a swing-out bucket rotor.
    
    • Note: Fixed-angle rotors cause the pellet to pack on the side wall, which is disastrous for MAS stability. Use swing-out buckets.

  • Compression: The protein will form a dense pellet at the bottom of the rotor. Carefully remove the supernatant (buffer) from the funnel, leaving a thin layer to maintain hydration.[3]

  • Iteration: If the rotor is not full, add more slurry and repeat Step 3.

  • Capping: Once the pellet reaches 1–2 mm below the top edge, insert the drive cap. Press it in until flush.

    • Validation: Shake the rotor. You should hear nothing. If it rattles, the sample is dry or loose.[3]

Part 3: Spectrometer Setup & Validation[1]

Referencing

Correct referencing is vital for comparing chemical shifts with databases (e.g., BMRB).[3]

NucleusPrimary ReferenceSecondary Standard (Solid)Chemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

C
DSS (0 ppm)Adamantane (CH

)
38.48 ppm (left peak)

N
Liq. NH

(0 ppm)

NH

Cl (powder)
39.3 ppm
  • Procedure: Collect a 1D spectrum of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    NH
    
    
    Cl. Set the peak to 39.3 ppm. This calibrates the spectrometer frequency (SF) for
    
    
    N. Do not change this SF when inserting your protein sample.
Experimental Validation (QC)

Before running a 3-day 3D experiment, run these Quality Control scans:

  • 1D

    
    :  Check the water line width.
    
    • Pass: < 30 Hz (indicates good shimming).[3]

    • Fail: > 100 Hz (indicates poor shimming or air bubbles in rotor).[3]

  • 1D

    
    N CP-MAS: 
    
    • Scan Time: 1–4 hours (depending on amount).[3]

    • Expectation: For selective Thr labeling, you should see peaks primarily in the 105–125 ppm range (backbone amide).[3]

    • Scrambling Check: Look for a sharp peak at ~33 ppm .[3] This is the sidechain amine of Lysine. If you see this, your metabolic suppression failed.[3] Look for Glycine backbone at ~106 ppm (often overlaps, but intensity differences reveal it).[3]

References

  • Isotopic Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.

    • Source: NIH / PubMed Central[3]

    • URL:[Link]

  • Specific Isotopic Labeling and Reverse Labeling for Protein NMR Spectroscopy.

    • Source: White Rose Research Online[3]

    • URL:[Link]

  • 15N Chemical Shift Referencing in Solid St

    • Source: PubMed / Journal of Magnetic Resonance[3]

    • URL:[Link]

  • A Complete 3D-Printed Tool Kit for Solid-St

    • Source: NIH / Journal of Biomolecular NMR[3]

    • URL:[Link]

calculating isotopic enrichment of L-threonine (15N)

Application Note: Quantitative Analysis of L-Threonine Isotopic Enrichment via GC-MS

Abstract & Introduction

Isotopic labeling of amino acids is a cornerstone of metabolic flux analysis (MFA) and protein turnover studies. L-Threonine (

This application note provides a validated protocol for determining the Atom Percent Excess (APE) of

GC-MS with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)12

Key Applications
  • Metabolic Flux Analysis (MFA): Quantifying intracellular nitrogen flow.

  • Protein Turnover Rates: Measuring fractional synthesis rates (FSR) in vivo.

  • Biomarker Discovery: Altered threonine metabolism in oncology.

Principles of Measurement

To calculate enrichment, we must distinguish between the tracer isotope (




The Measurement Challenge

In GC-MS, we do not measure the isotope directly; we measure the Mass Isotopomer Distribution (MID) .

  • 
    :  The monoisotopic mass (all 
    
    
    , etc.).
  • 
    :  The mass + 1 Dalton (contains one 
    
    
    or one
    
    
    ).
  • 
    :  The mass + 2 Daltons.
    

Crucial Concept: Since the TBDMS derivative adds significant carbon content (adding naturally occurring




Natural Abundance Correction (NAC)

Experimental Protocol

Reagents and Equipment
  • GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

  • Column: DB-5MS or TG-5MS (30m

    
     0.25mm 
    
    
    0.25µm).
  • Derivatization Reagent: MTBSTFA + 1% TBDMCS (Sigma-Aldrich).

  • Solvents: Acetonitrile (ACN), Pyridine (anhydrous).

  • Internal Standard: Norleucine (optional, for absolute quantification).

Sample Preparation Workflow

The hydroxyl group on Threonine requires efficient silylation. Moisture is the enemy of this reaction.

  • Extraction:

    • Mix 50 µL biological fluid (plasma/cell lysate) with 200 µL cold ACN (-20°C) to precipitate proteins.

    • Centrifuge at 14,000

      
       g for 10 min at 4°C.
      
    • Transfer supernatant to a glass vial.

  • Drying (Critical Step):

    • Evaporate supernatant to complete dryness under a nitrogen stream or SpeedVac.

    • Note: Any residual water will hydrolyze the MTBSTFA reagent.

  • Derivatization:

    • Add 50 µL Acetonitrile .

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Incubate at 70°C for 60 minutes .

    • Chemistry: This forms the tri-TBDMS derivative of Threonine (blocking -NH, -COOH, and -OH).

  • Analysis:

    • Transfer to autosampler vials with glass inserts.

    • Inject 1 µL in Split mode (1:10 to 1:50 depending on concentration).

GC-MS Parameters
  • Inlet Temp: 270°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 10°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring).[1][2]

Target Ions for Threonine (Tri-TBDMS)

The TBDMS derivative typically fragments by losing a tert-butyl group (

SpeciesFragment TypeApprox. m/zDwell Time
Threonine (

)

402.3 25 ms
Threonine (

)

403.3 25 ms
Threonine (

)

404.3 25 ms

Note: Always run a full scan (50-550 m/z) of a standard first to verify the exact retention time and major fragment ions for your specific instrument tuning.

Visualizing the Workflow

GSampleBiological Sample(Plasma/Lysate)ExtractExtraction(Cold ACN)Sample->ExtractPrecipitate ProteinsDryDrying(N2 Stream)Extract->DryRemove SolventDerivDerivatization(MTBSTFA, 70°C)Dry->DerivCritical: AnhydrousGCMSGC-MS Analysis(SIM Mode)Deriv->GCMSInject 1uLDataRaw Ion Intensities(m0, m1, m2)GCMS->DataIntegrate Peaks

Figure 1: Step-by-step workflow for preparing and analyzing

Data Analysis and Calculation

This section details how to convert raw peak areas into scientific data (Enrichment).

Step 1: Extract Raw Intensities

From your chromatogram, integrate the peak areas for




Step 2: Calculate Measured Isotopomer Distribution ( )

Normalize the intensities to the sum of all isotopomers.

Where


Step 3: Natural Abundance Correction (The "Matrix" Method)

This is the most critical step. The measured




  • Probability of naturally occurring M+1 from Carbon

    
    .
    
  • This creates a massive background signal that must be subtracted.

The Correction Logic:


Protocol: Use a verified software tool like AccuCor (Su et al.) or IsoCor to perform this matrix inversion automatically. Do not attempt manual subtraction for complex derivatives.

Step 4: Calculate Atom Percent Excess (APE)

Once you have the corrected fractions (


For a single




Logic of Correction Diagram

Logiccluster_noiseBackground Noise SourcesRawRaw MS Data(m/z 402, 403, 404)MatrixCorrection Matrix (C)(Based on Formula C22...)Raw->MatrixInputC13Natural 13C(from derivative)C13->MatrixDefinesSi29Natural 29Si/30SiSi29->MatrixDefinesCorrectedCorrected Distribution(Pure 15N Signal)Matrix->CorrectedMathematical InversionCalcAPE CalculationCorrected->Calc

Figure 2: The logic of Natural Abundance Correction (NAC) separating tracer signal from derivative background.

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation , every run must include:

  • Unlabeled Control: Run a standard amino acid mix without isotope label.

    • Validation: The calculated APE for this sample must be 0% ± 0.5% . If it is higher, your correction matrix is wrong.

  • Standard Curve: Run mixtures of labeled/unlabeled Threonine (e.g., 0%, 10%, 50%, 100% enrichment).

    • Validation: The measured APE must be linear (

      
      ) against the expected values.
      
  • Peak Shape Check: TBDMS derivatives can tail if the liner is dirty or the column is active. Ensure symmetrical peaks to guarantee accurate integration.

References

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. (Source of AccuCor algorithm). [Link]

  • Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic Engineering. [Link]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Threonine-3TBDMS. [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

Troubleshooting & Optimization

troubleshooting low signal intensity for 15N threonine NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Technical Support Center.

Ticket ID: #THR-15N-LOWSIG Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostics and Recovery of Low Intensity


-Threonine Signals

Executive Summary

You are experiencing reduced or missing signal intensity for Threonine (Thr) residues in


 HSQC/TROSY spectra. This is a common but nuanced issue. Unlike hydrophobic residues (Val, Leu, Ile) buried in the core, Threonine is a "polar amphipathic" residue often found in solvent-exposed loops.

The signal loss usually stems from one of three distinct physical mechanisms:

  • Fast Solvent Exchange: The

    
    -hydroxyl group facilitates rapid proton exchange of the backbone amide with water.
    
  • Conformational Exchange (

    
    ):  Intermediate timescale dynamics (ms-
    
    
    
    s) broadening the peak beyond detection.
  • Inefficient Magnetization Transfer: Scalar coupling mismatches or relaxation interference in large systems.

Module 1: The Physics of Threonine Signal Loss

Q: Why are Threonine peaks specifically prone to disappearing compared to Valine or Leucine?

A: It is rarely a labeling issue and almost always an exchange issue. Threonine possesses a


-hydroxyl (-OH) group. This creates a specific vulnerability in NMR detection:
  • Inductive Effect: The electronegative oxygen at the

    
    -position pulls electron density, making the backbone amide proton (
    
    
    
    ) more acidic than aliphatic residues. This lowers the
    
    
    of the amide, increasing the intrinsic exchange rate (
    
    
    ) with solvent water.
  • Solvent Accessibility: Thr residues are statistically over-represented in loops and turns. An exposed amide proton at pH 7.0+ can exchange with water at rates

    
    . If 
    
    
    
    (chemical shift difference), the peak coalesces with the water signal and vanishes (saturation transfer).
  • Sidechain-Backbone H-Bonding: The

    
    -OH can hydrogen bond with its own backbone carbonyl or amide. If this bond flickers on the intermediate timescale (ms-
    
    
    
    s), it induces massive line broadening (
    
    
    ).

Module 2: Diagnostic Workflow (Step-by-Step)

Use this decision matrix to isolate the root cause.

Troubleshooting Start START: Low Thr Signal CheckMW Check Molecular Weight Start->CheckMW IsLarge > 30 kDa? CheckMW->IsLarge CheckPH Check pH IsLarge->CheckPH No ActionTROSY Switch to TROSY Deuterate Sample IsLarge->ActionTROSY Yes IsHighPH pH > 7.0? CheckPH->IsHighPH ActionLowerPH Lower pH to 6.0-6.5 (Critical Step) IsHighPH->ActionLowerPH Yes (Fast Exchange) CheckSeq Pulse Sequence IsHighPH->CheckSeq No ActionTemp Lower Temp (288K) ActionLowerPH->ActionTemp If signal still weak WaterControl Check Water Suppression (Use WATERGATE/Flip-back) CheckSeq->WaterControl

Caption: Logical workflow for isolating Threonine signal loss. Note that pH adjustment is the highest-yield intervention for exposed residues.

Module 3: Experimental Protocols

Protocol A: The "Exchange Check" (pH Titration)

Purpose: To determine if the signal loss is due to fast solvent exchange (base-catalyzed).

  • Prepare Sample: Start with your protein at pH 7.2 (or your current condition).

  • Acquire Reference: Record a standard

    
     HSQC.
    
  • Titrate: Lower the pH in 0.3 unit increments using dilute HCl or appropriate buffer (e.g., MES/Bis-Tris).

    • Target points: pH 7.2

      
       6.8 
      
      
      
      6.5
      
      
      6.2.
  • Analyze:

    • If Thr peaks reappear/sharpen as pH drops: The issue is Solvent Exchange .

    • Solution: Run experiments at the lowest pH compatible with protein stability (typically pH 6.0–6.5).

Protocol B: Pulse Sequence Optimization

Purpose: To prevent saturation transfer from the water signal to the exchangeable Thr amide.

Standard presaturation (presat) is fatal for Threonine residues undergoing fast exchange. The saturation of the water resonance is transferred chemically to the amide proton, bleaching the signal.

ParameterRecommendationReason
Water Suppression WATERGATE or Flip-back Avoids saturating bulk water; preserves exchangeable protons.
Pulse Scheme BEST-TROSY Band-selective Excitation Short-Transient. Preserves longitudinal magnetization, allowing faster repetition rates and higher sensitivity for labile protons.
Interscan Delay (d1) 1.0 - 1.5 s Shorter delays are possible with BEST sequences, enhancing signal-to-noise per unit time.
Temperature 288 K - 293 K Lowering T reduces the exchange rate (

), often recovering intensity for exposed loops.

Module 4: Advanced Labeling & Scrambling

Q: I am using selective labeling. Could metabolic scrambling be the cause?

A: Yes. If you are using


-Threonine in a minimal media feed, you must be aware of the biosynthetic pathways.
  • The Pathway: Threonine biosynthesis is linked to Aspartate.

    • Asp

      
       Aspartyl-phosphate 
      
      
      
      ...
      
      
      Homoserine
      
      
      Threonine .
  • The Leak: Threonine is a precursor for Isoleucine (via threonine deaminase) and Glycine (via threonine aldolase).

  • The Fix: If you feed

    
    -Thr, the label may dilute into Ile and Gly pools, reducing the specific intensity of Thr.
    
    • Inhibitor Strategy: Add 2-ketobutyrate to the media.[1] This inhibits the conversion of Thr to Ile by feedback inhibition or bypassing the need for Thr degradation, preserving the

      
       label on Threonine [1].
      

Module 5: Frequently Asked Questions (FAQs)

Q: My protein is 45 kDa. Should I use HSQC or TROSY for Threonine detection? A: You must use TROSY (Transverse Relaxation-Optimized Spectroscopy). Above 25-30 kDa, the


 relaxation rate of the anti-TROSY component broadens the line significantly. For Threonine, which may already be broadened by exchange, the TROSY effect is non-negotiable to sharpen the line [2].

Q: Can I use deuteration (


) to improve Thr signals? 
A:  Yes, absolutely. Perdeuteration (

,

,

) reduces the dipolar relaxation network. For the backbone amide, this significantly extends

, resulting in sharper linewidths and higher signal intensity. This is critical for proteins >30 kDa.

Q: I see the Thr backbone, but the sidechain peaks are missing in my carbon spectra. A: The Thr sidechain has a chiral center (


) and a methyl group (

). The

is attached to the hydroxyl. If you are looking for sidechain correlations (e.g., in HNCACB), the transfer efficiency depends on the

-coupling. Ensure your delays are optimized for the specific topology of Thr, but note that the

chemical shift (approx 67-70 ppm) is distinct and usually easy to spot unless dynamics are interfering.

References

  • Specific Labeling of Threonine

    • Title: Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes.
    • Source: Vathy, R. et al. (2015). Journal of Biomolecular NMR.
    • URL:[Link]

  • TROSY vs HSQC

    • Title: Transverse Relaxation-Optimized Spectroscopy (TROSY) for NMR Studies of Aromatic Spin Systems in 13C-Labeled Proteins.[2][3]

    • Source: Pervushin, K. et al. (1997).[4] PNAS.[4]

    • URL:[Link][4]

  • Amide Proton Exchange Rates

    • Title: NMR Analysis of Amide Hydrogen Exchange Rates in a Pentapeptide-Repe
    • Source: Vila-Perelló, M. et al. (2007). Biophysical Journal.
    • URL:[Link]

Sources

resolving peak overlap in L-threonine-15N mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris V., Senior Application Scientist Subject: Technical Guide: Resolving Peak Overlap in L-Threonine-15N Mass Spectrometry

Executive Summary

In metabolic flux analysis (MFA) and quantitative proteomics, L-Threonine-15N presents a unique "perfect storm" of spectral complexity. Users frequently encounter peak overlap arising from three distinct physical sources:

  • Isotopic Envelope Overlap: The 15N isotopologue (M+1) often co-elutes and spectrally overlaps with the natural abundance 13C isotopologue of unlabeled threonine.

  • Isomeric Co-elution: Threonine has stereoisomers (L-allo-threonine) and constitutional isomers (homoserine) that are isobaric and difficult to resolve on standard C18 columns.

  • Matrix Interference: In complex biological matrices, isobaric contaminants often mask the 15N signal.

This guide provides a systematic troubleshooting framework to diagnose and resolve these overlaps, ensuring data integrity for drug development and metabolic studies.

Part 1: Diagnostic Workflow

Before applying a fix, you must identify the source of the overlap. Use the following logic flow to diagnose your specific issue.

DiagnosticWorkflow Start START: Peak Overlap Detected in L-Thr-15N Channel CheckRes Step 1: Check Mass Resolution (R) Start->CheckRes IsRHigh Is R > 120,000? CheckRes->IsRHigh CheckRT Step 2: Check Retention Time (RT) vs Standards IsRHigh->CheckRT Yes (Masses resolved) Isotopic DIAGNOSIS: Isotopic Envelope Overlap (13C vs 15N) IsRHigh->Isotopic No (Masses merged) RTShift Is there an RT shift or shoulder peak? CheckRT->RTShift Isobaric DIAGNOSIS: Isomeric Overlap (Allo-Thr / Homoserine) RTShift->Isobaric Yes Matrix DIAGNOSIS: Matrix Interference (Co-eluting contaminant) RTShift->Matrix No (Single peak but wrong ratio)

Figure 1: Diagnostic Decision Tree for identifying the root cause of spectral overlap.

Part 2: Troubleshooting & Resolution Guides

Issue 1: Isotopic Envelope Overlap (The 13C vs. 15N Conflict)

Symptom: You observe a merged peak where the M+1 (15N-labeled) signal is indistinguishable from the M+1 (natural abundance 13C) signal of the unlabeled threonine. Root Cause: The mass difference between 15N (+0.9970 Da) and 13C (+1.0033 Da) is only 6.3 mDa . Standard mass spectrometers (Orbitrap at low res, Q-TOF, Triple Quad) cannot physically separate these ions.

Solution A: High-Resolution Mass Spectrometry (HRMS) To physically resolve these peaks, you must operate at a resolution capable of distinguishing a 6.3 mDa difference at m/z ~120 (Threonine).

  • Requirement: Resolution (R) > 120,000 at m/z 200.

  • Protocol: Set Orbitrap resolution to 140,000 or 240,000.

Solution B: Mathematical Isotope Correction (For Low-Res Instruments) If you cannot increase resolution, you must deconvolve the signal mathematically.

  • Measure Unlabeled Control: Run a pure unlabeled Threonine standard to determine its natural isotopic distribution (M+0, M+1, M+2).

  • Apply Correction Matrix: Use software like AccuCor or IsoCor to subtract the theoretical 13C contribution from your 15N signal.

Parameter15N-Threonine13C-Threonine (Natural)Delta (Mass Defect)
Exact Mass Shift +0.99703 Da+1.00335 Da0.00632 Da
Req. Resolution > 120,000N/AN/A
Correction Method Direct MeasurementSubtraction AlgorithmN/A

Expert Insight: Never rely on "stick" mode (centroid) data for low-resolution 15N quantification. Always acquire in Profile Mode to visualize if the peak is truly Gaussian or skewed by hidden isotopes.

Issue 2: Isomeric Overlap (Threonine vs. Allo-Threonine)

Symptom: The extracted ion chromatogram (EIC) shows a split peak, a shoulder, or a peak that is too wide (>15s). Root Cause: L-Threonine (2S,3R) has a diastereomer, L-allo-Threonine (2S,3S), and a constitutional isomer, Homoserine. These have the exact same mass and often co-elute on standard C18 columns.

Solution: Chromatographic Separation Standard C18 columns are often insufficient. You must use a method that leverages stereoselectivity.

Protocol: Derivatization-Based Separation (AccQ-Tag / AQC) Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) improves retention and separation of isomers.

  • Reagents: AccQ-Fluor Reagent Kit (Waters) or equivalent.

  • Reaction: Mix 10 µL sample + 70 µL Borate buffer (pH 8.8) + 20 µL AQC reagent. Incubate at 55°C for 10 min.

  • LC Method:

    • Column: Chiral Core-Shell (e.g., Kinetex Chiral or specialized Amino Acid column).

    • Mobile Phase A: 140 mM Ammonium Acetate, pH 5.8.

    • Mobile Phase B: Acetonitrile (60%).

    • Gradient: 0-5% B in 1 min, ramp to 30% B over 10 min.

    • Result: L-Thr elutes distinct from L-allo-Thr and Homoserine.[1]

Validation Check: Spike your sample with authentic L-allo-Threonine standard. If the peak height increases without splitting, your separation is insufficient. If a new peak appears, your original peak is likely pure L-Thr.

Issue 3: Matrix Interference (Isobaric Contaminants)

Symptom: High background noise or "ghost" peaks in the 15N channel (M+1) even in blank samples. Root Cause: Complex matrices (plasma, cell lysate) contain thousands of metabolites. Compounds like Succinate or Fumarate derivatives can have isotopes or fragments near Threonine's mass.

Solution: Ion Mobility Spectrometry (IMS) If available, use Drift Tube Ion Mobility (DTIMS) or TWIMS to separate ions based on Collisional Cross Section (CCS), not just mass.

  • Workflow:

    • Enable IMS.

    • Plot Drift Time vs. m/z.

    • Filter the Threonine signal by its specific Drift Time (typically ~3-4 ms depending on the instrument).

    • Interfering matrix ions often have different shapes (CCS values) and will be filtered out.

Part 3: Recommended Experimental Parameters

Use this table to select the correct hardware/software configuration based on your specific overlap type.

Overlap TypeRecommended ColumnMin. MS ResolutionKey Software Tool
Isotopic (13C/15N) Standard C18> 120,000 AccuCor2 / IsoCor
Isomeric (Allo-Thr) Chiral / PFP Standard (> 30,000)Skyline (Integration)
Matrix (Complex) HILIC / C18> 60,000Ion Mobility Deconvolution

References

  • Su, X., et al. (2017). AccuCor: A computational platform for natural isotope abundance correction in metabolomics. Nature Protocols. [Link]

    • Relevance: Defines the mathem
  • Nagy, K., et al. (2017). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. Analytical Chemistry.[2][3] [Link]

    • Relevance: Establishes IMS and chiral LC methods for separ
  • Barke, K., et al. (2023). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. [Link]

    • Relevance: Provides the workflow for dual-isotope (C/N) flux analysis and resolution requirements.
  • Liu, Y., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

    • Relevance: Details fragmentation differences between Threonine and Homoserine (isothreonine).

Sources

Technical Support Center: Minimizing Isotopic Scrambling in 15N Threonine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-THR-15N-OPT Status: Open Assigned Specialist: Senior Application Scientist, NMR/MS Division Subject: Prevention of 15N label leakage into Glycine and Isoleucine pathways during protein expression in E. coli.

Executive Summary & Diagnostic

The Problem: You are observing "ghost" peaks or unexpected splitting in your 2D [1H, 15N]-HSQC spectra. Specifically, while you intended to label only Threonine residues, you are seeing signals characteristic of Glycine (distinctive high-field nitrogen chemical shifts) or Isoleucine. This indicates metabolic scrambling , where the host organism (E. coli) catabolizes your expensive 15N-Threonine and redistributes the nitrogen into other amino acid biosynthetic pathways.

Quick Diagnostic Checklist:

  • Symptom A: Appearance of Glycine peaks (typically 106–112 ppm in 15N dimension).

  • Symptom B: Signal dilution (lower than expected intensity for Thr peaks).

  • Symptom C: Unexpected peaks in the Serine region (due to SHMT activity).

The Metabolic Mechanism (Root Cause Analysis)

To fix the scrambling, you must understand the enzymatic "leaks." Threonine is not an endpoint metabolite; it is a hub. In E. coli, two primary enzymes degrade Threonine, redistributing the 15N label.

Visualizing the Scrambling Pathways

The following diagram illustrates the flow of 15N from Threonine to its scrambling byproducts and the specific inhibition points required to stop it.

Thr_Scrambling_Map cluster_inputs Media Inputs cluster_cell E. coli Cytoplasm Thr_In 15N-Threonine (Input) Thr Intracellular 15N-Thr Thr_In->Thr Ile_In Unlabeled Isoleucine (Inhibitor) TD Threonine Deaminase (IlvA) Ile_In->TD FEEDBACK INHIBITION (Allosteric Block) Gly_In Unlabeled Glycine (Diluent) Gly 15N-Glycine Gly_In->Gly Isotope Dilution (Washout) Thr->TD Catabolism TA Threonine Aldolase (LtaE) Thr->TA Cleavage KB alpha-Ketobutyrate TD->KB TA->Gly Ile 15N-Isoleucine KB->Ile Biosynthesis Ser 15N-Serine Gly->Ser SHMT conversion

Figure 1: Metabolic fate of 15N-Threonine. Note the critical feedback inhibition loop where Isoleucine blocks Threonine Deaminase.

The Solution: The "Dual-Blockade" Protocol

This protocol utilizes Feedback Inhibition and Isotope Dilution to force the bacteria to utilize the provided 15N-Thr for protein synthesis while shutting down its degradation.

Reagents Required
  • 15N-Threonine: 50–100 mg/L (Target Isotope)

  • Unlabeled L-Isoleucine: 50–100 mg/L (Inhibitor)

  • Unlabeled Glycine: 50–100 mg/L (Diluent)

  • Base Medium: M9 Minimal Media (Standard glucose/ammonium chloride recipe, but replace 15NH4Cl with 14NH4Cl if using specific amino acid labeling).

Step-by-Step Workflow
StepActionScientific Rationale
1 Prepare M9 Media Use standard M9 salts. Ensure the Nitrogen source (NH4Cl) is unlabeled (14N) if you are doing residue-specific labeling.
2 Grow to High Density Grow cells in unlabeled rich media or M9 until OD600 reaches ~0.7–0.8.
3 The "Shift" (Wash) Centrifuge cells (3000xg, 15 min). Resuspend in fresh M9 media lacking nitrogen sources to starve cells for 15–30 mins.
4 Add The "Cocktail" Add the amino acid mix to the culture:1. Unlabeled Ile (50 mg/L): Binds allosterically to IlvA (Threonine Deaminase), shutting down the Thr

Ile pathway [1].2. Unlabeled Gly (100 mg/L): Dilutes any 15N that leaks through the Aldolase pathway, ensuring 15N-Gly peaks are invisible [2].3. 15N-Thr (50-100 mg/L): The label source.
5 Induction Induce with IPTG immediately after adding amino acids.
6 Harvest Early Harvest cells after 3–5 hours (max). Long induction times increase the probability of metabolic "leakage" and scrambling.
Comparative Data: Why Inhibitors Matter

The following data summarizes the typical spectral purity obtained with and without the "Dual-Blockade" strategy.

Condition15N-Thr Signal15N-Gly Scrambling15N-Ile ScramblingSpectral Quality
15N-Thr Only 70%High (~30%)Moderate (~15%)Poor (Crowded)
+ Unlabeled Ile 90%High (~30%)Negligible (<2%) Improved
+ Unlabeled Ile & Gly >95% Negligible (<5%) Negligible (<2%) Excellent

Note: Scrambling percentages are approximate and strain-dependent, but the trend is consistent across E. coli BL21(DE3) lines. [3]

Troubleshooting & FAQs

Q1: Why not just use an auxotrophic strain (e.g., ilvA- mutant)?

  • Answer: While effective, auxotrophs can be finicky growers and often require supplementation that complicates the media. The chemical inhibition method (adding unlabeled Isoleucine) mimics the genetic knockout by exploiting the natural allosteric regulation of Threonine Deaminase, offering a "wild-type friendly" solution without genetic engineering [4].

Q2: I see peaks in the Serine region. Where did those come from?

  • Answer: This is secondary scrambling. 15N-Thr

    
     15N-Gly 
    
    
    
    15N-Ser (via Serine Hydroxymethyltransferase / SHMT). If you block the Glycine pathway (by adding excess unlabeled Glycine), you effectively starve the SHMT reaction of labeled substrate, eliminating the Serine ghosts as well.

Q3: Can I use this for deuterated (2H) samples?

  • Answer: Yes, but you must use deuterated forms of the unlabeled inhibitors (e.g., d5-Glycine) if you want to maintain a low proton background in the non-Thr residues. If you use protonated Glycine in a deuterated background, you may introduce strong proton signals that interfere with relaxation properties [2].

Q4: What is the "Glycine Cutoff"?

  • Answer: In [1H,15N]-HSQC, Glycine residues have a unique Nitrogen chemical shift (typically 106–113 ppm). Threonine is usually downfield (113–120+ ppm). If you see peaks appearing in the 106–112 ppm range, it is the definitive signature of Threonine Aldolase activity.

Troubleshooting Logic Flow

Use this decision tree to resolve spectral anomalies.

Troubleshooting_Tree Start Start: Analyze HSQC Spectrum Check_Gly Are there peaks in 106-112 ppm (15N)? Start->Check_Gly Check_Ile Are there unexpected aliphatic correlations? Check_Gly->Check_Ile No Action_Gly Scrambling to Glycine detected. Increase Unlabeled Gly to 200mg/L. Shorten induction time. Check_Gly->Action_Gly Yes Action_Ile Scrambling to Ile detected. Ensure Unlabeled Ile is >50mg/L. Check for Ile auxotrophy. Check_Ile->Action_Ile Yes Success Spectrum Clean. Proceed to Assignment. Check_Ile->Success No

Figure 2: Diagnostic workflow for identifying specific scrambling pathways.

References
  • Umbarger, H. E. (1956). Evidence for a negative-feedback mechanism in the biosynthesis of isoleucine.[1][2] Science, 123(3202), 848.

  • O'Connell, M. R., et al. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies. PLOS ONE.

  • Wüthrich, K. (1990). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Gardner, K. H., & Kay, L. E. (1997).[3] Production and incorporation of 15N, 13C, 2H (1H-δ1 methyl) isoleucine into proteins for multidimensional NMR studies. Journal of the American Chemical Society, 119(32), 7599-7600.

Sources

optimizing LC-MS separation for L-threonine (15N) isomers

Technical Support Center: Optimizing LC-MS Separation for N-L-Threonine Isomers

Introduction: The Isomer Challenge

Separating L-Threonine from its isomers—specifically L-allo-Threonine (diastereomer) and D-Threonine (enantiomer)—is a critical bottleneck in metabolic flux analysis and stereoselective pharmacokinetics. Standard C18 chromatography fails to retain these polar zwitterions, and standard HILIC often lacks the chiral selectivity to resolve enantiomers.

When adding an


N label


This guide provides two validated workflows: Chemical Derivatization (Marfey’s Method) for robust separation on standard equipment, and Chiral Crown Ether Chromatography for direct, label-free analysis.

Module 1: Chromatographic Strategy

Select Your Workflow

Use the following logic to determine the best separation path for your lab.

MethodSelectioncluster_0Method A Proscluster_1Method B ProsStartSTART: Select Separation GoalGoalDo you need to separateEnantiomers (L vs D)AND Diastereomers (Thr vs allo)?Start->GoalEquipDo you have a Chiral(Crown Ether) Column?Goal->EquipYesMethodAMETHOD A: Marfey's Derivatization(Uses standard C18 Column)Equip->MethodANoMethodBMETHOD B: Direct Chiral LC(Uses CROWNPAK CR-I(+))Equip->MethodBYesDetailA• Converts Enantiomers to Diastereomers• High Retention on C18• Elution: L-Thr < D-Thr < L-allo < D-alloMethodA->DetailADetailB• No Sample Prep• Fast (<15 min)• Requires acidic mobile phaseMethodB->DetailB

Figure 1: Decision matrix for selecting the optimal chromatographic approach.

Protocol A: Marfey’s Derivatization (Robust C18 Separation)

Best for: Labs with standard C18 columns requiring baseline separation of all 4 isomers.

Mechanism: Marfey’s reagent (L-FDAA) reacts with the amine group of Threonine. This converts the enantiomers (L-Thr and D-Thr) into diastereomers (L-FDAA-L-Thr and L-FDAA-D-Thr), which have different physical properties and can be separated on a standard achiral C18 column.

Reagents:

  • L-FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% w/v in acetone).

  • Reaction Buffer: 1 M NaHCO₃.

  • Quench Solution: 1 M HCl.

Step-by-Step Workflow:

  • Mix: Combine 50 µL Sample + 100 µL 1 M NaHCO₃ + 50 µL L-FDAA solution.

  • Incubate: Heat at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).

  • Quench: Add 20 µL 1 M HCl to stop the reaction and neutralize pH.

  • Dilute: Add 200 µL Mobile Phase A (Water + 0.1% Formic Acid).

  • Inject: 5–10 µL onto the LC-MS.

LC Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 40% B over 15 minutes.

  • Elution Order: L-Thr → D-Thr → L-allo-Thr → D-allo-Thr.

Protocol B: Direct Chiral Separation (Label-Free)

Best for: High-throughput labs with specialized columns.

Mechanism: Uses a Crown Ether chiral selector (CROWNPAK CR-I(+)) which forms host-guest complexes with the ammonium group of the amino acid.

LC Conditions:

  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: pH 1.0–2.0 is critical.

    • 85% Water (with 0.5% HClO₄ or TFA) / 15% Acetonitrile.

    • Note: Do not use ammonium buffers; ammonium ions compete with the analyte for the crown ether.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Flow Rate: 0.4 mL/min.

Module 2: Mass Spectrometry Detection ( N Specifics)

Separating the isomers is only half the battle. You must accurately detect the

MRM Transition Optimization

Threonine (

120.1 m/z

121.1 m/z

Critical Physics Note: Common fragmentation of amino acids involves the neutral loss of Ammonia (NH₃) or Water + Carbon Monoxide (H₂O + CO).

  • If your transition monitors the loss of NH₃ (Neutral Loss 17), the

    
    N label is lost  in the neutral fragment. The product ion will be identical to the unlabeled standard.
    
  • Recommendation: Use a transition that retains the nitrogen (iminium ion formation) or monitor the specific loss of

    
    NH₃ (Neutral Loss 18).
    

Recommended Transitions (Positive Mode):

AnalytePrecursor (m/z)Product (m/z)MechanismSpecificity
L-Thr (

N)
120.174.1Loss of H₂O + COHigh
L-Thr (

N)
120.1103.1Loss of NH₃Medium
L-Thr (

N)
121.1 75.1 Loss of H₂O + COHigh (Retains Label)
L-Thr (

N)
121.1 103.1 Loss of

NH₃
Low (Product is same as

N)

Analyst Tip: For


N-Thr, prioritize the 121.1 → 75.1  transition. This fragment corresponds to the iminium ion (

), which retains the nitrogen atom, ensuring you are detecting the labeled molecule.

Module 3: Troubleshooting & FAQs

Q1: I see a peak for L-allo-Threonine even in my pure L-Threonine standard. Why?

Cause: Epimerization (Racemization). Explanation: Threonine has two chiral centers.[2][3] Exposure to high pH (>9) or high temperature (>60°C) during sample preparation can cause inversion at the

Fix:
  • Keep derivatization temperature at 40°C .

  • Ensure the reaction time does not exceed 60-90 minutes.

  • Store samples at 4°C in the autosampler.

Q2: My N-L-Thr signal has high background noise from the unlabeled sample.

Cause: Isobaric Interference from

Explanation:




Fix:
  • Chromatography: You cannot separate isotopologues chromatographically.

  • Math: You must apply an Isotope Correction Algorithm . Calculate the theoretical contribution of the M+1 peak from the unlabeled pool and subtract it from your

    
    N signal.
    
    • Formula: Corrected

      
      N = Total Area(121) - [Total Area(120) × 0.05 (approx theoretical M+1 ratio)].
      
Q3: The FDAA peaks are tailing significantly.

Cause: Column Overloading or pH Mismatch. Fix:

  • Marfey’s derivatives are hydrophobic and acidic. Ensure your Mobile Phase A pH is acidic (0.1% Formic Acid, pH ~2.7) to keep the carboxylic acid groups protonated.

  • Reduce injection volume to 2–5 µL.

References

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Sigma-Aldrich. (2025). Chiral Separation of Amino Acids using Crown Ether Columns. Technical Bulletin. Link

  • Waters Corporation. (2023). Separation of Amino Acid Isomers using ACQUITY UPLC H-Class. Application Note. Link

  • Dettmer, K., et al. (2011). Mass Spectrometry-Based Metabolomics. In Methods in Molecular Biology. Explains isotope correction logic. Link

Technical Support Center: Correcting for Natural Abundance in 15N Threonine Data

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Isotope Correction Algorithms & Troubleshooting Target Analyte: Threonine (


)
Tracer: 

N (Nitrogen-15)

Introduction

Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because your


N-Threonine data is showing impossible values (e.g., >100% enrichment or negative fractions) or you need to validate your correction workflow for a regulatory filing.

When tracking Threonine metabolism using


N tracers, the raw Mass Isotopomer Distribution (MID) is never  the true labeling result. The raw data is a convolution of your tracer signal and the "background noise" of naturally occurring heavy isotopes (

C,

O,

H).

This guide provides the theoretical grounding and practical workflows to deconvolute these signals, ensuring your metabolic flux data is mathematically valid.

Module 1: The Theoretical Framework (FAQ)

Q1: Why does my "unlabeled" Threonine control show a significant M+1 peak?

A: This is the "Carbon Interference" effect. Threonine (


) contains 4 Carbon atoms. The natural abundance of 

C is approximately 1.1%.
  • Probability Calculation:

    
    .
    
  • Result: Even with zero

    
    N labeling, ~4-5% of your Threonine molecules will appear at mass 
    
    
    
    solely due to natural
    
    
    C.
  • The Trap: If you assume the entire

    
     peak is your 
    
    
    
    N tracer, you will massively overestimate the enrichment.
Q2: Can I just subtract the M+0 / M+1 ratio of the control from my sample?

A: No. Simple subtraction fails because isotope incorporation is multiplicative, not additive. As the pool of


N increases, the probability of a molecule having both naturally occurring 

C and tracer

N (an

species) increases. Linear subtraction cannot account for this "cross-labeling," leading to skewed data. You must use Matrix-Based Deconvolution.
Q3: How does the correction logic work?

The relationship between your Measured Ion Intensities (


)  and the True Tracer Enrichment (

)
is defined by a Correction Matrix (

) based on the natural abundance of all elements in the molecule.


To find the true data, we must invert this matrix:



Module 2: Diagnostic Visualization

The following diagram illustrates why the


 peak is "contaminated" and how the correction algorithm separates these signals.

Threonine_Correction_Logic cluster_inputs Isotope Sources cluster_raw Raw Mass Spectrum (Measured) N15_Tracer 15N Tracer (Experimental) M1 M+1 Peak (Mixed Signal) N15_Tracer->M1 Major Contributor Nat_Abundance Natural Abundance (13C, 18O, 2H) Nat_Abundance->M1 13C Interference M2 M+2 Peak (Rare Isotopes) Nat_Abundance->M2 18O / 13C2 M0 M+0 Peak (Monoisotopic) Correction_Algo Inverse Matrix Algorithm (C^-1) M0->Correction_Algo M1->Correction_Algo M2->Correction_Algo Result True 15N Enrichment Correction_Algo->Result Deconvoluted Data

Figure 1: Signal flow showing how natural Carbon-13 and Oxygen-18 contaminate the M+1/M+2 channels, requiring mathematical deconvolution to isolate the Nitrogen-15 signal.

Module 3: Troubleshooting Guide

Scenario A: Negative Enrichment Values

Symptom: After correction, your


 or 

fraction is

or similar. Root Cause: Over-correction.[1] This usually happens if the "Natural Abundance Reference" used in the matrix is higher than the actual background in your instrument. Fix:
  • Check Integration: Ensure you are not integrating the "shoulder" of the peak.

  • Resolution Check: If using High-Res MS (Orbitrap/FT-ICR), ensure you are not correcting for

    
    C if you have already resolved the 
    
    
    
    C peak from the
    
    
    N peak.
    • Rule of Thumb: If your resolution > 70,000, you might separate

      
      C and 
      
      
      
      N. If you also apply a standard correction matrix, you will subtract the background twice.
Scenario B: "110%" Labeling Efficiency

Symptom: The sum of corrected isotopomers exceeds 1.0 (or 100%). Root Cause: Saturation of the detector or incorrect baseline subtraction. Fix:

  • Check the raw intensity of the

    
     peak. If it exceeds 
    
    
    
    (depending on instrument), the detector may be non-linear.
  • Dilute the sample and re-inject.

Module 4: Step-by-Step Correction Protocol

Recommended Software: IsoCor (Open Source) or IsoCorrectoR (R-package). Manual Method: Not recommended for high-throughput, but detailed below for validation.

Step 1: Define the Molecule

Threonine (Neutral loss or Protonated depending on ionization).

  • Formula:

    
    
    
  • Tracer Element: Nitrogen (

    
    )[2]
    
  • Tracer Purity: Check your reagent bottle (usually 98% or 99%).

Step 2: Generate the Correction Matrix (Conceptual)

You must account for the natural distribution of the non-tracer elements (


).
IsotopeNatural AbundanceContribution to Threonine Mass
Carbon-12 98.93%Base Mass
Carbon-13 1.07%Major M+1 Noise
Oxygen-16 99.76%Base Mass
Oxygen-18 0.20%M+2 Noise
Nitrogen-14 99.63%Base Mass (Background)
Nitrogen-15 0.37%Natural Background (M+1)
Step 3: Execution (Using IsoCor)
  • Input File: Create a .tsv file with columns: Sample, Metabolite, Isotopologue (0, 1, 2...), Area.

  • Configuration:

    • Set Tracer = Nitrogen.[3][4]

    • Set Purity = 0.99 (or as specified).[5]

    • CRITICAL: Ensure the chemical formula matches your detected ion.

      • LC-MS (Positive Mode):

        
         (Protonated, M+H).
        
      • GC-MS (TBDMS Derivative): Formula must include the derivatization group (e.g.,

        
        ).
        
  • Run Correction: The software applies the inverse matrix logic.

  • Output Analysis: Look for the Mean Enrichment and Isotopologue Distribution.[6]

Module 5: Advanced Threonine Fragmentation (GC-MS Specific)

If using GC-MS, you likely analyze the


 fragment (loss of tert-butyl group).

Diagram: Threonine TBDMS Fragmentation Logic

Thr_Fragmentation Parent Derivatized Threonine (TBDMS) Fragment Analyzed Fragment [M-57]+ Parent->Fragment Electron Impact Lost_Group Lost tert-butyl group (C4H9) Parent->Lost_Group Note CRITICAL: The lost group contains Natural Abundance Carbon. Do NOT include these carbons in your correction matrix. Fragment->Note

Figure 2: In GC-MS, the correction matrix must be based on the atomic formula of the fragment , not the whole molecule. Including the lost carbons will result in over-correction.

References

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.

  • Heinrich, P., et al. (2018). IsoCorrectoR: A tool for correcting MS data for natural isotope abundance and tracer impurity. Scientific Reports.

  • Fernandez, C. A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.

  • Midani, F. S., et al. (2017). Genome-scale factor analysis of quantitative 13C-labeling data.

Sources

Technical Support Center: Enhancing the Sensitivity of 15N Threonine Detection in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of 15N-labeled threonine in plasma. This guide is designed for researchers, scientists, and drug development professionals engaged in metabolic studies and pharmacokinetic analyses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when developing and running assays for 15N threonine in a complex biological matrix like plasma.

Q1: What are the primary challenges in detecting low levels of 15N threonine in plasma?

The primary challenges stem from the inherent complexity of plasma. The sample matrix is rich in proteins, lipids, salts, and other small molecules that can interfere with the analysis. Key difficulties include:

  • Matrix Effects: Components in plasma can suppress or enhance the ionization of 15N threonine in the mass spectrometer source, leading to inaccurate quantification.[1][2][3]

  • Low Endogenous Concentrations: The natural abundance of 15N is low (around 0.4%), so detecting small changes requires highly sensitive instrumentation.[4]

  • Poor Chromatographic Retention: Threonine is a polar amino acid and often exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, making it difficult to separate from other polar interferences.[2]

  • Analyte Stability: Endogenous enzymes in plasma can degrade analytes, and the choice of anticoagulant can impact stability.[5]

Q2: Why is sample preparation so critical for a sensitive analysis?

Effective sample preparation is the cornerstone of a sensitive and robust assay. Its main purpose is to remove interfering substances from the plasma matrix while efficiently recovering the analyte of interest, 15N threonine. A clean sample minimizes matrix effects, reduces instrument contamination, and ultimately leads to a better signal-to-noise ratio, which is crucial for detecting low concentrations.[6][7] Strategies range from simple protein precipitation to more complex solid-phase extraction (SPE).

Q3: What are the advantages of using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

LC-MS/MS is the gold standard for quantifying small molecules like 15N threonine in complex matrices for several reasons:

  • High Selectivity: Tandem MS (MS/MS) allows for the selection of a specific precursor ion (the 15N threonine molecule) and fragmentation to a specific product ion. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[1][8]

  • High Sensitivity: Modern mass spectrometers can detect analytes at femtomole levels or lower, which is essential for isotope tracing studies.[9]

  • Quantitative Accuracy: When used with a stable isotope-labeled internal standard, LC-MS/MS provides highly accurate and precise quantification.[8]

Q4: Should I use derivatization for my 15N threonine analysis?

Derivatization, the process of chemically modifying the analyte, can be a powerful tool but is not always necessary. The decision depends on your analytical platform (GC-MS vs. LC-MS) and specific challenges.

  • For Gas Chromatography (GC-MS): Derivatization is mandatory. Amino acids are polar and not volatile enough for GC analysis. Derivatization replaces active hydrogens with nonpolar groups, increasing volatility.[10][11] Common agents include those for silylation (e.g., MTBSTFA) or acylation/esterification.[11][12]

  • For Liquid Chromatography (LC-MS): Derivatization is optional but can be beneficial. It can be used to improve chromatographic retention on reversed-phase columns and, in some cases, enhance ionization efficiency.[13][14] However, it adds an extra step to sample preparation, which can introduce variability.[13] Many modern methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can successfully analyze underivatized amino acids.[1][2]

Q5: How do I effectively combat matrix effects?

Matrix effects, where co-eluting compounds influence the ionization of the target analyte, are a major source of inaccuracy. The most effective strategy to correct for this is the use of a proper internal standard.[2][3] An ideal internal standard for this application is a stable isotope-labeled version of the analyte itself, but with a different mass (e.g., 13C, 15N-labeled threonine).[1][7] This internal standard is added to the sample at the very beginning of the preparation process. Since it is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects, allowing for reliable correction during data analysis.[15]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor Sensitivity / Low Signal Intensity for 15N Threonine

A weak signal is one of the most common hurdles in trace-level quantification.

  • Potential Cause: Inefficient sample cleanup leading to significant ion suppression.

    • Scientific Rationale: The plasma matrix contains a high concentration of phospholipids and proteins. If not adequately removed, these molecules can co-elute with threonine and compete for ionization in the MS source, suppressing the analyte's signal.

    • Solution:

      • Optimize Protein Precipitation: Simple protein precipitation is a common first step. Trichloroacetic acid (TCA) or sulfosalicylic acid are often effective.[7] Ensure the ratio of precipitant to plasma is optimized and that the mixture is adequately vortexed and centrifuged at a sufficient speed and duration to pellet the proteins.

      • Implement Solid-Phase Extraction (SPE): For cleaner samples, consider using a mixed-mode or ion-exchange SPE cartridge. This will provide a more thorough cleanup by removing salts and other interfering substances that may not be removed by precipitation alone.

      • Deplete High-Abundance Proteins: For proteomic-scale analyses, kits are available to deplete the most abundant proteins in plasma (e.g., albumin, IgG), which can unmask lower-abundance analytes.[6]

  • Potential Cause: Suboptimal chromatographic separation.

    • Scientific Rationale: Poor retention of the highly polar threonine on a reversed-phase column can cause it to elute early with other unretained matrix components, leading to ion suppression.

    • Solution:

      • Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain polar compounds. This will move the threonine peak away from the solvent front and provide better separation from non-polar interferences.[1][2]

      • Optimize Mobile Phase: For HILIC, ensure your mobile phase has a high organic content (typically >80% acetonitrile) to promote retention. For reversed-phase, consider adding a small amount of an ion-pairing agent, but be aware of potential instrument contamination.[2][13]

  • Potential Cause: Inefficient ionization or suboptimal MS/MS parameters.

    • Scientific Rationale: The sensitivity of a mass spectrometer is highly dependent on the settings that control ion generation, transmission, and detection.

    • Solution:

      • Tune the Instrument: Directly infuse a standard solution of 15N threonine into the mass spectrometer to optimize precursor and product ion selection (MRM transitions) and collision energy.

      • Optimize Source Conditions: Adjust parameters like spray voltage, gas flows (nebulizer, heater), and source temperature to maximize the signal for 15N threonine.

Problem 2: High Variability / Poor Reproducibility

Inconsistent results can undermine the validity of your study.

  • Potential Cause: Inconsistent sample preparation.

    • Scientific Rationale: Each step in the sample preparation workflow, from pipetting to evaporation, is a potential source of error. Inconsistency leads to variable analyte recovery.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for ensuring reproducibility. Add a known concentration of a SIL-IS, such as [U-13C, 15N]-Threonine, to every sample before any preparation steps.[1][15] The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for variability in sample handling and matrix effects.

      • Automate Liquid Handling: If possible, use automated liquid handlers for repetitive pipetting steps to minimize human error.

      • Ensure Complete Solvent Evaporation: If your protocol involves a drying step, ensure it is complete and consistent across all samples. Residual solvent can affect the next step (e.g., derivatization) or the final sample composition.

  • Potential Cause: Incomplete or variable derivatization (if used).

    • Scientific Rationale: Derivatization reactions must go to completion to be reproducible. Factors like moisture, reagent concentration, and reaction time/temperature can affect the reaction yield.

    • Solution:

      • Control for Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[10] Ensure samples and solvents are completely dry before adding the reagent.

      • Use a Reagent Excess: Ensure the derivatizing reagent is in sufficient molar excess to drive the reaction to completion.[16]

      • Optimize Reaction Conditions: Systematically test different reaction times and temperatures to find the conditions that yield the highest and most stable product formation.

Problem 3: Peak Tailing or Poor Peak Shape

Asymmetrical peaks can make integration and quantification difficult and inaccurate.

  • Potential Cause: Chromatographic issues.

    • Scientific Rationale: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

    • Solution:

      • Adjust Mobile Phase pH: The charge state of threonine is pH-dependent. Adjusting the pH of the mobile phase with a modifier like formic acid or ammonium formate can improve peak shape by ensuring a consistent charge state.

      • Check Column Health: A void in the column or a contaminated frit can lead to poor peak shape. Try flushing the column or replacing it if the problem persists.

      • Reduce Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can cause peak distortion.

  • Potential Cause: Sample solvent mismatch.

    • Scientific Rationale: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the sample will not properly focus on the head of the column, leading to broad or split peaks.

    • Solution:

      • Match Sample Solvent to Mobile Phase: The final sample solvent should be as close in composition as possible to the initial mobile phase conditions. If using gradient elution, match it to the starting mobile phase.

Visualizations & Data

Experimental Workflow Overview

The following diagram outlines a typical workflow for the analysis of 15N threonine in plasma, from sample collection to data analysis.

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Collect 1. Collect Plasma (e.g., EDTA anticoagulant) Spike 2. Spike with SIL-IS ([U-13C,15N]-Threonine) Collect->Spike Precipitate 3. Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Centrifuge 4. Centrifuge (Pellet proteins) Precipitate->Centrifuge Extract 5. Extract Supernatant Centrifuge->Extract Dry 6. Dry Down (optional) Extract->Dry Reconstitute 7. Reconstitute in Initial Mobile Phase Dry->Reconstitute Inject 8. Inject on LC-MS/MS (HILIC Column) Reconstitute->Inject Acquire 9. Data Acquisition (MRM) Inject->Acquire Integrate 10. Integrate Peaks (Analyte & IS) Acquire->Integrate Calculate 11. Calculate Peak Area Ratio Integrate->Calculate Quantify 12. Quantify vs. Calibration Curve Calculate->Quantify

Caption: General workflow for 15N threonine quantification in plasma.

Decision Tree for Sample Preparation

Choosing the right sample preparation strategy is crucial. This diagram provides a logical path to help you decide on the best approach for your needs.

G Start Start: Define Assay Goal Goal High Throughput or Highest Sensitivity? Start->Goal Throughput High Throughput Goal->Throughput Throughput Sensitivity Highest Sensitivity Goal->Sensitivity Sensitivity PPT Use Protein Precipitation (PPT) Throughput->PPT SPE Use Solid-Phase Extraction (SPE) Sensitivity->SPE PPT_Check Is sensitivity sufficient? PPT->PPT_Check PPT_Done Done PPT_Check->PPT_Done Yes PPT_Check->SPE No Deriv Consider Derivatization? SPE->Deriv Deriv_Yes Derivatize to improve chromatography/ionization Deriv->Deriv_Yes Yes Deriv_No Analyze directly (e.g., with HILIC) Deriv->Deriv_No No SPE_Done Done Deriv_Yes->SPE_Done Deriv_No->SPE_Done

Caption: Decision tree for selecting a sample preparation method.

Data Tables
Table 1: Example LC-MS/MS Parameters for 15N Threonine Analysis

This table provides a starting point for method development. Parameters should be optimized on your specific instrument.

ParameterSettingRationale
Chromatography
ColumnHILIC (e.g., Amide, Zwitterionic)Excellent retention for polar analytes like threonine.[1][2]
Mobile Phase AWater with 0.1% Formic AcidProvides protons for positive mode ionization.
Mobile Phase BAcetonitrile with 0.1% Formic AcidStrong solvent for elution in HILIC mode.
GradientStart at 90% B, decrease to 40% BElutes polar compounds based on hydrophilicity.
Flow Rate0.3 - 0.5 mL/minTypical for standard analytical LC columns.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Amino acids ionize well in positive mode.
Precursor Ion (Q1)m/z 121.1[M+H]+ for 15N-Threonine (C4H915N O3).
Product Ion (Q3)m/z 75.1A characteristic fragment ion for quantification.
Internal Standard[U-13C4, 15N]-ThreonineChemically identical, but mass shifted.
IS Precursor (Q1)m/z 125.1[M+H]+ for fully labeled threonine.
IS Product (Q3)m/z 78.1Corresponding mass-shifted fragment.

References

  • Metges, C. C., et al. (1997). Measurement of 15N/14N isotopic composition in individual plasma free amino acids of human adults at natural abundance by gas chromatography-combustion isotope ratio mass spectrometry. Analytical Biochemistry, 247(1), 159-164. [Link]

  • Galbiati, A., et al. (2020). Strategies to increase sensitivity in plasma proteome profiling by MS-based proteomics. ResearchGate. [Link]

  • Bults, P., et al. (2018). Improving selectivity and sensitivity of protein quantitation by LC-HR-MS/MS: determination of somatropin in rat plasma. Bioanalysis, 10(13), 1009-1021. [Link]

  • Gu, H., et al. (2015). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 109, 131-139. [Link]

  • Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233-244. [Link]

  • Colgrave, M. L., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 859. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Technical Note. [Link]

  • Hvastkovs, E. G., & Rusling, J. F. (2022). Threonine Phosphorylation of an Electrochemical Peptide-Based Sensor to Achieve Improved Uranyl Ion Binding Affinity. Sensors, 22(21), 8529. [Link]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. PDF from ResearchGate. [Link]

  • Zhang, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]

  • CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. The Core Facilities' Echo. [Link]

  • Shimadzu Scientific Korea. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Website. [Link]

  • Al-Saffar, F. Z., et al. (2020). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. BMC Research Notes, 13(1), 51. [Link]

  • van der Zande, H. J., et al. (2023). Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing. Journal of Dairy Science, 106(10), 7241-7254. [Link]

  • Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233-244. [Link]

  • Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(10), 2339-2347. [Link]

  • Chromatography Online. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. Chromatography Online. [Link]

  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Website. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3464. [Link]

  • Guryev, O. (2004). Sensitivity of current methods for protein detection. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1568. [Link]

  • Bruce, S. J., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Journal of Chromatography B, 990, 123-130. [Link]

  • Domon, B., & Aebersold, R. (2006). Trends in mass spectrometry instrumentation for proteomics. Science, 312(5771), 212-217. [Link]

  • Kim, H. Y., et al. (2019). Dilution Strategy and a Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantitation of Free Amino Acids in Human Serum. Journal of Analytical Methods in Chemistry, 2019, 8598167. [Link]

Sources

Technical Support Center: Purification of 15N-Labeled Threonine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 15N-labeled threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to ensure the highest purity of your valuable isotopically labeled threonine samples.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that you may encounter during the purification of 15N-labeled threonine. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: Why is my final 15N-threonine sample showing low isotopic enrichment?

Answer:

Low isotopic enrichment, often referred to as isotopic dilution, is a critical issue that can compromise the accuracy of downstream applications. The primary cause is contamination with unlabeled (14N) threonine. This can be introduced from various sources during your experimental workflow.

  • Expert Insight: It is crucial to meticulously trace every potential source of natural abundance amino acids in your reagents and labware. Even minute contaminations can significantly impact the final isotopic purity.

Troubleshooting Steps:

  • Reagent Purity Check: Ensure all reagents, especially water and buffers, are of the highest purity and free from any biological contamination that could introduce unlabeled amino acids.

  • Labware Decontamination: Thoroughly clean all glassware and plasticware to remove any residual protein or amino acid contamination. Consider using dedicated labware for handling isotopically labeled compounds.

  • Purification Method Optimization: If you suspect co-elution of labeled and unlabeled threonine during chromatography, optimize your separation method. This may involve adjusting the pH of the mobile phase or the gradient slope to improve resolution.

Question 2: My purification yield of 15N-threonine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low recovery of your 15N-labeled threonine can be attributed to several factors, from sample handling to the purification method itself.

  • Causality Chain: Low yield is often a result of a series of small losses at each step of the purification process. Identifying and mitigating these individual losses is key to improving your overall recovery.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Sample Degradation Threonine can be susceptible to degradation under harsh pH or high-temperature conditions.Maintain a neutral to slightly acidic pH during purification and storage. Avoid prolonged exposure to high temperatures.[1]
Suboptimal Chromatography Conditions The chosen chromatography conditions (e.g., resin, buffer pH, elution gradient) may not be optimal for threonine binding and elution.Systematically optimize your chromatography protocol. For ion-exchange chromatography, screen different resins and pH conditions to find the best separation and recovery.
Irreversible Adsorption Your 15N-threonine may be irreversibly binding to the chromatography matrix or other surfaces.Pre-treat your column and labware with a blocking agent if non-specific binding is suspected. Ensure the elution buffer is strong enough to completely desorb the threonine.
Precipitation during concentration Threonine may precipitate out of solution if the concentration exceeds its solubility limit, especially in the presence of certain salts or organic solvents.[2]Monitor the concentration carefully during solvent evaporation steps. If precipitation occurs, try redissolving in a larger volume of appropriate buffer.

Question 3: I am observing a peak corresponding to a diastereomer (e.g., allo-threonine) in my final product. How can I remove it and prevent its formation?

Answer:

The presence of diastereomers like allo-threonine is a common challenge in amino acid purification.[3] Racemization, the conversion of one enantiomer to a mixture of enantiomers, can occur at the alpha-carbon, leading to the formation of these impurities.[4][5]

  • Mechanistic Insight: Racemization is often catalyzed by basic conditions or elevated temperatures. The planar intermediate formed during this process allows for the non-stereospecific re-protonation, leading to a mixture of diastereomers.

Prevention and Removal Strategies:

  • pH Control: Maintain a neutral or slightly acidic pH throughout your purification process to minimize base-catalyzed racemization.

  • Temperature Management: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible to reduce the rate of racemization.[4]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase is often the most effective method for separating diastereomers. Ion-exchange chromatography can also be optimized to achieve separation.[3]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate diastereomers, although this can be challenging and may lead to significant yield loss.[3]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of 15N-labeled threonine.

What are the most common chemical contaminants in commercially available 15N-threonine?

Common contaminants can include other amino acids, inorganic salts from the synthesis process, and by-products of the labeling reaction.[][7] It is essential to obtain a certificate of analysis from the supplier detailing the purity and the analytical methods used for its determination.

Which analytical methods are best suited for assessing the purity of my 15N-threonine sample?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.[][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isotopic labeling pattern.[]

  • High-Performance Liquid Chromatography (HPLC): To assess chemical and chiral purity.[7]

  • Amino Acid Analysis: To quantify the amount of threonine and detect any contaminating amino acids.[7]

What is the best method for long-term storage of purified 15N-threonine?

For long-term stability, it is recommended to store purified 15N-threonine as a lyophilized powder at -20°C or -80°C in a desiccated environment.[9] If stored in solution, use a sterile, buffered solution at a neutral pH and store at -80°C to minimize degradation.[10]

Can I use a standard protein purification protocol for my 15N-threonine?

While some principles of protein purification are applicable, specific protocols need to be adapted for small molecules like amino acids. For instance, dialysis and standard size-exclusion chromatography are not suitable for threonine. Ion-exchange and reverse-phase chromatography are more appropriate techniques.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Ion-Exchange Chromatography for 15N-Threonine Purification

This protocol provides a general framework for purifying 15N-threonine using cation-exchange chromatography. Optimization will be required based on your specific sample and contaminants.

Workflow Diagram:

IonExchangeWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling dissolve Dissolve crude 15N-threonine in equilibration buffer adjust_ph Adjust pH to ~2-3 dissolve->adjust_ph filter Filter sample (0.22 µm) adjust_ph->filter equilibrate Equilibrate cation-exchange column filter->equilibrate load Load sample onto column equilibrate->load wash Wash with equilibration buffer load->wash elute Elute with a pH or salt gradient wash->elute collect Collect fractions elute->collect analyze Analyze fractions (e.g., HPLC, ninhydrin assay) collect->analyze pool Pool pure fractions analyze->pool desalt Desalt and lyophilize pool->desalt

Caption: Ion-Exchange Chromatography Workflow for 15N-Threonine Purification.

Step-by-Step Methodology:

  • Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50W) or a weak cation-exchange resin (e.g., CM-cellulose) depending on the expected contaminants.

  • Buffer Preparation:

    • Equilibration Buffer: Prepare a low ionic strength acidic buffer (e.g., 0.2 M citrate buffer, pH 2.2).

    • Elution Buffer: Prepare a higher ionic strength or higher pH buffer to elute the bound threonine (e.g., 0.2 M citrate buffer, pH 5.0, or a buffer with a salt gradient like 0 to 1 M NaCl).

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with at least 10 column volumes of equilibration buffer.

  • Sample Preparation: Dissolve the crude 15N-threonine sample in the equilibration buffer and adjust the pH to ensure it binds to the resin. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a slow flow rate.

  • Washing: Wash the column with several column volumes of equilibration buffer to remove unbound contaminants.

  • Elution: Elute the bound 15N-threonine using a linear gradient of the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of threonine using a suitable method (e.g., ninhydrin assay or HPLC).

  • Pooling and Desalting: Pool the pure fractions, desalt if necessary (e.g., by lyophilization if a volatile buffer was used, or by another chromatographic step), and then lyophilize to obtain the purified 15N-threonine.

Protocol 2: Recrystallization of 15N-Threonine

Recrystallization is a powerful technique for removing impurities that have different solubility properties from the target compound.

Workflow Diagram:

RecrystallizationWorkflow dissolve Dissolve crude 15N-threonine in a minimum amount of hot solvent (e.g., water) cool Slowly cool the solution to induce crystallization dissolve->cool filter Filter the crystals cool->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the purified crystals wash->dry

Caption: Recrystallization Workflow for 15N-Threonine.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or a solvent mixture in which threonine is soluble at high temperatures but has low solubility at low temperatures. Water or aqueous ethanol are common choices for amino acids.

  • Dissolution: In a clean flask, add the crude 15N-threonine and the minimum amount of hot solvent required to fully dissolve it. Gentle heating may be necessary.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Slow cooling generally results in larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Sato, M., Okawa, K., & Akabori, S. (1957). Process for purification of threonine.
  • Paraskova, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4435. [Link]

  • Fernández-décima, D., et al. (1985). An improved method for purification of L-threonine deaminase from rat liver. Biochemistry International, 10(3), 387-394. [Link]

  • Waugh, D. S. (2005). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Protein expression and purification, 40(2), 217-230. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. [Link]

  • Paraskova, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ResearchGate. [Link]

  • Conduct Science. Ion-exchange Chromatography Protocol. (2019). [Link]

  • Kazuoka, T., et al. (2007). Novel Psychrophilic and Thermolabile L-Threonine Dehydrogenase from Psychrophilic Cytophaga sp. Strain KUC-1. Bioscience, Biotechnology, and Biochemistry, 71(11), 2827-2834. [Link]

  • Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5227. [Link]

  • Takeda, H., et al. (2014). L-threonine analysis method and L-threonine dehydrogenase.
  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Gygi, S. P., et al. (1999). Stable isotopic labeling of proteins for quantitative proteomic applications. Current opinion in biotechnology, 10(5), 495-499. [Link]

  • Llames, C. R., & de la Varga, J. (2016). Liquid Chromatographic Determination of Lysine, Methionine, and Threonine in Pure Amino Acids (Feed Grade) and Premixes: Collaborative Study. Journal of AOAC International, 99(5), 1239-1252. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Simic, P., et al. (2002). l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum. Journal of bacteriology, 184(7), 1913-1920. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nick McElhinny, S. A., et al. (2010). Buffering of deoxyribonucleotide pool homeostasis by threonine metabolism. Proceedings of the National Academy of Sciences, 107(10), 4563-4568. [Link]

  • Valerie C. (2013). Troubleshooting protein purification?. ResearchGate. [Link]

  • Kim, J. H., et al. (2012). Method of recovering L-threonine from L-threonine fermentation broth using nonsolvent.
  • John Trant. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Schierbeek, H., et al. (1999). Influence of storage conditions on normal plasma amino-acid concentrations. Clinical nutrition, 18(5), 295-298. [Link]

  • Ticha, A., et al. (2017). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Protein and peptide letters, 24(10), 957-962. [Link]

  • Roy, A., et al. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(19), 13031-13042. [Link]

  • Mohammad, K. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • van der Knaap, M. S., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(1), 10. [Link]

  • Creative Biolabs. Protein Purification Protocol & Troubleshooting. [Link]

  • Krishnan, K., et al. (2009). Isotope Labeling in Mammalian Cells. Methods in enzymology, 463, 617-639. [Link]

  • Chalkley, R. J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship. [Link]

  • Deller, R. C., et al. (2016). Bioinspired Threonine-Based Polymers with Potent Ice Recrystallization Inhibition Activity. Biomacromolecules, 17(11), 3535-3542. [Link]

  • JINTA. China Threonine continuously crystallization process manufacturers and suppliers. [Link]

  • Carsten, M. E. (1952). A Procedure for the Ion Exchange Chromatography of the Amino Acids of Urine. Journal of the American Chemical Society, 74(23), 5954-5959. [Link]

  • JoVE. Video: Ion-Exchange Chromatography: Principle and Protein Separation. (2015). [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of L-Threonine-15N vs. Dual-Labeled 13C/15N Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative mass spectrometry (LC-MS/MS) and metabolic flux analysis (MFA), the choice between single-labeled (


N-L-Threonine ) and dual-labeled (

C

,

N-L-Threonine
) internal standards is often dictated by a trade-off between isotopic fidelity and cost .

While


N-labeled standards are cost-effective, they present a high risk of isotopic interference (cross-talk)  due to the natural abundance of 

C in the analyte, specifically the M+1 isotope peak. For high-precision quantitation in complex matrices (plasma, intracellular extracts), Dual-Labeled (

C/

N) standards are the superior technical choice
, offering a +5 Da mass shift that completely resolves the analyte's isotopic envelope.

This guide details the physical basis of this interference, provides a validated LC-MS/MS protocol, and offers a decision matrix for selecting the correct standard.

Part 1: The Physics of the Label (Theoretical Basis)

To understand why


N often fails in high-sensitivity applications, we must look at the isotopic distribution of natural L-Threonine (

).
The M+1 Overlap Problem

Natural carbon contains approximately 1.1%


C. Threonine has 4 carbon atoms. Therefore, a significant portion of "unlabeled" threonine molecules naturally exist as the M+1 isotopologue (containing one 

C atom).
  • Natural Threonine (M+0): ~119.06 Da (100% relative abundance)

  • Natural Threonine (M+1): ~120.06 Da (~4.4% relative abundance due to

    
    C)
    
  • 
    N-Standard (M+1):  ~120.06 Da
    

The Conflict: If you use a single-label


N standard (+1 Da), its primary signal appears at m/z 120.06. This is the exact same mass  as the natural M+1 isotope of your analyte.

If your analyte concentration is high and your internal standard (IS) concentration is low, the "natural" M+1 signal from the analyte will mask the signal from your


N standard, leading to gross quantification errors.
The Dual-Label Solution

Dual-labeled L-Threonine (


C

,

N) introduces 4 heavy carbons and 1 heavy nitrogen.
  • Mass Shift: +5 Da

  • m/z: ~124.06 Da

This shifts the standard's signal far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), ensuring zero cross-talk regardless of concentration ratios.

Table 1: Physicochemical Comparison
FeatureL-Threonine-

N
L-Threonine-

C

,

N
Mass Shift +1.00 Da+5.01 Da
Isotopic Purity Typically >98%Typically >99%
Interference Risk High (overlaps with Analyte M+1)None (Base peak is M+5)
Retention Time Identical to AnalyteIdentical to Analyte
Primary Use Qualitative MFA, Nitrogen tracingAbsolute Quantitation (PK/PD), MFA
Cost Factor Low ($)High (

$)

Part 2: Decision Matrix & Workflow

Use the following logic flow to determine which standard is required for your specific experimental goals.

DecisionMatrix Start Select Application AppType Primary Goal? Start->AppType Quant Absolute Quantitation (PK/PD, Biomarkers) AppType->Quant Flux Metabolic Flux Analysis (Tracing Pathways) AppType->Flux Resolution MS Resolution? Quant->Resolution TraceType Tracing Nitrogen Fate Only? Flux->TraceType HRMS High Res (Orbitrap/FT-ICR) > 100k RP Resolution->HRMS LRMS Low Res (Triple Quad) Standard Unit Res Resolution->LRMS Most Common UseDual Use 13C/15N-Threonine (MANDATORY) HRMS->UseDual Preferred for Robustness LRMS->UseDual Avoids M+1 Overlap Use15N Use 15N-Threonine (Acceptable) TraceType->Use15N Yes (Protein Turnover) TraceType->UseDual No (Carbon Backbone + N)

Figure 1: Decision matrix for selecting isotopic standards based on instrument resolution and experimental intent.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is preferred for polar amino acids like Threonine without the need for derivatization.

Objective: Quantification of L-Threonine in Plasma using Dual-Labeled Internal Standard.

Materials
  • Analyte: L-Threonine (Natural)

  • Internal Standard (IS): L-Threonine (

    
    C
    
    
    
    ,
    
    
    N) [>99 atom %]
  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

Step-by-Step Methodology
1. Internal Standard Preparation
  • Prepare a stock solution of

    
    C/
    
    
    
    N-Threonine at 1 mg/mL in 50:50 Water:MeOH.
  • Dilute to a Working IS Solution of 10 µg/mL in Acetonitrile.

    • Expert Insight: Preparing the working IS in high organic solvent (ACN) allows it to act as the protein precipitation agent in Step 2.

2. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 200 µL of Working IS Solution (Cold Acetonitrile).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing an insert.

    • Note: Do not evaporate to dryness if using HILIC; the high organic content is necessary for peak shape.

3. LC-MS/MS Parameters (MRM Mode)

Configure the Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495) with the following transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
L-Threonine 120.1 (

)
74.115Quantifier
L-Threonine 120.1 (

)
56.125Qualifier
IS (

C


N)
125.1 (

)
78.115IS Quantifier
  • Note on Fragmentation: The loss of 46 Da (HCOOH) is common. The dual label ensures the fragment also retains the mass shift (74.1 vs 78.1).

4. Cross-Talk Validation (Crucial Step)

Before running samples, inject:

  • Blank + IS only: Ensure no signal appears in the Analyte channel (120.1 -> 74.1).

  • High Concentration Analyte (No IS): Ensure no signal appears in the IS channel (125.1 -> 78.1).

    • Result: With

      
      C/
      
      
      
      N, this crosstalk should be zero . With
      
      
      N-only, you would likely fail this test at high analyte concentrations.

Part 4: Comparative Data Analysis

The following diagram illustrates the spectral cleanliness of the Dual-Label approach compared to the Single-Label approach.

SpectralInterference cluster_0 Scenario A: 15N Standard (+1 Da) cluster_1 Scenario B: 13C/15N Standard (+5 Da) SpecA m/z 119 (Analyte M+0) m/z 120 (Analyte M+1) m/z 120 (IS Signal) Warning INTERFERENCE: Analyte M+1 overlaps IS SpecA:f1->Warning SpecA:f2->Warning SpecB m/z 119 (Analyte M+0) m/z 120 (Analyte M+1) ...Empty Space... m/z 124 (IS Signal) Clean CLEAN BASELINE: No Overlap SpecB:f3->Clean

Figure 2: Spectral overlap visualization. Scenario A demonstrates the collision of the natural M+1 isotope with the


N standard.

References

  • Guillaume, B., et al. "Simultaneous measurement of

    
    C- and 
    
    
    
    N-isotopic enrichments of threonine by mass spectrometry." Rapid Communications in Mass Spectrometry, 2003.
  • Hermann, G., et al. "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Metabolites, 2017.

  • Stout, H., et al. "Benefits of

    
    C vs. D Standards in Clinical Mass Spectrometry Measurements." Clinical Mass Spectrometry, 2021. 
    

validating protein quantification with L-threonine (15N)

Technical Guide: Validating Protein Quantification with L-Threonine ( N)

Executive Summary

L-Threonine (


N)



Residue-Specific Labeling (RSL)

This guide targets researchers requiring high-fidelity quantification of threonine-dependent signaling (e.g., pThr turnover) and metabolic flux analysis, where standard K/R labeling may introduce artifacts via Arginine-to-Proline conversion or fail to capture specific turnover kinetics.

Part 1: Mechanistic Basis & Comparative Analysis

The Mechanism: Residue-Specific Labeling (RSL)

Unlike global




+1 Da per nitrogen atom

Crucial Consideration: Since trypsin cleaves at Lysine and Arginine, not every tryptic peptide contains Threonine. Therefore,

Comparative Analysis: N-Thr vs. Alternatives
FeatureStandard SILAC (Lys/Arg)L-Threonine (

N)
TMT / iTRAQ (Chemical)
Quantification Level MS1 (Precursor)MS1 (Precursor)MS2/MS3 (Reporter Ions)
Proteome Coverage ~100% (Tryptic peptides)~30-40% (Thr-containing peptides)High (Global)
Metabolic Fidelity prone to Arg

Pro conversion
(artifacts)
High Fidelity (Minimal scrambling)N/A (Post-lysis labeling)
Turnover Analysis Good, but complex recyclingExcellent (Distinct metabolic pool)Poor (Static snapshot)
Primary Application Global Differential ExpressionpThr Signaling / Metabolic Flux Multiplexing (10+ samples)
Cost HighModerateHigh
Decision Matrix: When to Use L-Threonine ( N)

DecisionMatrixStartExperimental GoalGlobalQuantGlobal ProteomeQuantification?Start->GlobalQuantTurnoverProtein Turnover /Metabolic Flux?GlobalQuant->TurnoverNoUseSILACUse Standard SILAC(Lys/Arg)GlobalQuant->UseSILACYes (2-3 conditions)UseTMTUse TMT/iTRAQ(Multiplexing)GlobalQuant->UseTMTYes (>3 conditions)CheckResidueFocus on pThr orSpecific Turnover?Turnover->CheckResidueYesCheckResidue->UseSILACNo (General)UseThr15NUse L-Threonine (15N)CheckResidue->UseThr15NYes (High Fidelity)

Figure 1: Decision matrix for selecting L-Threonine (

Part 2: Experimental Validation Protocol

To validate L-Threonine (

Incorporation EfficiencyLinearity
Phase 1: Preparation & Cell Culture

Reagents:

  • Dialyzed Fetal Bovine Serum (dFBS) (Essential to remove endogenous light amino acids).

  • Custom DMEM/RPMI deficient in Threonine.

  • L-Threonine (

    
    N) (Isotopic purity >98%).[1]
    
  • L-Threonine (

    
    N) (Natural abundance control).
    

Protocol:

  • Media Formulation: Reconstitute deficient media. Add L-Threonine (

    
    N) to the "Heavy" media at standard concentration (e.g., 95 mg/L for DMEM). Add standard L-Threonine to "Light" media.
    
  • Adaptation: Thaw cells directly into the labeled media if possible, or passage at least 5-6 times (doublings) to ensure >97% replacement of the endogenous proteome.

    • Note: Incomplete incorporation is the #1 source of quantitative error.

Phase 2: Validation of Incorporation (The "Zero" Check)

Before running a differential experiment, you must validate that the label has been incorporated.

  • Harvest "Heavy" cells after 6 passages.

  • Lyse & Digest using standard Trypsin protocols (FASP or S-Trap).

  • LC-MS/MS Analysis: Run a short gradient (60 min).

  • Data Analysis: Search against the proteome specifying Threonine (

    
    N)  as a fixed modification.
    
    • Success Metric: >95% of identified Threonine-containing peptides should carry the heavy label. If you see significant "Light" peaks, the cells have not doubled enough, or the dFBS is contaminating the media.

Phase 3: Linearity & Recovery (The "Mixing" Check)

This experiment proves that the label does not distort quantification.

  • Mix: Combine Lysates from "Heavy" (H) and "Light" (L) cells in defined ratios: 1:1, 1:5, and 5:1.

  • Analyze: Perform LC-MS/MS.

  • Quantify: Calculate the H/L ratio for Threonine-containing peptides.

    • Expectation: The measured ratio should match the volumetric mixing ratio (e.g., a 1:1 mix should yield a log2 ratio of 0).

Workflow Diagram

WorkflowMediaMedia Prep(Deficient Media + dFBS)LabelingLabeling Phase(Add 15N-Thr)5-6 DoublingsMedia->LabelingLysisLysis & Quant(BCA Assay)Labeling->LysisMixMixing (H:L)Validation RatiosLysis->MixDigestTrypsin Digestion(FASP/S-Trap)Mix->DigestMSLC-MS/MS(High Res MS1)Digest->MSDataData Filtering(Keep only Thr+ Peptides)MS->Data

Figure 2: Validation workflow ensuring complete incorporation and accurate ratio recovery.

Part 3: Data Interpretation & Troubleshooting

Interpreting the Mass Shift

Unlike Lysine (+6/+8 Da) or Arginine (+6/+10 Da), Threonine (

  • 1 Threonine: +1.00 Da shift (approx).

  • 2 Threonines: +2.00 Da shift.

Critical Analysis Step: Ensure your search engine (MaxQuant, Proteome Discoverer) is configured to recognize variable mass shifts based on residue count.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Incorporation (<90%) Contaminated dFBS or insufficient passages.Verify dFBS quality; extend culture to 7+ doublings.
Ratio Compression Co-isolation of interfering ions (common in complex lysates).Narrow the precursor isolation window (e.g., 0.7 Da) or use MS3 if available (though less relevant for MS1 quant).
Missing Data Peptide lacks Threonine residues.This is inherent to the method. Cross-reference with a secondary digest (e.g., Chymotrypsin) if coverage is critical.
Unexpected Mass Shifts Metabolic scrambling (Glycine synthesis).[2]Check Glycine for heavy isotope incorporation. If high, reduce label concentration or shorten labeling time.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][4][5] Molecular & Cellular Proteomics. Link

  • Schulze, W. X., & Usadel, B. (2010). Quantitation in mass-spectrometry-based proteomics. Annual Review of Plant Biology. Link

  • Guan, S., et al. (2011). Definition of phosphoproteome using L-threonine-15N metabolic labeling. Analytical Chemistry.
  • Cambridge Isotope Laboratories. (2024). L-Threonine (15N) Product Reference and Applications. Link

  • MedChemExpress. (2024). L-Threonine-15N Technical Data Sheet. Link

accuracy of 15N threonine vs deuterated threonine in MS

Technical Guide: Accuracy of N-Threonine vs. Deuterated Threonine in Mass Spectrometry

Executive Summary: The Accuracy Trade-Off

In quantitative Mass Spectrometry (MS), the choice between


N-ThreonineDeuterated Threonine


chromatographic fidelityspectral resolution
  • 
    N-Threonine  is the superior choice for chromatographic accuracy . It eliminates the "Deuterium Isotope Effect," ensuring perfect co-elution with the analyte and identical ionization conditions. However, its low mass shift (+1 Da per residue) creates a high risk of isobaric interference from the natural isotopic envelope of the analyte.
    
  • Deuterated Threonine provides superior mass separation (typically +2 to +5 Da), reducing spectral overlap. However, it suffers from the "Chromatographic Isotope Effect," where deuterated peptides elute earlier than their light counterparts.[1] This retention time shift exposes the internal standard to different matrix effects, compromising quantification accuracy by up to 15-20%.

For high-precision quantification,


N-labeled standards (often combined with 

C to increase mass shift) are the gold standard.

Part 1: The Physicochemical Basis of Inaccuracy

To understand why these isotopes yield different results, we must analyze their behavior in Reversed-Phase Liquid Chromatography (RPLC) and the Mass Spectrometer.[2]

The Deuterium Isotope Effect (Chromatographic Shift)

The Carbon-Deuterium (C-D) bond is shorter and more stable than the Carbon-Hydrogen (C-H) bond. This results in a slightly lower molar volume and reduced lipophilicity for deuterated molecules.

In RPLC, this reduced lipophilicity causes deuterated peptides to interact less strongly with the hydrophobic stationary phase (C18). Consequently, deuterated peptides elute earlier than their non-deuterated (light) counterparts.[1]

  • The Accuracy Risk: If the heavy standard elutes 0.1–0.5 minutes before the analyte, it enters the ion source at a different time. If a transient matrix contaminant (e.g., a lipid or polymer) co-elutes with the standard but not the analyte (or vice versa), ion suppression will affect them unequally. The ratio of Heavy/Light is no longer valid, destroying quantification accuracy.

The N Mass Resolution Limit

Nitrogen-15 provides a stable label with negligible chromatographic shift. However, Threonine contains only one nitrogen atom.

  • The Accuracy Risk: A single

    
    N-Thr incorporation results in a mass shift of only +1.003 Da .
    
  • The Interference: The natural abundance of Carbon-13 in the "Light" peptide creates an "M+1" isotopic peak that is exactly ~1.003 Da heavier than the monoisotopic peak.

  • Result: The signal from the

    
    N-Standard overlaps with the M+1 isotope of the Light Analyte. Unless mathematically corrected (which introduces error) or resolved by ultra-high resolution (>120k), this overlap distorts the quantification.
    

Part 2: Comparative Workflow & Signaling Pathways

Visualization: The Chromatographic Isotope Effect

The following diagram illustrates the core failure mode of Deuterated standards in RPLC compared to the fidelity of

IsotopeEffectcluster_0Sample Injectioncluster_1Reversed-Phase Column (C18)cluster_2Elution Profile (Accuracy Impact)MixMixture:Light Peptide + Heavy StandardInteractionHydrophobic InteractionMix->InteractionLoadN15_Result15N-Thr:Perfect Co-elution(Identical Matrix Effects)Interaction->N15_Result15N Behavior(Same Lipophilicity)D_ResultDeuterated-Thr:Retention Time Shift(Differential Ion Suppression)Interaction->D_ResultDeuterium Behavior(Lower Lipophilicity)D_Result->N15_ResultAccuracy Gap

Caption: Figure 1. The Deuterium Isotope Effect causes early elution of D-labeled peptides, leading to differential matrix effects.

Part 3: Technical Deep Dive & Experimental Data

Deuterated Threonine: The Retention Time Problem

Research has consistently demonstrated that the retention time shift is cumulative. A peptide with a single D-Thr may shift slightly, but a peptide with multiple deuterated residues can shift by several seconds to minutes.

  • Mechanism: The vibrational frequency of C-D is lower than C-H (

    
     vs 
    
    
    ), reducing the effective van der Waals radius.
  • Impact on Quantification: In a study of deuterated internal standards, shifts of 2-5 seconds were sufficient to move the standard into a region of ion suppression caused by co-eluting phospholipids, resulting in a 15% error in calculated concentration compared to

    
    C/
    
    
    N standards.
N-Threonine: The Metabolic Scrambling Risk

While

metabolic labeling (SILAC)
  • Pathway: Threonine Dehydrogenase converts Threonine to Glycine and Acetyl-CoA.

  • Risk: If cells are grown on

    
    N-Thr, the label will "bleed" into the Glycine pool. Any peptide containing Glycine will partially incorporate the label, creating complex spectra that are difficult to deconvolute.
    

ThrScramblingThr15N-Threonine(Input Label)TDHThreonine DehydrogenaseThr->TDHEnzymatic ConversionGly15N-Glycine(Metabolic Byproduct)TDH->GlyLabel TransferPeptidePromiscuous Labeling(Gly-containing Peptides)Gly->PeptideTranslation Incorporation

Caption: Figure 2. Metabolic scrambling of

Part 4: Experimental Protocols for Validation

To determine which standard is appropriate for your specific assay, you must perform the Co-elution Validation Assay .

Protocol: Retention Time Shift & Suppression Check

Objective: Quantify the retention time shift and its impact on ionization efficiency between D-Thr and

Materials:

  • Target Peptide (Light)

  • Deuterated Analog (Heavy-D)

  • 
    N/
    
    
    C Analog (Heavy-CN)
  • Complex Matrix (e.g., Plasma or Cell Lysate digest)

Step-by-Step Methodology:

  • Preparation:

    • Prepare a "Equimolar Mix" containing 50 fmol/µL of Light, Heavy-D, and Heavy-CN peptides in solvent A (0.1% Formic Acid).

    • Spike this mix into the Complex Matrix (1 µg/µL background).

  • LC-MS Acquisition:

    • Run a standard gradient (e.g., 5% to 35% B over 60 min) on a C18 column.

    • Acquire data in Profile Mode (MS1) to visualize peak shapes.

  • Data Analysis (The "Shift" Calculation):

    • Extract Ion Chromatograms (XIC) for all three species.

    • Calculate

      
      .
      
    • Calculate

      
      .
      
    • Acceptance Criteria:

      
       should be 
      
      
      min (3 seconds).
  • Data Analysis (The "Suppression" Calculation):

    • Calculate the Peak Area Ratio (Heavy/Light) at the apex of the Light peak vs. the apex of the Heavy peak.

    • If the ratios differ significantly across the peak width, matrix interference is occurring due to the shift.

Part 5: Comparative Data Analysis

The following table summarizes the performance metrics of both isotopes based on current literature and application data.

Feature

N-Threonine (often +

C)
Deuterated Threonine (D

-Thr)
Chromatographic Shift Negligible (Co-elutes with analyte)Significant (Elutes earlier)
Mass Shift (per residue) +1 Da (

N only) / +5 Da (

C+

N)
+2 to +5 Da (depending on D count)
Quantification Accuracy High (Identical matrix effects)Medium (Risk of differential suppression)
Metabolic Stability High (but risk of scrambling to Gly)Variable (Side chain D can exchange)
Cost HighLow to Medium
Recommended Use Precision Quant, Clinical AssaysDiscovery Proteomics, Low-Res MS
Verdict

For absolute quantification where accuracy is paramount,


N (ideally combined with 

C)
3

References

  • Zhang, H., et al. (2011). Deuterium isotope effects in liquid chromatography-mass spectrometry of peptides. Analytical Chemistry.[3][4][5] Link

  • Laures, A. M., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[3][4][5] Link

  • Shrestha, R., et al. (2022).[6] 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Link

  • Landvatter, S. W. (2013).[4] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Link

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Link

Benchmarking 15N-Threonine Flux: A Comparative Analysis of Uptake Kinetics Across Oncogenic and Pluripotent Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Threonine metabolism represents a distinct metabolic bifurcation between pluripotent stem cells and differentiated/oncogenic somatic cells. While most mammalian cells utilize threonine primarily for protein synthesis, mouse Embryonic Stem Cells (mESCs) exhibit a "high-flux backbone" metabolism where threonine is rapidly catabolized by Threonine Dehydrogenase (TDH) to fuel One-Carbon metabolism and epigenetic regulation.

This guide benchmarks 15N-threonine uptake rates across three distinct cell archetypes: mESC (Pluripotent) , HeLa (Oncogenic) , and CHO-K1 (Industrial Bioprocessing) . It provides a validated LC-MS/MS workflow for quantifying uptake kinetics and distinguishes between transporter activity (ASCT2/SLC1A5) and metabolic fate.

Part 1: Mechanistic Grounding

To interpret uptake data, one must understand the downstream sink driving the flux. The demand for intracellular threonine dictates the uptake rate via the ASCT2 transporter.

The Metabolic Bifurcation
  • mESCs (The TDH Pathway): In mESCs, threonine is not just a building block; it is a primary fuel source. The enzyme TDH converts threonine into Glycine and Acetyl-CoA.[1][2][3] This pathway supports S-adenosylmethionine (SAM) synthesis and H3K4me3 histone methylation, which is critical for maintaining pluripotency [1].[3]

  • Human Cancer & CHO Cells (The Biosynthetic Pathway): In humans, the TDH gene is a non-functional pseudogene. Consequently, threonine uptake in HeLa and CHO cells is driven strictly by protein synthesis demands and, to a lesser extent, conversion to alpha-ketobutyrate. Uptake is regulated largely by the ASCT2 (SLC1A5) transporter, which functions as a glutamine/threonine exchanger [2].

Diagram: Threonine Metabolic Fate

The following diagram illustrates the divergent fates of threonine in the different cell models.

ThreoninePathways cluster_ext Extracellular Space cluster_cyto Cytosol Thr_Ext 15N-Threonine ASCT2 ASCT2 Transporter (SLC1A5) Thr_Ext->ASCT2 In Thr_Int Intracellular 15N-Threonine ASCT2->Thr_Int Protein Protein Synthesis (HeLa / CHO) Thr_Int->Protein Primary Fate (Human/CHO) TDH TDH Enzyme (mESC Specific) Thr_Int->TDH High Flux Fate (mESC) Glycine Glycine -> 1C Cycle (Epigenetics) TDH->Glycine AcetylCoA Acetyl-CoA -> TCA (Energy) TDH->AcetylCoA

Figure 1: Divergent metabolic fates of Threonine.[1][2][4] mESCs utilize TDH for catabolism (Green path), while human/CHO cells rely on threonine for protein synthesis (Blue path).

Part 2: Experimental Workflow (LC-MS/MS)

This protocol utilizes a pulse-chase approach with L-Threonine (15N, 98%+) .

Critical Requirement: Standard Fetal Bovine Serum (FBS) contains ~400-800 µM threonine. You must use Dialyzed FBS (dFBS) during the pulse phase to prevent isotopic dilution by unlabeled threonine.

Step-by-Step Protocol
  • Seeding & Equilibration:

    • Seed cells (HeLa, CHO, mESC) in 6-well plates.

    • Grow to 70% confluency.

    • Pre-wash: Wash cells 2x with warm PBS to remove residual media.

    • Starvation (Optional but recommended): Incubate in amino-acid-free Krebs-Ringer buffer for 30 mins to deplete intracellular pools and synchronize transporters.

  • The 15N Pulse:

    • Replace buffer with Labeling Media : DMEM (Threonine-free) + 10% Dialyzed FBS + 200 µM 15N-Threonine .

    • Timepoints: Collect samples at 0, 5, 15, 30, and 60 minutes.

    • Note: Short timepoints (0-15 min) measure initial uptake velocity (

      
      ); longer points measure steady-state accumulation.
      
  • Quenching & Extraction (The "Cold Shock"):

    • Rapid Quench: Aspirate media and immediately flood cells with ice-cold PBS . This halts transporter activity instantly.

    • Lysis: Add 500 µL Extraction Solvent (80% Methanol / 20% Water at -80°C).

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS Analysis:

    • Supernatant: Transfer to LC vials.

    • Column: Amide or HILIC column (e.g., Waters BEH Amide) is required for polar amino acid retention.

    • Detection: Monitor mass shift M+1 (Threonine MW 119 -> 120).

Diagram: Experimental Workflow

Workflow cluster_process Sample Processing (Per Timepoint) Start Cell Seeding (6-well plates) Wash Wash & Starve (PBS / KRB Buffer) Start->Wash Pulse Pulse Labeling Media + 15N-Thr + dFBS Wash->Pulse Quench Rapid Quench (Ice-Cold PBS) Pulse->Quench t = 0, 5, 15, 60 min Extract Metabolite Extraction (-80°C 80% MeOH) Quench->Extract Spin Centrifugation (Remove Protein Pellet) Extract->Spin Analyze LC-MS/MS Analysis (Quantify M+1 Peak) Spin->Analyze

Figure 2: Optimized 15N-Threonine pulse-labeling workflow ensuring metabolic quenching and precise quantification.

Part 3: Benchmarking Data & Analysis

The following data represents typical uptake kinetics observed when comparing these cell lines under optimal conditions.

Comparative Uptake Rates (Representative Data)
ParametermESC (E14/J1) HeLa (Cervical Cancer) CHO-K1 (Bioprocessing)
Primary Transporter ASCT2 (High Expression)ASCT2 / LAT1ASCT2 (Moderate)
Metabolic Fate Catabolic (TDH -> Acetyl-CoA)Anabolic (Protein Synthesis)Anabolic (Biomass)
Initial Velocity (

)
~350 fmol/cell/hr~120 fmol/cell/hr~80 fmol/cell/hr
Steady State (60 min) High (Rapid turnover prevents saturation)Moderate (Plateaus as pools fill)Moderate
15N Enrichment (Intracellular) Rapid equilibration (<5 min)Slower equilibration (10-15 min)Slower equilibration
Sensitivity to TDH Inhibitors High (Cell death)Low (No effect)Low (No effect)
Interpretation of Results
  • The mESC "Super-Flux": As shown in the table, mESCs exhibit uptake rates nearly 3x higher than aggressive cancer lines (HeLa). This validates the "high-flux backbone" hypothesis proposed by Wang et al. [1]. The rapid catabolism of threonine by TDH creates a continuous "sink," preventing intracellular accumulation and maintaining a steep concentration gradient that drives continuous ASCT2 transport.

  • Cancer Cell Addiction (HeLa): While lower than mESCs, HeLa cells still show elevated uptake compared to non-transformed tissues. This is driven by the upregulation of c-Myc , which transcriptionally activates ASCT2 (SLC1A5) to support rapid protein synthesis [3]. In these cells, 15N label will primarily appear in the protein fraction rather than as free glycine/acetyl-CoA.

  • Industrial Relevance (CHO): CHO cells show the lowest baseline uptake. In biomanufacturing, this is a bottleneck. If the uptake rate (~80 fmol/cell/hr) is outpaced by the demand for recombinant protein production, the cells enter a starvation state, leading to mistranslation or autophagy. Media optimization often involves increasing extracellular threonine concentration to force entry via low-affinity transporters.

Discussion & Troubleshooting
  • Linearity Check: Ensure your standard curve (unlabeled Threonine spiked with 15N internal standard) is linear from 0.1 µM to 100 µM.

  • Internal Standards: Always spike the extraction solvent with a known concentration of 13C-Threonine or Norvaline to correct for ionization suppression in the MS source.

  • Differentiation Check: If mESC uptake rates drop significantly, check for spontaneous differentiation. Loss of pluripotency correlates with immediate downregulation of TDH and a drop in threonine flux.

References
  • Wang, J., et al. (2009). Dependence of mouse embryonic stem cells on threonine catabolism.[1][3][5][6] Science, 325(5939), 435-439.[1]

  • Fuchs, B. C., & Bode, B. P. (2005). Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology, 15(4), 254-266.

  • Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in Biochemical Sciences, 35(8), 427-433. (Discusses ASCT2 mechanisms relevant to Thr/Gln exchange).

Sources

Precision Nitrogen Tracing: A Technical Guide to Reproducibility with 15N-Threonine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA), nitrogen tracing has historically lagged behind carbon tracing due to the complexity of nitrogen recycling and the ubiquity of transamination. While 15N-Glutamine serves as the industry standard for bulk nitrogen tracking, it lacks the resolution required for dissecting specific sub-networks, particularly the Glycine-Serine-One Carbon (1C) axis.

This guide evaluates 15N-Threonine as a high-precision alternative for targeted nitrogen flux analysis. Unlike glutamine, which floods the nitrogen pool, threonine’s nitrogen fate is strictly gated by two competing enzymes: Threonine Dehydrogenase (TDH) and Threonine Dehydratase (TD) . This gating mechanism makes 15N-Threonine a powerful, albeit sensitive, tool for measuring glycine biosynthesis and purine flux—provided that experimental conditions are rigorously controlled.

This document outlines the mechanistic basis of 15N-Threonine tracing, compares its reproducibility against standard alternatives, and provides a self-validating protocol to ensure data integrity.

Part 1: Mechanistic Foundation

The utility of 15N-Threonine rests on its catabolic bifurcation. Reproducibility issues often stem from a failure to account for the metabolic state of the cell, which dictates which of these two pathways dominates.

  • The Glycine Route (TDH): Threonine is oxidized to 2-amino-3-ketobutyrate and cleaved into Glycine and Acetyl-CoA. The 15N label is transferred exclusively to glycine, which then feeds into the one-carbon cycle (purines, heme, glutathione). This pathway is highly active in pluripotent stem cells and certain cancers.

  • The Deamination Route (TD): Threonine is dehydrated to

    
    -ketobutyrate and Ammonia (NH4+) . The 15N label is released as free ammonia, diluting into the bulk nitrogen pool (urea cycle, glutamine synthesis).
    

Key Insight: If your cell model shifts from a TDH-high state to a TD-high state (e.g., during differentiation), your 15N flux data will change drastically, not because of tracer failure, but because of biological switching.

Visualization: Threonine Nitrogen Fate

Threonine_Nitrogen_Fate Thr 15N-Threonine TDH Threonine Dehydrogenase (TDH) Thr->TDH TD Threonine Dehydratase (TD) Thr->TD Gly 15N-Glycine TDH->Gly Specific N-Transfer NH4 15N-Ammonia TD->NH4 N-Loss (Deamination) Purines Purines/Heme (1C Metabolism) Gly->Purines Urea Urea Cycle / Gln NH4->Urea

Figure 1: The bifurcation of Threonine catabolism determines 15N fate. TDH activity preserves the N-C bond for glycine synthesis, while TD releases N as ammonia.

Part 2: Comparative Performance Analysis

The following table contrasts 15N-Threonine with its primary alternatives: the standard nitrogen tracer (15N-Glutamine) and the carbon tracer (13C-Threonine).

Table 1: Tracer Performance & Reproducibility Matrix
Feature15N-Threonine (The Product)15N-Glutamine (The Standard)13C-Threonine (Carbon Control)
Primary Application Glycine Biosynthesis , 1C Metabolism, Stem Cell PluripotencyBulk Nitrogen Traffic , Nucleotide Synthesis, AnaplerosisTCA Cycle Entry , Acetyl-CoA flux
Specificity High: Labels Glycine pool directly via TDH.Low: Labels Glu, Asp, Ala, Pro, and Nucleotides rapidly.High: Tracks carbon backbone to Glycine or TCA.
Signal-to-Noise Excellent for Glycine: Low background noise in glycine pool compared to Gln-derived labeling.Poor for Specific Pathways: High background due to rapid transamination.N/A: Does not track nitrogen fate.
Reproducibility Risk High Sensitivity: Strongly dependent on TDH expression levels (biological variability).Moderate: Less sensitive to specific enzyme levels due to multiple entry points.Low: Carbon flux is generally more robust than nitrogen flux.
Cost Efficiency Medium: Specialized tracer, lower volume needed.Low: Cheap, but requires high concentrations.High: Often expensive, used for confirming backbone integrity.
Self-Validation Required: Must confirm TDH activity (qPCR or Western) to interpret data.Standard: Mass balance of total N is usually sufficient.Complementary: Use with 15N-Thr to confirm intact molecule turnover.

Part 3: The Self-Validating Protocol (SVP)

To achieve high reproducibility with 15N-Threonine, you cannot simply treat it like a media supplement. You must implement a Self-Validating System that controls for the TDH/TD switch.

Phase 1: Pre-Experimental Validation

Objective: Confirm the biological system is compatible with 15N-Thr tracing.

  • Enzyme Profiling: Perform a rapid Western Blot or qPCR for TDH (Threonine Dehydrogenase).

    • Pass Criteria: Distinct band/Ct value for TDH.

    • Fail Criteria: No TDH expression (common in some adult somatic tissues). Action: Switch to 15N-Glycine tracer.[1][2]

  • Media Formulation: Use custom DMEM/RPMI lacking Threonine. Reconstitute with crystalline 15N-Threonine (>99% purity) to the physiological concentration (typically 0.4 - 0.8 mM).

    • Crucial Step: Dialyze Fetal Bovine Serum (FBS) to remove background unlabeled threonine, or use charcoal-stripped serum. Unlabeled background is the #1 cause of poor isotopic enrichment.

Phase 2: The Labeling Workflow

Objective: Achieve Isotopic Steady State (ISS).

  • Seed Cells: Plating density must be consistent; contact inhibition can alter metabolic flux.

  • Tracer Swap: Wash cells 2x with PBS. Add pre-warmed 15N-Thr media.

  • Time Course:

    • T=0: Unlabeled control.

    • T=6h, 12h, 24h: Collect samples. Nitrogen pools turnover slower than glycolytic carbon pools.

    • Recommendation: 24h is usually required for steady-state labeling of the purine ring via the glycine intermediate.

Phase 3: Extraction & Analysis (LC-MS)

Objective: Preserve the Nitrogen Label.

  • Quenching: Rapidly wash with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing phosphate metabolites, though acceptable for amino acids.

  • Extraction: Add 80% Methanol/Water (-80°C). Scrape and freeze-thaw 3x.

  • LC-MS Method: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-pHILIC) to separate polar amino acids.

    • Mass Spec Setting: High-Resolution (Orbitrap or TOF).[3] Resolution > 30,000 is needed to distinguish 15N from 13C natural abundance peaks if not using mathematical correction.

Phase 4: Data Validation Logic

Calculate the Mass Isotopomer Distribution (MID) .

  • M+0: Unlabeled.

  • M+1: One 15N atom incorporated.[4][5][6][7][8]

The "TDH Check" Calculation:



  • If

    
    : High TDH activity. The data is valid for glycine flux analysis.
    
  • If

    
    : Low TDH activity. The 15N label is likely entering via ammonia recycling (TD pathway). Data interpretation must change. 
    
Visualization: The Self-Validating Workflow

SVP_Workflow Start Start: 15N-Thr Experiment Check_TDH Step 1: Assay TDH Expression (qPCR/Western) Start->Check_TDH Decision_No No TDH Check_TDH->Decision_No Low/None Decision_Yes TDH Detected Check_TDH->Decision_Yes High Stop STOP: Use 15N-Glycine instead Decision_No->Stop Media_Prep Step 2: Media Prep (Dialyzed FBS + 15N-Thr) Decision_Yes->Media_Prep Culture Step 3: Culture & Labeling (6h - 24h Time Course) Media_Prep->Culture Extract Step 4: Metabolite Extraction (80% MeOH, -80°C) Culture->Extract Analysis Step 5: LC-MS Analysis (HILIC Column) Extract->Analysis Validation Step 6: Calculate Gly/Thr Ratio Analysis->Validation Valid_Data Ratio > 0.5 Valid Glycine Flux Data Validation->Valid_Data High Transfer Reinterpret Ratio < 0.1 Ammonia Recycling Dominant Validation->Reinterpret Low Transfer

Figure 2: The Self-Validating Protocol ensures that 15N-Threonine data is interpreted correctly based on the metabolic context (TDH activity).

References

  • Threonine Catabolism & TDH Pathway

    • Wang, J., et al. (2009). "Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans." American Journal of Physiology-Endocrinology and Metabolism. Link

  • 15N Tracing Methodology

    • Kim, I.Y., et al. (2022). "Tracing metabolic flux in vivo: basic model structures of tracer methodology." Experimental & Molecular Medicine. Link

  • Glycine-Serine-Threonine Axis

    • Amelio, I., et al. (2014). "Serine and glycine metabolism in cancer." Trends in Biochemical Sciences. Link

  • Reproducibility in MFA

    • Jang, C., et al. (2018).[4] "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Link

  • Analytical Standards for 15N

    • Yuan, M., et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols. Link

Sources

evaluating isotopic effects of nitrogen-15 on threonine metabolism

Strategic Evaluation of Nitrogen-15 ( ) Threonine Metabolism: A Comparative Technical Guide

Part 1: Executive Summary & Core Directive

The "Threonine Trap" in Drug Development: Threonine metabolism represents a critical divergence point in cellular bioenergetics and one of the most common pitfalls in translational metabolic research. While murine models (and embryonic stem cells) heavily utilize Threonine Dehydrogenase (TDH) to fuel mitochondria via Acetyl-CoA and Glycine, adult human metabolism relies almost exclusively on Serine/Threonine Dehydratase (SDH) to generate Propionyl-CoA (anaplerosis).

Why


-Threonine?



This guide objectively compares

Part 2: Mechanistic Basis & Pathway Logic

To evaluate isotopic effects effectively, one must map the divergent fates of the

The Divergence: TDH vs. SDH
  • TDH Pathway (Mitochondrial):

    • Reaction: L-Threonine + NAD

      
      
      
      
      2-Amino-3-ketobutyrate
      
      
      Glycine + Acetyl-CoA.
    • 
       Fate:  The label is conserved in Glycine .
      
    • Significance: High in mouse ES cells; negligible in adult humans (TDH is a pseudogene in humans).

  • SDH Pathway (Cytosolic):

    • Reaction: L-Threonine

      
      
      
      
      -Ketobutyrate +
      
      
      .
    • 
       Fate:  The label is released as free ammonia, which is either excreted (Urea Cycle) or scavenged by Glutamate Dehydrogenase to form 
      
      
      -Glutamate
      .
    • Significance: The primary catabolic route in humans.

Visualization: The Fate Map[1]

ThreonineMetabolismThrL-Threonine (15N)KBa-KetobutyrateThr->KBSDH (Cytosol)[Adult Human]GlyGlycine (15N)Thr->GlyTDH (Mitochondria)[Mouse/Stem Cells]AmmAmmonia (15N)Thr->AmmDeaminationAcCoAAcetyl-CoAThr->AcCoAPropCoAPropionyl-CoAKB->PropCoATCA AnaplerosisGluGlutamate (15N)Amm->GluGDH/Transamination

Figure 1: Divergent metabolic fates of

Part 3: Comparative Analysis

Comparison A: Tracer Selection ( vs. vs. Dual)
Feature

-

-Threonine
U-

-Threonine
Dual Labeled (

)
Primary Utility Nitrogen Fate: Distinguishes TDH (Glycine) vs. SDH (Ammonia/Glu).Carbon Fate: Tracks TCA cycle entry (Acetyl-CoA vs. Succinyl-CoA).Bond Integrity: Confirms intact peptide incorporation vs. recycling.
Mass Shift +1 Da (M+1)+4 Da (M+4)+5 Da (M+5)
Background Noise Low (Natural

abundance ~0.37%).
Moderate (Natural

abundance ~1.1%).
Very Low.[1]
Cost Low to Moderate.High.Very High.
Key Limitation Cannot trace downstream carbon oxidation (TCA flux).Cannot distinguish Nitrogen recycling (Transamination).Complex spectral deconvolution required.
Verdict Best for Pathway Identification (TDH vs SDH).Best for Bioenergetics (ATP generation).Best for Protein Turnover rates.
Comparison B: Analytical Platforms (LC-MS vs. GC-MS)

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Pros: Superior chromatographic resolution of isomers (Threonine vs. Allo-threonine). High sensitivity for amino acids when using specific derivatives (e.g., TBDMS).

  • Cons: Requires tedious derivatization (anhydrous conditions). Thermally unstable compounds may degrade.

  • Best For: Precise quantification of low-abundance isotopomers in complex plasma/tissue matrices.

2. Liquid Chromatography-High Resolution MS (LC-HRMS)

  • Pros: No derivatization (direct injection). HILIC columns (e.g., Raptor Polar X) effectively retain polar amino acids. High throughput.

  • Cons: Matrix effects (ion suppression) can be higher. Separation of structural isomers is more challenging than GC.

  • Best For: High-throughput screening and untargeted metabolomics.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the fractional contribution of TDH vs. SDH pathways in a target cell line using

Phase 1: Reagents & Setup
  • Tracer: L-Threonine [

    
    -
    
    
    ] (99 atom % excess).
  • Media: Custom DMEM/RPMI (Threonine-free).

  • Internal Standard: L-Threonine [U-

    
    , 
    
    
    ] (for absolute quantification).
Phase 2: Workflow Diagram

WorkflowStartCell Culture(6-well plate)MediaSwapMedia Exchange(Thr-Free + 15N-Thr)Start->MediaSwapIncubateIncubation(4-24 Hours)MediaSwap->IncubateQuenchMetabolism Quench(-80°C 80% MeOH)Incubate->QuenchExtractBiphasic Extraction(Chloroform/MeOH/H2O)Quench->ExtractSplitPlatform?Extract->SplitGCGC-MS Prep(TBDMS Derivatization)Split->GCHigh SensitivityLCLC-MS Prep(Filter & Dilute)Split->LCHigh ThroughputMeasureData Acquisition(SIM/MRM Mode)GC->MeasureLC->Measure

Figure 2: Experimental workflow for

Phase 3: Step-by-Step Methodology
  • Pulse Labeling:

    • Wash cells 2x with PBS.

    • Add medium containing 0.4 mM

      
      -Threonine.
      
    • Validation Step: Collect media at T=0 to verify baseline enrichment.

  • Metabolite Extraction (Cold Quench):

    • Rapidly aspirate media. Wash with ice-cold saline.

    • Add 500 µL 80% Methanol (-80°C) directly to the plate.

    • Scrape cells and transfer to a tube. Vortex 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (polar metabolites).

  • Derivatization (GC-MS Specific Protocol):

    • Dry supernatant under

      
       gas.
      
    • Add 50 µL MTBSTFA + 1% TBDMCS (Silylation reagent).

    • Add 50 µL Acetonitrile.

    • Incubate at 60°C for 60 mins.

    • Chemistry: This replaces active hydrogens with tert-butyldimethylsilyl groups, making amino acids volatile.

  • Mass Spectrometry Settings (Targeted):

    • Threonine: Monitor m/z [M] and [M+1].

    • Glycine: Monitor m/z [M] and [M+1] (Marker for TDH).

    • Glutamate: Monitor m/z [M] and [M+1] (Marker for SDH transamination).

Part 5: Data Interpretation & Calculations

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance of the labeled isotopologue (


Kinetic Isotope Effect (KIE) Considerations

While this guide focuses on tracing, researchers must be aware of KIEs.

  • Primary KIE: Cleavage of the N-H bond in threonine dehydrogenase involves a primary isotope effect. However, for

    
     vs 
    
    
    , the KIE (
    
    
    ) is typically small (1.01 - 1.03) compared to Deuterium effects.
  • Impact: For metabolic flux analysis (MFA), this small KIE is usually negligible compared to biological variability. If precise enzymatic mechanism study is the goal, competitive incubation (mixed

    
    /
    
    
    ) is required.
The "Flux Ratio" (TDH vs SDH)

To determine the pathway dominance:


  • Interpretation: If Glycine M+1 is high, the tissue utilizes the mitochondrial TDH pathway (unlikely in adult humans). If Glutamate M+1 is detectable but Glycine M+1 is near baseline, the SDH pathway dominates.

References

  • Threonine Metabolism in Stem Cells vs. Somatic Cells: Wang, J., et al. (2009). "Dependence of mouse embryonic stem cells on threonine catabolism." Science.

  • Human vs. Mouse Pathway Differences: Darling, P. B., et al. (2000). "Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans." American Journal of Physiology-Endocrinology and Metabolism.

  • GC-MS Analysis of Amino Acids: Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A.

  • LC-MS/MS Method for Polar Metabolites: Restek Corporation. "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids."

  • Isotope Effects in Enzymology: Cleland, W. W. (2003). "The use of isotope effects to determine enzyme mechanisms." Journal of Biological Chemistry.

L-threonine (15N) standard curve linearity verification

Comparative Validation of L-Threonine ( N) Internal Standards

Linearity, Matrix Effects, and Quantification Accuracy

Executive Summary

In the quantification of polar metabolites like L-Threonine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) faces a critical bottleneck: matrix effects . Co-eluting phospholipids and salts in biological matrices (plasma, cell lysates) often suppress ionization, compromising data integrity.

While deuterated standards (e.g., L-Threonine-d5) are common, they frequently suffer from the Chromatographic Isotope Effect , where the deuterium substitution causes a retention time shift relative to the analyte. This shift moves the standard out of the exact suppression zone of the analyte, leading to inaccurate normalization.

This guide validates the superiority of L-Threonine (


N)

Part 1: Comparative Analysis of Standardization Methods

The following table objectively compares the three primary quantification strategies for L-Threonine.

FeatureMethod A: External Standard Method B: Deuterated IS (d5) Method C:

N-Labeled IS
Standard Type Unlabeled L-ThreonineL-Threonine-d5L-Threonine-

N
Retention Time Identical to AnalyteShifted (Earlier) (approx. 0.1–0.2 min)Identical to Analyte
Matrix Effect Correction NonePartial (Subject to RT shift)Complete (Perfect Co-elution)
H/D Exchange Risk N/AHigh (Protons may exchange in source)Null (Nitrogen is non-exchangeable)
Linearity (

)
< 0.98 (Matrix dependent)> 0.99> 0.999
Cost LowModerateModerate/High
Suitability Neat solvents onlyGeneral quantificationHigh-precision Metabolomics

Technical Insight: The retention time shift in deuterated standards is caused by the slightly lower lipophilicity of C-D bonds compared to C-H bonds. In HILIC or Reverse Phase chromatography, this separation can be sufficient to place the IS in a different "ion suppression window" than the analyte, invalidating the correction.

Part 2: Experimental Protocol (ICH M10 Compliant)

This protocol is designed to verify the linearity of the

1. Materials & Reagents
  • Analyte: L-Threonine (High Purity).[1][2]

  • Internal Standard: L-Threonine (

    
    N) (Isotopic Enrichment >98%).[1][2]
    
  • Matrix: Pooled Human Plasma (K2EDTA), stripped or blank.

  • Column: HILIC Column (e.g., Intrada Amino Acid or Raptor Polar X).

  • Mobile Phase A: Acetonitrile / Ammonium Formate (100mM) / Formic Acid.

  • Mobile Phase B: Water / Ammonium Formate / Formic Acid.[3]

2. Mass Spectrometry Conditions (MRM Transitions)

Precise transition selection is vital to avoid interference.

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
L-Threonine 120.174.11550
L-Threonine-

N
121.1 75.1 1550

Note: The product ion at m/z 74 corresponds to the loss of HCOOH (formic acid) and retention of the amine group. Since the

3. Standard Curve Preparation

Stock Solution: Prepare 10 mM L-Threonine in 0.1% Formic Acid. IS Working Solution: Prepare 10 µM L-Threonine-

Calibration Levels (8 Non-Zero Points):

  • STD 1 (LLOQ): 0.5 µM

  • STD 2: 1.0 µM

  • STD 3: 5.0 µM

  • STD 4: 20 µM

  • STD 5: 50 µM

  • STD 6: 100 µM

  • STD 7: 200 µM

  • STD 8 (ULOQ): 500 µM

Sample Processing (Protein Precipitation):

  • Aliquot 50 µL of Plasma Standard.

  • Add 200 µL of IS Working Solution (contains

    
    N-Threonine).
    
  • Vortex (1 min) -> Centrifuge (15,000 x g, 10 min, 4°C).

  • Inject 2 µL of supernatant.

Part 3: Visualization of Logic & Workflow
Diagram 1: The Mechanism of Correction

This diagram illustrates why

MatrixEffectCorrectioncluster_chromatographyChromatographic SeparationMatrixMatrix Interferences(Phospholipids/Salts)IonSourceESI Ion Source(Suppression Zone)Matrix->IonSourceCo-elutionAnalyteL-Threonine(Analyte)Analyte->IonSourceIS_15N15N-Threonine(Internal Standard)IS_15N->IonSourcePerfect OverlapIS_DeutDeuterated IS(d5-Threonine)IS_Deut->IonSourceRT Shift(Early Elution)DetectorMass SpectrometerDetectorIonSource->DetectorSignal Ratio(Analyte/IS)Note15N IS experiences IDENTICALsuppression to analyte.Deuterated IS elutes BEFOREsuppression peaks.IonSource->Note

Caption: Comparative elution profiles showing how

Diagram 2: Linearity Verification Workflow

A self-validating workflow ensuring data integrity.

LinearityWorkflowcluster_runLC-MS/MS Run SequenceStartStart ValidationPrepPrepare Spiked Plasma(8 Levels + 3 QCs)Start->PrepExtractExtraction with15N-IS Working Sol.Prep->ExtractBlankDouble Blank(No IS)Extract->BlankZeroZero Sample(Matrix + IS)Blank->ZeroStdsStandards 1-8(Ascending)Zero->StdsQCsInterspersed QCs(Low, Mid, High)Stds->QCsCalcCalculate Response Ratio(Area Analyte / Area 15N)QCs->CalcRegressionLinear Regression(1/x² weighting)Calc->RegressionDecisionCriteria Check:R² > 0.99Accuracy ±15%Regression->DecisionPassMethod ValidatedDecision->PassYesFailInvestigatePrep/InstrumentDecision->FailNo

Caption: Step-by-step workflow for verifying standard curve linearity, incorporating QC checks as mandated by ICH M10 guidelines.

Part 4: Data Presentation & Acceptance Criteria

To validate the linearity, the generated data must meet specific acceptance criteria. The table below illustrates a successful validation dataset using

Table 1: Linearity Verification Results (Mock Data)
ParameterAcceptance Criteria (ICH M10)Result (

N-Standard)
Result (External Std)Status
Slope Consistent across runs0.04520.0310 (Suppressed)Pass
Intercept Close to zero0.00120.0050Pass
Correlation (

)

0.9992 0.9750Pass
Accuracy (LLOQ)

98.5%75.0%Pass
Accuracy (ULOQ)

101.2%82.1%Pass
Precision (%CV)

2.1%18.5%Pass
Data Interpretation
  • Linearity: The

    
    N method achieves an 
    
    
    of >0.999, indicating that the internal standard perfectly tracks the analyte response across the entire dynamic range (0.5 to 500 µM).
  • Ion Suppression: The External Standard slope (0.0310) is significantly lower than the

    
    N slope (0.0452), proving that matrix effects suppressed the signal. The 
    
    
    N IS corrected for this by being suppressed to the exact same degree.
  • Precision: The low %CV (2.1%) demonstrates that the

    
    N IS compensates for injection-to-injection variability and matrix heterogeneity.
    
References
  • ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation. (2022). Bioanalytical Method Validation M10.

  • Gu, H., et al. (2014). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Corporation.

  • Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry.

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis for measuring fluxes through metabolic pathways. American Journal of Physiology-Endocrinology and Metabolism.

A Researcher's Guide to Metabolic Tracers: A Comparative Cost-Benefit Analysis of 15N-Threonine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, stable isotope tracers are indispensable tools that allow us to unravel the dynamic fluxes of nutrients through complex biochemical networks.[1] The choice of tracer is a critical decision that profoundly influences the experimental outcome, the questions that can be answered, and the overall cost-benefit profile of a study. While classic tracers like ¹³C-glucose have been workhorses for mapping central carbon metabolism, nitrogen-centric tracers such as ¹⁵N-threonine offer unique insights into the nuanced world of amino acid kinetics and protein turnover.

This guide provides a comprehensive comparison of ¹⁵N-threonine with other commonly used stable isotope tracers. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, the inherent trade-offs in cost and information richness, and the practicalities of experimental design. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal tracer for their specific biological questions.

The Principle of Stable Isotope Tracing

Stable isotope tracing is a powerful technique for interrogating metabolic pathways in living systems.[2] Unlike radioactive isotopes, stable isotopes (e.g., ¹⁵N, ¹³C, ²H) are non-toxic and do not decay, making them safe for human studies.[3] The core principle is to introduce a molecule enriched with a heavy isotope into a biological system. This "labeled" molecule is chemically identical to its naturally abundant, lighter counterpart and is thus processed through the same metabolic pathways.[4] By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing a dynamic picture of metabolic fluxes.[5]

Spotlight on ¹⁵N-Threonine: A Window into Nitrogen Metabolism

Threonine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its metabolic fate is multifaceted; it serves not only as a building block for protein synthesis but also as a precursor for other molecules and a substrate for catabolism.[6] This makes ¹⁵N-labeled threonine a particularly insightful tracer for several key areas of metabolism.

When ¹⁵N-threonine is introduced, the ¹⁵N atom can be tracked as it is incorporated into newly synthesized proteins or transferred to other amino acids via transamination reactions. This allows for the precise measurement of:

  • Protein Synthesis Rates: Quantifying the rate at which threonine is incorporated into tissue proteins, providing a direct measure of protein synthesis.[7]

  • Amino Acid Kinetics: Studying the dynamics of threonine absorption, transport, and tissue uptake.

  • Nitrogen Flux: Understanding the movement of nitrogen between different amino acid pools, central to whole-body nitrogen homeostasis.[8][9] A study in rats demonstrated that the δ¹⁵N value of threonine is sensitive to dietary protein intake, suggesting its potential as a biomarker for protein metabolism.[10]

A Comparative Analysis: ¹⁵N-Threonine vs. The Field

The utility of ¹⁵N-threonine is best understood in comparison to other widely used tracers. Each tracer offers a different lens through which to view the metabolic landscape, with its own set of strengths, limitations, and costs.

TracerPrimary ApplicationKey AdvantagesKey DisadvantagesRelative Cost (Tracer + Analysis)
¹⁵N-Threonine Protein synthesis, amino acid kinetics, nitrogen flux.[7][10]Highly specific for nitrogen pathways; provides direct insights into protein turnover.Does not directly report on carbon metabolism; interpretation can be complex due to catabolic pathways.[10]Moderate to High[11]
¹³C-Glucose Central carbon metabolism (glycolysis, TCA cycle, PPP), de novo lipogenesis.[12][13]Provides a global view of carbon flux; well-established protocols.[14]Offers no direct information on nitrogen metabolism; can be confounded by multiple carbon sources.Moderate[11]
¹³C/¹⁵N-Glutamine Anaplerosis, nitrogen donation, amino acid & nucleotide synthesis (especially in cancer).[12][15]Dual-labeling provides simultaneous insight into carbon and nitrogen pathways.[2][16]Complex data analysis; glutamine's diverse roles can complicate interpretation.High
²H₂O (Heavy Water) Long-term, cumulative synthesis of macromolecules (proteins, lipids, DNA).[17][18]Inexpensive tracer; ideal for free-living, long-duration studies; measures synthesis over days/weeks.[11][18]Lacks pathway specificity; slow equilibration; potential for mild, transient side effects (e.g., dizziness) at onset.[19]Low[11]

The Cost-Benefit Equation: Choosing the Right Tool for the Job

The selection of a tracer is a balance between the depth of information required and the practical constraints of the experiment, including budget.

  • For focused questions on protein synthesis or nitrogen balance: ¹⁵N-threonine is an excellent choice, providing specific and direct measurements. While the tracer itself can be costly, the mechanistic clarity it provides is often invaluable.

  • For a broad overview of cellular energy metabolism: ¹³C-glucose remains the gold standard for tracing the backbone of carbon metabolism.

  • For studying cancer metabolism or pathways where carbon and nitrogen are intertwined: Dual-labeled glutamine offers a powerful, albeit more complex and expensive, approach.[16][20]

  • For measuring long-term, integrated synthesis rates in a cost-effective manner: ²H₂O is unparalleled.[11] It is particularly advantageous for clinical studies or experiments in free-living organisms where frequent sampling is not feasible.[18]

Ultimately, the benefit of a tracer is measured by its ability to answer a specific research question. The initial cost of a highly specific tracer like ¹⁵N-threonine can be justified if it provides unambiguous data that a less specific, cheaper tracer like ²H₂O cannot.[11]

Experimental Protocol: In Vivo Measurement of Muscle Protein Synthesis Using ¹⁵N-Threonine

This protocol outlines a validated, self-contained workflow for assessing fractional synthetic rate (FSR) of muscle protein in a clinical research setting. The logic is to introduce the ¹⁵N-threonine tracer into the bloodstream at a constant rate, allow it to reach a steady-state enrichment in the precursor pool (plasma amino acids), and then measure its incorporation into the product (tissue protein) over time.

Step-by-Step Methodology
  • Subject Preparation:

    • Subjects fast overnight (8-10 hours) to achieve a post-absorptive steady state.

    • Insert an intravenous (IV) catheter into an antecubital vein for tracer infusion and a second catheter into a contralateral hand vein for "arterialized" blood sampling (the hand is warmed to 55-60°C).

  • Priming and Infusion:

    • Administer a primed, constant infusion of ¹⁵N-threonine. The priming dose rapidly raises the plasma enrichment to the expected plateau, while the constant infusion maintains it.

    • Rationale: Achieving a steady-state isotopic enrichment in the plasma precursor pool is crucial for accurate FSR calculation using the precursor-product model.[4]

  • Blood and Tissue Sampling:

    • Collect baseline blood and muscle biopsy samples before starting the infusion.

    • Once the infusion begins, collect blood samples at regular intervals (e.g., every 30 minutes) to confirm isotopic steady state in plasma threonine.

    • After a set period of infusion (e.g., 4-6 hours), collect a second muscle biopsy from the same muscle (vastus lateralis) through a separate incision.

  • Sample Processing:

    • Immediately freeze muscle tissue in liquid nitrogen to halt enzymatic activity.

    • Separate plasma from blood samples by centrifugation.

    • Rationale: Rapid quenching of metabolic activity is essential to preserve the in vivo state of metabolite enrichment.

  • Laboratory Analysis (LC-MS/MS):

    • Isolate plasma amino acids and muscle protein-bound amino acids.

    • Hydrolyze the muscle protein to release individual amino acids.

    • Derivatize the amino acids to make them volatile for gas chromatography or suitable for liquid chromatography.

    • Analyze the isotopic enrichment of threonine in plasma and muscle protein hydrolysates using mass spectrometry.[4][5]

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    • Where:

      • E_p1 and E_p2 are the ¹⁵N-threonine enrichments in the protein-bound pool at the first and second biopsies, respectively.

      • E_precursor is the average ¹⁵N-threonine enrichment in the plasma (precursor) pool during the infusion.

      • t is the time in hours between biopsies.

Visualizing the Workflow and Pathways

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Tracer Administration & Sampling cluster_2 Analysis Phase cluster_3 Data Interpretation Prep Overnight Fast & IV Catheter Placement Baseline Baseline Blood & Muscle Biopsy 1 Prep->Baseline Infusion Primed, Constant Infusion of 15N-Threonine Baseline->Infusion BloodSampling Serial Blood Sampling Infusion->BloodSampling Confirm Steady State Biopsy2 Muscle Biopsy 2 (After 4-6 hours) BloodSampling->Biopsy2 Processing Plasma Separation & Muscle Homogenization Biopsy2->Processing Hydrolysis Protein Hydrolysis Processing->Hydrolysis Analysis LC-MS/MS Analysis of 15N Enrichment Hydrolysis->Analysis Calculation Calculate FSR using Precursor-Product Model Analysis->Calculation

Caption: Generalized workflow for measuring muscle protein synthesis using a primed, constant infusion of 15N-threonine.

Metabolic Fate of ¹⁵N from Threonine

G cluster_synthesis Anabolic Pathways cluster_catabolism Catabolic & Transamination Pathways Thr_15N 15N-Threonine (Tracer) PlasmaPool Plasma Free Amino Acid Pool Thr_15N->PlasmaPool Infusion IntraPool Intracellular Free Amino Acid Pool PlasmaPool->IntraPool Transport Protein Body Proteins (e.g., Muscle) IntraPool->Protein Protein Synthesis AKG α-ketoglutarate IntraPool->AKG Catabolism via Threonine Dehydratase Catabolites Nitrogenous Waste & Other Metabolites IntraPool->Catabolites Glu_15N 15N-Glutamate AKG->Glu_15N Transamination OtherAA_15N Other 15N-Amino Acids (via Transamination) Glu_15N->OtherAA_15N

Caption: Simplified metabolic fate of 15N from labeled threonine, highlighting its incorporation into protein and transfer to other amino acid pools.

Conclusion and Future Directions

The choice of a metabolic tracer is a strategic decision that hinges on the specific biological question, the desired level of mechanistic detail, and the available resources. ¹⁵N-threonine provides a highly specific and powerful tool for investigating the dynamics of nitrogen metabolism and protein synthesis. While other tracers like ¹³C-glucose and ²H₂O have their own distinct advantages for studying carbon flux and long-term cumulative synthesis, respectively, they cannot replace the targeted insights offered by an amino acid-specific tracer.

The future of metabolic research lies in the intelligent combination of these tools. The use of dual-label tracers, such as ¹³C/¹⁵N-glutamine, is already providing a more holistic view of cellular metabolism by simultaneously tracking carbon and nitrogen fates.[2][21] As analytical technologies continue to improve in sensitivity and cost-effectiveness, we can anticipate that multi-isotope tracing experiments will become more common, painting an ever-clearer picture of the intricate and dynamic metabolic symphony that sustains life.

References

  • Use of 15N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake. (2023-03-03).
  • Relative advantages and disadvantages of stable isotopes over radioisotopes in human nutrition research - ResearchGate.
  • Nitrogen-15 tracing - Wikipedia.
  • How Nitrogen-15 Isotope Tracers Improve Fertilizer Efficiency and Crop Yields. (2025-08-13).
  • Affordable Uniform Isotope Labeling With (2)H, (13)C and (15)N in Insect Cells - PubMed.
  • Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - MDPI.
  • Stable Isotope Tracers: Technological Tools that have Emerged - NCBI - NIH.
  • Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans - PubMed. (2020-09-01).
  • Stable δ15N and δ13C isotope ratios in aquatic ecosystems - PMC - PubMed Central.
  • The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. (2025-02-28).
  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC - PubMed Central.
  • New advances in stable tracer methods to assess whole-body protein and amino acid metabolism | Request PDF - ResearchGate.
  • The dietary protein paradox and threonine 15 N-depletion: Pyridoxal-5'-phosphate enzyme activity as a mechanism for the δ15 N trophic level effect - PubMed. (2017-04-30).
  • Representative costs of stable isotopes | Download Table - ResearchGate.
  • A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC - PubMed Central.
  • Metabolomics and isotope tracing - PMC - PubMed Central.
  • Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells - PMC. (2026-01-03).
  • Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells - ResearchGate. (2025-08-06).
  • High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed - NIH.
  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology - EMBO Press. (2023-01-27).
  • Stable isotope tracers in muscle physiology research.
  • A model of protein synthesis and 2 H metabolic labeling. A, amino acids... - ResearchGate.
  • Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed.
  • Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F. (2016-04-13).
  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - MDPI.
  • Metabolic Labeling Techniques - Creative Proteomics.
  • Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... - ResearchGate.
  • Combined metabolic analyses for the biosynthesis pathway of L-threonine in Escherichia coli - Frontiers. (2022-09-09).
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-THREONINE (15N)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of L-Threonine (15N). As researchers and drug development professionals, our work with isotopically labeled compounds is foundational to innovation. L-Threonine (15N) is a stable, non-radioactive isotope-labeled amino acid, a powerful tool for tracing metabolic pathways and quantifying proteins.[1][2][3] While its 15N label does not confer additional chemical hazards, adherence to rigorous safety protocols is paramount to ensure both personal safety and the integrity of your experimental results.[2] This guide moves beyond a simple checklist, providing the rationale behind each procedural step to empower you with a deep, actionable understanding of laboratory safety.

Immediate Safety Profile: Understanding L-Threonine (15N)

L-Threonine, in its natural and 15N-labeled forms, is classified as a non-hazardous substance.[4][5] However, it's crucial to recognize its physical hazards. As a fine crystalline powder, it is combustible and can pose a dust explosion risk if dispersed in the air in sufficient concentrations near an ignition source.[6] Therefore, our primary safety focus is on minimizing dust generation and implementing appropriate personal protective equipment (PPE) to prevent inhalation and contact.

Key Safety Considerations:

  • Primary Hazard: Inhalation of airborne dust particles.

  • Physical Hazard: Combustible solid with the potential for dust explosion.[6]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[4][7]

Core Protective Measures: Your PPE Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling L-Threonine (15N), with detailed explanations below to support informed decision-making.

Protection Type Required PPE Standard Rationale
Eye Protection Safety glasses with side shields or safety gogglesEN166 (EU) or ANSI Z87.1 (US)Protects against airborne dust particles that could cause mechanical irritation.
Hand Protection Nitrile glovesEN 374Provides a barrier against skin contact and prevents contamination of the sample. Check for leaks before use.[6][8]
Respiratory Protection N95 or FFP2 particulate respiratorNIOSH (US) or EN 149 (EU)Required when handling quantities that may generate dust, or if working outside of a ventilated enclosure.
Body Protection Laboratory coatN/AProtects skin and personal clothing from dust contamination.
The "Why" Behind the Gear
  • Eye Protection: While L-Threonine is not a chemical irritant to the eyes, the fine particulate nature of the powder can cause significant mechanical irritation. Safety glasses with side shields are the minimum requirement; however, for tasks with a higher potential for dust generation, such as weighing larger quantities, safety goggles provide a more complete seal.[8][9]

  • Hand Protection: Nitrile gloves offer sufficient protection against incidental contact. The primary role of gloves in this context is twofold: to protect you from the substance and, equally important, to protect the isotopically labeled compound from contamination by you. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removal.[6][7]

  • Respiratory Protection: This is a critical control measure. The inhalation of any fine powder is undesirable. A particulate respirator (such as an N95 or FFP2) should be worn whenever there is a potential for dust to become airborne.[6][8] This is especially true when handling the powder in an open-bench setting.

  • Body Protection: A standard laboratory coat is sufficient to prevent the contamination of your personal clothing with L-Threonine (15N) powder.

Operational Workflow: From Receipt to Disposal

Safe handling is a process, not a single action. Following a structured workflow minimizes risk at every stage.

L-Threonine (15N) Handling Workflow L-Threonine (15N) Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE 1. Don Appropriate PPE Prep_Workspace 2. Prepare Ventilated Workspace Don_PPE->Prep_Workspace Receive_Inspect 3. Receive & Inspect Container Prep_Workspace->Receive_Inspect Weigh_Aliquot 4. Weigh & Aliquot Receive_Inspect->Weigh_Aliquot Dissolve 5. Dissolution Weigh_Aliquot->Dissolve Store 6. Storage Dissolve->Store Clean_Spill 7. Workspace Decontamination / Spill Cleanup Store->Clean_Spill Doff_PPE 8. Doff PPE Clean_Spill->Doff_PPE Dispose 9. Waste Disposal Doff_PPE->Dispose

Caption: A step-by-step workflow for the safe handling of L-Threonine (15N).

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before handling the container, put on your lab coat, safety glasses, and gloves as outlined in the table above.

    • Prepare Workspace: Whenever possible, handle solid L-Threonine (15N) in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[6] Ensure the workspace is clean and free of clutter.[10]

  • Handling:

    • Receiving and Inspection: Upon receipt, inspect the container for any damage or loose powder.

    • Weighing and Aliquoting: Open the container slowly to avoid creating a plume of dust. Use a spatula to carefully transfer the powder. Minimize the height from which the powder is dropped. If outside of a ventilated enclosure, a particulate respirator is mandatory.

    • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Storage: Store L-Threonine (15N) in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Protect it from moisture and direct light.[1][6]

    • Workspace Decontamination: After handling, wipe down the work surface with a damp cloth to collect any residual dust.

    • Spill Cleanup: In the event of a spill, avoid dry sweeping. Gently cover the spill with a damp paper towel to contain the dust. Wipe up the material, place it in a sealed bag for disposal, and then decontaminate the area.[4]

    • Doffing PPE: Remove your PPE in the reverse order you put it on, being careful to avoid contaminating yourself.

    • Disposal: Dispose of waste L-Threonine (15N) and any contaminated materials (gloves, wipes, etc.) in accordance with your institution's and local environmental regulations.[4] Do not let the product enter drains.[5]

Emergency Procedures: A Plan for the Unexpected

Exposure Route First Aid Measures
Inhalation Move to fresh air. If you feel unwell, seek medical attention.[5]
Skin Contact Wash the affected area thoroughly with soap and water.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[6]
Fire Use a water spray, foam, or dry chemical extinguisher.[8] As it is a combustible solid, be aware of the potential for a dust explosion.[6]

Conclusion: Fostering a Culture of Safety

The responsible use of L-Threonine (15N) and other isotopically labeled compounds is contingent upon a foundational understanding of and respect for safety protocols. By integrating these practices into your daily laboratory routine, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your research. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the materials you are working with.

References

  • Valudor Products. Safety Data Sheet: L-threonine. Available from: [Link]

  • Studylib. ADM L-Threonine 98.5% MSDS | Safety Data Sheet. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: L-threonine. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: L-threonine. Available from: [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. Available from: [Link]

  • Merck. L-Threonine - Safety Data Sheet. Available from: [Link]

  • Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.